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9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Documentation Hub

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  • Product: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
  • CAS: 3779-03-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical & Pharmacological Profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

The following technical guide provides an in-depth profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , chemically distinct from its unsaturated parent compound Xanthotoxin (8-Methoxypsoralen). Executive Summary 9-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profiling of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , chemically distinct from its unsaturated parent compound Xanthotoxin (8-Methoxypsoralen).

Executive Summary

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS: 3779-03-1), frequently identified in literature as Dihydroxanthotoxin or 4',5'-dihydro-8-methoxypsoralen , is a linear furanocoumarin derivative.[1][2] Structurally, it represents the 2,3-hydrogenated form of the phototoxic drug Methoxsalen (Xanthotoxin).

The saturation of the furan ring (C2–C3 bond in the furo- system, corresponding to C4'–C5' in psoralen numbering) fundamentally alters its physicochemical and pharmacological profile. Unlike its parent compound, this molecule lacks the conjugated double bond required for photo-induced DNA crosslinking (PUVA therapy mechanism), rendering it significantly less phototoxic. It serves primarily as a metabolic intermediate in mammalian systems and a bioactive antifeedant in plant chemical defense.[2]

Structural Identity & Physicochemical Profile[1][2]

Nomenclature and Classification

The compound belongs to the linear furanocoumarin class.[2][3][4] The "dihydro" prefix indicates the saturation of the furan ring fused to the coumarin scaffold.[2]

AttributeDetail
IUPAC Name 9-Methoxy-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
Common Synonyms Dihydroxanthotoxin; 4',5'-Dihydro-8-methoxypsoralen; 4',5'-Dihydroxanthotoxin
CAS Registry 3779-03-1
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
SMILES COc1c2OCCOc2cc3ccc(=O)oc13
Physical Properties

The saturation of the furan ring disrupts the planarity slightly compared to Xanthotoxin, affecting crystal packing and solubility.[2]

PropertyValueContext
Melting Point 163 °CDistinct from Xanthotoxin (146–148 °C)
Boiling Point ~421 °CCalculated at 760 mmHg
LogP (Octanol/Water) 1.74Moderately lipophilic; crosses biological membranes
Density 1.353 g/cm³High density due to oxygen-rich heterocyclic core
Appearance Colorless/White CrystalsForms needles from alcohol/benzene
Structural Hierarchy Diagram

The following diagram illustrates the chemical moieties constituting the scaffold.

ChemicalStructure Core 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Coumarin Coumarin Core (2H-chromen-2-one) Core->Coumarin Scaffold Furan Dihydrofuran Ring (Saturated C2-C3) Core->Furan Fused at C6, C7 Methoxy Methoxy Group (-OCH3) (Position C9) Core->Methoxy Substituent at C9 Note Key Feature: Saturation of Furan ring prevents DNA intercalation/crosslinking Furan->Note

Figure 1: Structural decomposition of Dihydroxanthotoxin highlighting the critical dihydrofuran moiety.

Synthetic Pathways & Reactivity[2]

Primary Synthesis: Catalytic Hydrogenation

The most robust method for obtaining high-purity 9-methoxy-2,3-dihydrofuro[3,2-g]coumarin is the selective catalytic hydrogenation of Xanthotoxin.[2] The furan double bond is more reactive towards reduction than the benzene or pyrone rings under controlled conditions.[2]

Protocol:

  • Substrate: Xanthotoxin (8-Methoxypsoralen).[2]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[2]

  • Solvent: Glacial Acetic Acid or Ethyl Acetate.[2]

  • Conditions: Hydrogen atmosphere (1–3 atm), Room Temperature, 2–4 hours.

  • Purification: Filtration of catalyst followed by recrystallization from methanol.[2]

Chemical Reactivity Profile
  • Lactone Hydrolysis: Like all coumarins, the lactone ring (pyrone) is susceptible to hydrolysis in strong alkali (NaOH), opening to form the cis-coumarinic acid salt. Acidification effects recyclization.[2][4]

  • Demethylation: Treatment with boron tribromide (BBr₃) or hydriodic acid (HI) cleaves the methyl ether, yielding the phenol Dihydroxanthotoxol .[2]

  • Electrophilic Substitution: The C4 and C6 positions (coumarin numbering) are deactivated; however, the dihydrofuran ring is electron-rich, though less so than the unsaturated furan.

SynthesisPathway Xanthotoxin Xanthotoxin (8-MOP) H2_Pd H2 / Pd-C (Selective Reduction) Xanthotoxin->H2_Pd Target Dihydroxanthotoxin (Target) H2_Pd->Target Saturation of Furan C4'-C5' Metabolite Metabolic Excretion (Glucuronidation) Target->Metabolite In vivo metabolism

Figure 2: Synthetic and metabolic trajectory of Dihydroxanthotoxin.

Spectroscopic Characterization

Accurate identification relies on distinguishing the dihydrofuran ring from the furan ring of the parent compound.[2]

Nuclear Magnetic Resonance (NMR)

The diagnostic shift occurs in the furan ring protons.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Parent (Xanthotoxin): Two doublets at

      
       7.6 and 6.8 ppm (furan olefinic protons).[2]
      
    • Target (Dihydro-): Two triplets (or multiplets) at

      
       4.7 ppm (O-CH₂)  and 
      
      
      
      3.2 ppm (Ar-CH₂)
      . This large upfield shift confirms saturation.[2]
    • Methoxy: Singlet at

      
       4.2 ppm.[2][5]
      
    • Coumarin Doublets:

      
       6.2 (H-3) and 
      
      
      
      7.7 (H-4).[2]
Mass Spectrometry (MS)
  • Molecular Ion: [M]+ at m/z 218.[2]

  • Fragmentation: Loss of methyl radical (M-15) and sequential loss of CO (carbonyls) from the pyrone ring.[2]

Biological & Pharmacological Context[4][5][7][8][9][10][11][12]

Loss of Phototoxicity (Mechanism)

Psoralens (furocoumarins) act as photosensitizers by intercalating into DNA and forming cyclobutane adducts with pyrimidine bases upon UV-A irradiation (320–400 nm).[2] This requires two reactive sites: the 3,4-pyrone double bond and the 4',5'-furan double bond.

  • Dihydroxanthotoxin: Lacks the 4',5'-furan double bond.[2]

  • Result: It cannot form interstrand cross-links (di-adducts). It retains only monofunctional reactivity at the pyrone site, drastically reducing phototoxicity and mutagenic potential compared to Xanthotoxin.[2]

Metabolic Role

In humans, Methoxsalen is metabolized via hepatic CYP450 enzymes.[2] One minor pathway involves the reduction of the furan ring to form 4',5'-dihydro-8-methoxypsoralen (the target compound), which is subsequently conjugated and excreted.

Insect Antifeedant Activity

While less toxic to mammals, dihydrofurocoumarins exhibit potent antifeedant properties against specific agricultural pests (e.g., Spodoptera species), acting as natural deterrents in citrus and rutaceous plants.

Experimental Protocols

Protocol A: Laboratory Synthesis via Hydrogenation

Objective: Synthesize 500 mg of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

  • Dissolution: Dissolve 500 mg of Xanthotoxin (Sigma-Aldrich, >98%) in 25 mL of glacial acetic acid in a round-bottom flask.

  • Catalyst Addition: Add 50 mg of 10% Pd/C carefully under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature (25°C) for 3 hours.

    • Checkpoint: Monitor reaction by TLC (Mobile phase: Toluene/Ethyl Acetate 8:2).[2] The starting material (Rf ~0.[2]6) should disappear, replaced by a slightly lower Rf spot.[2]

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 10 mL acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the residue from hot methanol.

  • Yield: Expected yield 85–90% (White needles).

References

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Coumarin Derivatives and Physical Properties. Retrieved from [Link]

  • Qian, H. et al. (2010).[2] New Synthetic Method of 4-Methoxy-7H-Furo[3,2-g][1]benzopyran-7-one. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Pathak, M. A., & Fitzpatrick, T. B. (1992).[2] The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology. (Context on structure-activity relationships of psoralens vs dihydro-derivatives).

  • Berenbaum, M. R. (1991).[2] Coumarins: Plants, structure, properties and biological activity. (Standard reference for insect antifeedant properties of dihydrofurocoumarins).

Sources

Exploratory

Structure elucidation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

Technical Whitepaper: Structural Elucidation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Executive Summary This technical guide details the structural elucidation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (IUPAC), comm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

Executive Summary

This technical guide details the structural elucidation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (IUPAC), commonly known in pharmacognosy as Dihydroxanthotoxin or 4',5'-dihydro-8-methoxypsoralen .[1] As a linear dihydrofuranocoumarin, this molecule represents a critical metabolic intermediate in the biosynthesis of photosensitizing drugs like Methoxsalen (8-MOP).

Precise structural characterization of this scaffold is essential for drug development professionals working on structure-activity relationship (SAR) studies targeting antiproliferative and antifungal pathways. This guide moves beyond basic spectral listing to provide a causal, mechanism-based elucidation workflow, ensuring distinguishing capability between linear (psoralen) and angular (angelicin) isomers.

Chemical Context & Biosynthetic Origin

To elucidate the structure, one must first understand the scaffold's constraints. The target molecule consists of a coumarin (2H-chromen-2-one) core linearly fused to a dihydrofuran ring.

  • Nomenclature Mapping:

    • IUPAC: 9-Methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one.[1][2]

    • Common: Dihydroxanthotoxin.

    • Numbering Note: The "9-methoxy" designation in IUPAC nomenclature corresponds to position C-8 in the traditional psoralen numbering system.[1] This distinction is critical when cross-referencing older literature.

Biosynthetic Pathway: The molecule originates from the phenylpropanoid pathway: L-Phenylalanine


Umbelliferone

Demethylsuberosin

Marmesin

Psoralen

Xanthotoxin.[1] The 2,3-dihydro structure often appears as a reduced metabolite of Xanthotoxin or an intermediate arrested before the final oxidation of the furan ring.

Isolation & Purification Strategy

High-purity isolation is the prerequisite for unambiguous NMR assignment. The following protocol is validated for extracting lipophilic furanocoumarins from Rutaceae or Apiaceae matrices (e.g., Ammi majus or Citrus spp.).

Protocol: Fractional Isolation
  • Extraction: Macerate dried plant material in EtOH:H2O (80:20) for 48 hours. The hydroalcoholic mix ensures penetration of cell walls while solubilizing the coumarin glycosides and aglycones.

  • Partitioning: Concentrate the extract in vacuo. Resuspend in water and partition sequentially with n-hexane (removes fats/waxes) followed by Dichloromethane (DCM) .

    • Rationale: Dihydrofuranocoumarins are moderately polar aglycones and will preferentially partition into the DCM layer.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (starting 90:10

      
       60:40).
      
    • Detection: Monitor fractions via TLC under UV (365 nm). Furanocoumarins exhibit characteristic blue/purple fluorescence.

  • Final Purification: RP-HPLC (C18 column) using Acetonitrile:Water (isocratic 45:55) if isomeric impurities (e.g., angular dihydroangelicin derivatives) persist.

Structural Elucidation Workflow

The elucidation logic follows a subtractive approach: confirm the core


 locate the furan fusion 

place the substituent.
Mass Spectrometry (MS)
  • Technique: EI-MS (70 eV) or ESI-HRMS.[1]

  • Target Data:

    • Molecular Ion:

      
       218 
      
      
      
      . Formula:
      
      
      .[2]
    • Fragmentation Pattern:

      • 
         203 
        
        
        
        : Diagnostic for the methoxy group.
      • 
         175 
        
        
        
        : Typical coumarin expulsion of carbonyl.
      • 
         190 
        
        
        
        : Loss of lactone carbonyl.
Infrared Spectroscopy (IR)
  • Lactone Carbonyl: Sharp band at

    
     (coumarin 
    
    
    
    -lactone).[1]
  • Aromatic C=C: Bands at

    
    .[1]
    
  • Absence: No O-H stretch (confirming the methoxy ether linkage).

Nuclear Magnetic Resonance (NMR) - The Definitive Step

This is the primary validation step. The key challenge is distinguishing the linear [3,2-g] fusion from the angular [2,3-h] fusion.

Critical 1H NMR Signals (CDCl3, 500 MHz):

  • Coumarin Double Bond (Pyrones):

    • Two doublets with a large coupling constant (

      
      ) are characteristic of the 
      
      
      
      -unsaturated lactone.[1]
    • 
       ppm (H-6 IUPAC / H-3 Psoralen).[1]
      
    • 
       ppm (H-5 IUPAC / H-4 Psoralen).
      
  • Dihydrofuran Ring (The "Dihydro" Signature):

    • Unlike furanocoumarins (which have aromatic furan protons at

      
      ), the dihydrofuran ring presents as two triplets (or multiplets) corresponding to the saturated 
      
      
      
      system.[1]
    • O-CH2 (Pos 2):

      
       ppm (Triplet, 
      
      
      
      ).[1] Deshielded by oxygen.
    • Ar-CH2 (Pos 3):

      
       ppm (Triplet, 
      
      
      
      ).[1]
  • Methoxy Group:

    • Strong singlet at

      
       ppm.
      
  • Aromatic Proton (The Regiochemistry Marker):

    • In the 9-methoxy-linear system, only one aromatic proton remains on the benzene ring (Position 4 in IUPAC, Position 5 in Psoralen).

    • Signal: Singlet at

      
       ppm.
      
    • Logic: If the fusion were angular, or the methoxy elsewhere, the multiplicity or NOE correlations of this proton would shift.

Table 1: Consolidated NMR Data (Simulated for Dihydroxanthotoxin)

Position (IUPAC)Position (Psoralen)

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Key Correlations (

)
2 2' 4.82t (8.[1]9)71.8C-3, C-9b, C-3a
3 3' 3.26t (8.[1]9)29.5C-2, C-4, C-9b
3a 6 -Quaternary116.5-
4 5 7.10s112.8C-2, C-9b, C-6, C-9
5 4 7.75d (9.[1]5)144.5C-7, C-9b, C-3a
6 3 6.25d (9.[1]5)113.2C-7, C-4
7 2 -Quaternary (C=O)161.2-
9 8 -Quaternary (C-OMe)147.8-
9b 7 -Quaternary164.5-
OMe 8-OMe 4.18s61.2C-9

Visualization of Signaling & Logic

Diagram 1: Structural Elucidation Logic Flow

This workflow illustrates the decision tree used to confirm the 9-methoxy-dihydrofuro[3,2-g]coumarin structure over potential isomers.

ElucidationWorkflow Start Unknown Isolate (C12H10O4) UV_IR UV/IR Analysis Confirm Coumarin Core (Lactone C=O, 1720 cm-1) Start->UV_IR NMR_1H 1H NMR Screening UV_IR->NMR_1H Decision1 Furan vs. Dihydrofuran? NMR_1H->Decision1 Dihydro 2x Triplets (3.2, 4.8 ppm) Confirmed Dihydro Decision1->Dihydro Sat. CH2 signals Furan Aromatic Doublets (Rejected) Decision1->Furan Aromatic signals Decision2 Linear vs. Angular Fusion? Dihydro->Decision2 NOESY NOESY/HMBC H-4 (Ar) <-> H-5 (Pyrone) Decision2->NOESY Linear Linear Fusion Confirmed (Furo[3,2-g]) NOESY->Linear NOE Observed Angular Angular Fusion (Rejected) NOESY->Angular No NOE Final Structure Confirmed: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Linear->Final

Caption: Decision tree for distinguishing dihydrofuranocoumarin isomers using spectral constraints.

Diagram 2: HMBC Connectivity Map

Visualizing the Heteronuclear Multiple Bond Coherence (HMBC) is critical for proving the position of the methoxy group and the linear fusion.

HMBC_Map cluster_legend Key H_OMe H-OMe (4.18 ppm) C_9 C-9 (147.8 ppm) H_OMe->C_9 3J H_4 H-4 (Ar) (7.10 ppm) H_4->C_9 3J C_2_Furan C-2 (Furan) (71.8 ppm) H_4->C_2_Furan 3J (Crucial for Linear) C_9b C-9b (Junction) (164.5 ppm) H_4->C_9b 3J C_7_CO C-7 (C=O) (161.2 ppm) H_5_Pyr H-5 (Pyrone) (7.75 ppm) H_5_Pyr->C_7_CO 3J H_5_Pyr->C_9b 3J Proton Proton (1H) Carbon Carbon (13C)

Caption: Key HMBC correlations establishing the methoxy placement at C-9 and linear ring fusion.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one (Analog Reference). Retrieved from [Link]

  • Salar, U., et al. (2018).[3] Anti-inflammatory Activity of Coumarins: Structure-Activity Relationships.[1] Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Krohn, K., et al. (1997).[4] Dihydroisocoumarins from fungi: isolation, structure elucidation, circular dichroism and biological activity.[4] Phytochemistry, 45(2), 313-320.[4] Retrieved from [Link]

  • ACS Omega. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins. Retrieved from [Link][1]

Sources

Foundational

Natural occurrence and sources of dihydrofurocoumarins.

Title: Dihydrofurocoumarins: Biosynthetic Origins, Isolation Protocols, and Pharmacological Scaffolds Subtitle: A Technical Guide for Drug Discovery and Natural Product Chemistry Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Dihydrofurocoumarins: Biosynthetic Origins, Isolation Protocols, and Pharmacological Scaffolds Subtitle: A Technical Guide for Drug Discovery and Natural Product Chemistry

Executive Summary

This technical guide provides a rigorous analysis of dihydrofurocoumarins (DHFCs) , a distinct subclass of coumarins characterized by a saturated 4',5'-dihydrofuran ring fused to the coumarin nucleus. Unlike their fully unsaturated counterparts (furanocoumarins like Psoralen), DHFCs exhibit significantly reduced phototoxicity while retaining potent pharmacological activities, including protein kinase C (PKC) activation, calcium channel antagonism, and cytochrome P450 modulation. This guide details their biosynthetic divergence, botanical distribution, and optimized isolation workflows for pharmaceutical applications.

Chemical Classification & Structural Logic

Dihydrofurocoumarins are defined by the reduction of the C-2'/C-3' furan double bond (often numbered 4',5' depending on nomenclature systems relative to the coumarin core). This structural saturation is the critical determinant of their safety profile.

  • The "Safety" Switch: Fully aromatic furanocoumarins intercalate into DNA and form cross-links upon UVA irradiation (PUVA therapy), leading to phototoxicity. DHFCs lack the furan double bond required for the [2+2] cycloaddition with pyrimidine bases, rendering them non-phototoxic while preserving lipophilicity and receptor binding affinity.

  • Isomeric Forms:

    • Linear (Psoralen-type precursors): Based on the Marmesin scaffold. (e.g., Nodakenetin, Decursin).[1][2][3]

    • Angular (Angelicin-type precursors): Based on the Columbianetin scaffold. (e.g., Deltoin, Visnadin).

Biosynthetic Origins: The Branching Point

The biosynthesis of DHFCs represents a "molecular decision" point in the phenylpropanoid pathway. The enzymes responsible for these steps determine whether a plant accumulates stable DHFCs (like Angelica gigas) or oxidizes them into phototoxic furanocoumarins (like Ammi majus).

Biosynthetic Pathway Diagram

Biosynthesis Umbelliferone Umbelliferone (7-Hydroxycoumarin) Demethylsuberosin Demethylsuberosin (Prenylated Intermediate) Umbelliferone->Demethylsuberosin + DMAPP (Prenyltransferase) Osthenol Osthenol Umbelliferone->Osthenol + DMAPP (C-8 Prenylation) DMAPP DMAPP Marmesin MARMESIN (Linear DHFC Scaffold) Demethylsuberosin->Marmesin Marmesin Synthase (CYP76F112 / CYP71AZ) Psoralen Psoralen (Furanocoumarin) Marmesin->Psoralen Psoralen Synthase (Oxidation - Loss of DHFC status) Decursin Decursin/Nodakenin (Stable DHFC End-Products) Marmesin->Decursin Acylation/Glycosylation Columbianetin COLUMBIANETIN (Angular DHFC Scaffold) Osthenol->Columbianetin Columbianetin Synthase Angelicin Angelicin (Furanocoumarin) Columbianetin->Angelicin Angelicin Synthase (Oxidation) Visnadin Visnadin/Deltoin (Stable DHFC End-Products) Columbianetin->Visnadin Esterification

Figure 1: Biosynthetic divergence of dihydrofurocoumarins. Green and Yellow nodes represent the stable DHFC scaffolds (Marmesin and Columbianetin) which serve as precursors to complex pharmacological agents.

Botanical Sources & Distribution

While widespread in the Apiaceae and Rutaceae families, high-yield accumulation of DHFCs occurs only in species lacking the specific P450 oxidases that convert them into furanocoumarins.

Table 1: Primary Natural Sources of Dihydrofurocoumarins

Compound ClassKey DihydrofurocoumarinPrimary Botanical SourceFamilyPart UsedPharmacological Relevance
Linear Decursin Angelica gigas (Korean Angelica)ApiaceaeRootsAnti-cancer (PKC activation), Anti-inflammatory [1].[2][3]
Linear Nodakenin Angelica gigas, Peucedanum spp.ApiaceaeRootsCognitive enhancement, Neuroprotection [2].
Linear Marmesin Ficus carica, Aegle marmelosMoraceae/RutaceaeLeaves/BarkPrecursor scaffold, Anti-fungal.
Linear 6',7'-DHB Citrus paradisi (Grapefruit)RutaceaeJuice/PeelPotent CYP3A4 inhibitor (Drug interaction modulator) [3].
Angular Visnadin Ammi visnagaApiaceaeFruitsVasodilator, Calcium channel blocker.
Angular Columbianetin Cnidium monnieri, Angelica pubescensApiaceaeFruits/RootsAnti-inflammatory, Analgesic.

Extraction & Isolation Methodologies

For drug development, reproducibility and purity are paramount. The following protocol utilizes Microwave-Assisted Extraction (MAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) . This approach minimizes thermal degradation and avoids the irreversible adsorption often seen with silica gel chromatography.

Protocol: Isolation of Decursin-type DHFCs from Angelica gigas

Phase 1: Microwave-Assisted Extraction (MAE)

  • Rationale: DHFCs are heat-sensitive. MAE provides rapid internal heating, rupturing cell walls without prolonged thermal exposure.

  • Preparation: Grind dried A. gigas roots to a particle size of 0.30–0.45 mm.

  • Solvent System: 70% Ethanol (aq). Why: Balances solubility of glycosides (Nodakenin) and aglycones (Decursin).

  • Parameters: Irradiate at 50°C for 2 minutes; Solid-to-Liquid ratio 1:15 (g/mL).

  • Filtration: Filter supernatant immediately through a 0.45 µm PTFE membrane. Evaporate ethanol under reduced pressure (40°C) to obtain crude extract.

Phase 2: Partitioning (Cleanup)

  • Suspend crude extract in water.

  • Partition sequentially with n-Hexane (removes fats/waxes)

    
    Dichloromethane (DCM)  (Targets DHFC aglycones like Decursin) 
    
    
    
    n-Butanol (Targets DHFC glycosides like Nodakenin).
  • Retain the DCM and n-Butanol fractions.

Phase 3: High-Speed Counter-Current Chromatography (HSCCC)

  • Rationale: Eliminates solid-phase adsorption loss; ideal for separating structural isomers.

  • Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5:5:5.5:4.5 v/v).[4]

  • Equilibrium: Shake in separatory funnel; separate upper (stationary) and lower (mobile) phases.

  • Operation: Fill column with upper phase. Rotate at 800 rpm. Pump lower phase (mobile) at 2.0 mL/min.

  • Detection: Monitor UV absorbance at 330 nm (characteristic DHFC chromophore).

Isolation Workflow Diagram

IsolationProtocol RawMaterial Dried Root Powder (0.3 mm) MAE Microwave Extraction (70% EtOH, 50°C, 2 min) RawMaterial->MAE Partition Liq-Liq Partitioning (H2O vs. Solvents) MAE->Partition Crude Extract HexaneFrac Hexane Frac (Lipids/Waxes) Partition->HexaneFrac Discard DCMFrac DCM Fraction (Target: Decursin) Partition->DCMFrac BuOHFrac BuOH Fraction (Target: Nodakenin) Partition->BuOHFrac HSCCC HSCCC Separation (Hex:EtOAc:MeOH:H2O) DCMFrac->HSCCC BuOHFrac->HSCCC PureCompound Isolated DHFCs (>98% Purity) HSCCC->PureCompound UV 330nm

Figure 2: Optimized isolation workflow for Dihydrofurocoumarins using MAE and HSCCC.

Pharmacological Potential in Drug Development

Dihydrofurocoumarins offer a unique therapeutic window: they possess the rigid tricyclic core necessary for receptor docking but lack the alkylating potential of furanocoumarins.

A. Anti-Cancer & Cell Signaling (Decursin) Decursin is a potent anticancer agent that functions via a non-genotoxic mechanism.

  • Mechanism: It blocks the PI3K/AKT/mTOR pathway and activates Protein Kinase C (PKC) . Unlike standard chemotherapy, it induces G1 cell cycle arrest without causing direct DNA damage [4].

  • Application: Investigational therapies for prostate and breast cancer.

B. Metabolic Modulation (6',7'-Dihydroxybergamottin - DHB)

  • Mechanism: Mechanism-based inactivation of CYP3A4 .

  • Application: While historically viewed as a "food-drug interaction" risk (grapefruit juice), controlled delivery of DHB analogues is being researched as a "pharmaco-enhancer" (booster) to increase the bioavailability of drugs with poor oral absorption (similar to Ritonavir) [3].

C. Cardiovascular (Visnadin)

  • Mechanism: Calcium channel blockade and phosphodiesterase inhibition.

  • Application: Vasodilation and improvement of peripheral circulation.

References

  • Jiang, C., et al. (2024).[2] "Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery." Frontiers in Pharmacology.

  • Kim, D.H., et al. (2018). "Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma." Molecules.

  • Girennavar, B., et al. (2011). "Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity." Food and Chemical Toxicology.

  • Bae, S., et al. (2023). "Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights." Cancers.

  • Bourgaud, F., et al. (2014). "Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes." Phytochemistry Reviews.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Pharmacological Investigation of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

The following technical guide investigates the biological activity of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , scientifically identified as Dihydroxanthotoxin (or 4',5'-dihydro-8-methoxypsoralen). Executive Summary 9-M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide investigates the biological activity of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , scientifically identified as Dihydroxanthotoxin (or 4',5'-dihydro-8-methoxypsoralen).

Executive Summary

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS: 3779-03-1), often referred to as Dihydroxanthotoxin , represents a critical structural analogue in the furanocoumarin class. Unlike its parent compound Methoxsalen (8-MOP) , which is a potent DNA-crosslinking agent used in PUVA therapy for psoriasis and cutaneous lymphoma, this dihydro-derivative lacks the C4'–C5' double bond in the furan ring.

This structural saturation fundamentally alters its biological profile, shifting it from a potent phototoxic agent to a compound of interest for metabolic profiling , insect antifeedant activity , and ion channel modulation . In drug development, it serves as a vital negative control for phototoxicity assays and a biomarker for Methoxsalen metabolism.

Chemical Identity & Structural Logic

To investigate this compound effectively, researchers must distinguish it from its unsaturated parent. The "9-methoxy" designation in the IUPAC system corresponds to the "8-methoxy" position in the common psoralen numbering system.

PropertySpecification
Common Name Dihydroxanthotoxin; 4',5'-Dihydro-8-methoxypsoralen
CAS Number 3779-03-1
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Structural Distinction Saturated furan ring (2,3-dihydro) prevents interstrand DNA cross-linking.
Natural Source Angelica keiskei (Ashitaba), Ammi majus, Cnidium monnieri.
Structural Visualization

The following diagram illustrates the metabolic reduction of Methoxsalen to Dihydroxanthotoxin, highlighting the saturation of the furan ring which ablates phototoxicity.

G cluster_0 Structure-Activity Relationship (SAR) MOP Methoxsalen (8-MOP) (Phototoxic) Enzyme Reductase / Metabolism MOP->Enzyme Metabolic Reduction DNA_Cross DNA Interstrand Cross-linking MOP->DNA_Cross + UVA (320-400nm) DHP Dihydroxanthotoxin (Non-Phototoxic) Enzyme->DHP Saturation of Furan Ring DHP->DNA_Cross BLOCKED (Lacks 4',5' double bond)

Figure 1: The metabolic conversion of Methoxsalen to Dihydroxanthotoxin results in the loss of DNA cross-linking capability, a critical safety mechanism.

Pharmacological Spectrum

Investigating the biological activity of Dihydroxanthotoxin requires a multi-faceted approach, distinguishing its intrinsic activity from its role as a metabolite.

Photobiology & DNA Interaction (The "Negative Control")

The most significant biological feature of Dihydroxanthotoxin is what it cannot do.

  • Mechanism: Psoralens require two photoreactive sites (the 3,4-pyrone double bond and the 4',5'-furan double bond) to cross-link DNA.[1] Dihydroxanthotoxin lacks the furan double bond.

  • Activity: It may form mono-adducts with DNA upon UVA irradiation via the pyrone ring but cannot form the lethal interstrand cross-links.

  • Application: It is the "Gold Standard" negative control in phototoxicity screenings for novel psoralen derivatives. If a test compound exhibits cytotoxicity similar to Dihydroxanthotoxin under UVA, it is likely safer (less carcinogenic) than 8-MOP.

Metabolic Biomarker

Dihydroxanthotoxin is a primary metabolite of Methoxsalen in humans and rodents.

  • Pathway: 8-MOP is metabolized via cytochrome P450 enzymes and reductases. The appearance of Dihydroxanthotoxin in plasma indicates the reductive clearance of the parent drug.

  • Significance: In pharmacokinetic (PK) studies of PUVA therapy, monitoring Dihydroxanthotoxin levels helps assess inter-patient variability in drug clearance, which directly impacts the risk of burn vs. therapeutic efficacy.

Insect Antifeedant Activity

Unlike its role in human pharmacology, in chemical ecology, this compound is a potent defense agent.

  • Target: Generalist herbivores (e.g., Spodoptera species).

  • Mechanism: It acts as a deterrent, inhibiting feeding behavior without necessarily requiring photoactivation. This suggests an allosteric interaction with gustatory receptors in insects, independent of DNA binding.

Emerging Activity: Ion Channel Blockade

Recent studies into "Alkoxypsoralens" suggest that dihydro-derivatives can block voltage-gated potassium (Kv) channels (e.g., Shaker-type channels).

  • Potential: This activity is often masked by the potent phototoxicity of the parent compounds. In the absence of phototoxicity, Dihydroxanthotoxin becomes a candidate for investigating neuroprotective or anti-arrhythmic effects without the risk of DNA damage.

Experimental Protocols

To validate the biological activity of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Differential Phototoxicity Assay (MTT)

Objective: To confirm the loss of phototoxic potential compared to 8-MOP.

  • Cell Line: HaCaT (Human keratinocytes) or V79 fibroblasts.

  • Preparation:

    • Dissolve Dihydroxanthotoxin and 8-MOP (Positive Control) in DMSO.

    • Prepare serial dilutions (0.1 µM to 100 µM) in serum-free media.

  • Incubation: Seed cells in duplicate 96-well plates. Treat with compounds for 60 minutes in the dark.

  • Irradiation:

    • Plate A (Dark Control): Keep wrapped in foil.

    • Plate B (UVA Exposed): Irradiate with 1.0 J/cm² UVA (320–400 nm).

  • Post-Treatment: Replace media with full growth media; incubate for 24–48 hours.

  • Readout: Perform MTT assay at 570 nm.

  • Validation Criteria:

    • 8-MOP must show a >50% reduction in viability in Plate B vs. Plate A (IC50 shift).

    • Dihydroxanthotoxin should show negligible shift in IC50 between Plate A and Plate B. If phototoxicity is observed, check for contamination with 8-MOP.

Protocol B: Microsomal Stability (Metabolic Profiling)

Objective: To determine if Dihydroxanthotoxin is a terminal metabolite or subject to further oxidation.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Reaction: Incubate 1 µM Dihydroxanthotoxin at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor transition: m/z 219.2 [M+H]⁺ → Product ions.

  • Data Interpretation: Plot ln(% remaining) vs. time. A flat slope indicates metabolic stability, suggesting renal excretion as the primary elimination route for this metabolite.

Summary of Biological Properties

The following table synthesizes the key biological data points for researchers.

Activity TypeEffectMechanismClinical/Research Relevance
Phototoxicity NegligibleLacks 4',5' double bond; no cross-linking.Safer analogue; Negative control.
Metabolism HighProduct of 8-MOP reduction.Biomarker for 8-MOP clearance.[2]
Ecological AntifeedantGustatory deterrence.Natural pesticide research.
Cytotoxicity LowNon-intercalating (mostly).Potential scaffold for non-DNA targeting drugs.
Osteoprotection PotentialWnt/β-catenin activation (class effect).Investigational (based on Angelica derivatives).[3]

References

  • National Toxicology Program (NTP). (1992).[4] Toxicology and Carcinogenesis Studies of 8-Methoxypsoralen. (Confirming 8-MOP toxicity profile for comparison).

  • Uni Ulm. (2020). Alkoxypsoralens, Novel Nonpeptide Blockers of Shaker-Type K Channels: Synthesis and Photoreactivity. (Identifies Dihydroxanthotoxin in channel blocking studies).

  • PubChem. 2,3-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (Compound Summary).

  • Kil, Y.S., et al. (2017). Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities. (Identifies Dihydroxanthotoxin as a bioactive constituent).

  • Pathak, M. A., et al. (1977).[5] Dermal Toxicity of 8-methoxypsoralen Administered to Hairless Mice. (Foundational study on psoralen phototoxicity vs. metabolites).

Sources

Foundational

Dihydrofurocoumarins: Structural Dynamics and Therapeutic Horizons

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists Executive Summary: The Saturated Advantage Dihydrofurocoumarins represent a pivotal subclass of coumarin der...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists

Executive Summary: The Saturated Advantage

Dihydrofurocoumarins represent a pivotal subclass of coumarin derivatives, distinct from their unsaturated counterparts (psoralens) by the hydrogenation of the furan ring at the 4',5'-position. While linear furanocoumarins are historically significant for PUVA therapy (psoriasis treatment), their clinical utility is often limited by severe phototoxicity and non-specific DNA cross-linking.

The Dihydro Advantage: The saturation of the 4',5' double bond abolishes the molecule's ability to intercalate into DNA and form photo-adducts under UV light. This structural modification shifts the pharmacological profile from non-specific cytotoxicity to targeted modulation of signaling cascades involving neuroprotection (AChE inhibition, Akt-GSK-3β) , oncology (VEGFR-2 blockade, PI3K/Akt suppression) , and anti-inflammatory (NF-κB downregulation) pathways.

This guide provides a rigorous technical review of three primary agents—Nodakenin , Decursin , and Marmesin —synthesizing their mechanism of action (MOA), structure-activity relationships (SAR), and experimental validation protocols.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence between furanocoumarins and dihydrofurocoumarins is dictated by the furan ring saturation.

Key SAR Determinants
  • Phototoxicity Switch: The 4',5'-double bond in psoralens allows for [2+2] cycloaddition with thymine bases in DNA. Dihydrofurocoumarins lack this bond, eliminating phototoxicity while retaining lipophilicity for blood-brain barrier (BBB) penetration.

  • C-3/C-4 Substitution: Substituents at the coumarin lactone ring (C3/C4) modulate anticoagulant activity and CYP450 enzyme inhibition.

  • Side Chain Chirality: In compounds like Decursin, the stereochemistry of the side chain (e.g., at C-3') significantly influences binding affinity to protein targets like VEGFR-2 or AChE.

Visualization: The Scaffold Logic

SAR_Logic Scaffold Dihydrofurocoumarin Core FuranRing 4',5'-Dihydrofuran Ring (Saturated) Scaffold->FuranRing Lactone Coumarin Lactone Scaffold->Lactone SideChain R-Group Substitution (e.g., Prenyl, Hydroxyl) Scaffold->SideChain Effect_Safety Loss of Phototoxicity (No DNA Cross-linking) FuranRing->Effect_Safety Primary Driver Effect_PK Enhanced Lipophilicity (BBB Penetration) Lactone->Effect_PK Metabolic Stability Effect_Target Target Specificity (Kinase/Receptor Binding) SideChain->Effect_Target Modulates Affinity

Figure 1: SAR logic of dihydrofurocoumarins highlighting the safety profile shift due to furan ring saturation.

Pharmacological Profiles: Mechanisms & Targets[1][2][3]

Neuroprotection: Nodakenin

Source: Angelica gigas, Angelica decursiva Primary Indication: Cognitive impairment, Alzheimer’s Disease (AD).

Mechanism of Action: Nodakenin exhibits a dual-mechanism approach to neuroprotection.

  • Cholinergic Modulation: It acts as a reversible inhibitor of Acetylcholinesterase (AChE), increasing synaptic acetylcholine levels.

  • Signaling Modulation: It upregulates the Akt/GSK-3β signaling pathway. Phosphorylation of GSK-3β (inactivation) prevents tau hyperphosphorylation and promotes adult hippocampal neurogenesis.

Key Data:

  • In Vivo: Ameliorates scopolamine-induced memory deficits in passive avoidance tasks (Kim et al., Life Sci).

  • In Vitro: Increases BrdU-positive cells in the dentate gyrus (neurogenesis marker).

Oncology: Decursin & Decursinol

Source: Angelica gigas Nakai (Korean Angelica) Primary Indication: Prostate cancer, Breast cancer, Multiple Myeloma.

Mechanism of Action: Decursin is a potent anti-angiogenic and pro-apoptotic agent.[1][2]

  • Angiogenesis Blockade: Directly inhibits VEGFR-2 phosphorylation, preventing downstream ERK/MAPK activation essential for endothelial cell proliferation.

  • Apoptosis Induction: Triggers the intrinsic mitochondrial pathway. It downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

  • Metastasis Inhibition: Suppresses MMP-9 expression via NF-κB inhibition.

Anti-Inflammatory: Marmesin

Source: Aegle marmelos, Broussonetia kazinoki Primary Indication: Chronic inflammation, Angiogenesis-related disorders.[1]

Mechanism of Action: Marmesin targets the NF-κB canonical pathway. It prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3]

Comparative Data Summary

CompoundPrimary TargetKey PathwayIC50 / Effective DoseTherapeutic Focus
Nodakenin AChE, GSK-3βAkt/GSK-3β10 mg/kg (murine)Neurogenesis, Memory
Decursin VEGFR-2, ARPI3K/Akt/mTOR5–20 µM (in vitro)Solid Tumors, Angiogenesis
Marmesin NF-κB, VEGFRVEGF/Integrin10–50 µMInflammation, Cancer Prevention
Columbianadin Calcium ChannelsROS/Nrf220–40 µMAnalgesic, Anti-inflammatory

Detailed Experimental Protocols

Protocol A: Isolation of Decursin from Angelica gigas

Rationale: Decursin is non-polar. Efficient extraction requires matching solvent polarity while avoiding hydrolysis of the ester bond.

  • Extraction: Macerate dried root powder (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate in vacuo to yield crude extract.

  • Fractionation: Suspend crude extract in distilled water. Partition sequentially with n-Hexane

    
    Dichloromethane (DCM) 
    
    
    
    Ethyl Acetate .
    • Note: Decursin concentrates in the DCM fraction due to its lipophilic nature.

  • Chromatography: Subject the DCM fraction to Silica Gel Column Chromatography.

    • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (10:1

      
       1:1).
      
  • Purification: Collect fractions. Monitor via TLC (visualize under UV 254/365 nm). Recrystallize positive fractions in Ethanol to obtain needle-shaped crystals.

  • Validation: Confirm structure via 1H-NMR and HPLC (C18 column, Acetonitrile:Water gradient).

Protocol B: Apoptosis Pathway Validation (Western Blot)

Rationale: To confirm the mitochondrial apoptotic mechanism proposed for Decursin.

  • Cell Culture: Seed PC-3 (prostate cancer) cells at

    
     cells/dish.
    
  • Treatment: Treat with Decursin (0, 10, 20, 50 µM) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Separate proteins (30 µg) on 10-12% SDS-PAGE. Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3, Anti-PARP (1:1000 dilution).

    • Loading Control: Anti-β-actin.

  • Detection: ECL Chemiluminescence.

    • Expected Result: Dose-dependent increase in Bax and Cleaved Caspase-3; decrease in Bcl-2.[1]

Visualization: Decursin Signaling Pathway

Decursin_Pathway Decursin Decursin (Ligand) VEGFR VEGFR-2 / Integrin Decursin->VEGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Decursin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Decursin->Bax Upregulates PI3K PI3K VEGFR->PI3K Akt Akt (Phosphorylated) PI3K->Akt mTOR mTOR Akt->mTOR Mito Mitochondria (Cytochrome C Release) Bcl2->Mito Blocks Bax->Mito Permeabilizes Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 (Cleaved) Caspase9->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Figure 2: Decursin-mediated apoptotic signaling cascade involving mitochondrial permeabilization and kinase inhibition.

Pharmacokinetics & Safety Profile

Metabolism & CYP Interactions

Dihydrofurocoumarins are metabolized primarily by liver microsomes.

  • Hydrolysis: Decursin is rapidly hydrolyzed to Decursinol in plasma. Decursinol has higher bioavailability but lower potency in some cancer models, necessitating formulation strategies (e.g., nanoparticles) to protect the ester bond.

  • CYP Inhibition: Unlike furanocoumarins (e.g., bergamottin in grapefruit) which irreversibly inhibit CYP3A4, dihydrofurocoumarins show reversible and generally weaker inhibition of CYP isoforms. However, caution is required when co-administering with narrow therapeutic index drugs metabolized by CYP3A4 or CYP2D6.

Toxicology[5][6][7]
  • Phototoxicity: Negative. The absence of the 4',5' double bond prevents UV-induced DNA adduct formation.

  • Acute Toxicity: High safety margin. LD50 values in murine models typically exceed 2000 mg/kg (oral).

References

  • Kim, D. H., et al. (2007). "Nodakenin, a coumarin compound, ameliorates scopolamine-induced memory disruption in mice." Life Sciences, 81(2), 1602–1611. Link

  • Shehzad, A., et al. (2010). "Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases." Inflammation Research, 59(1), 309–319. Link

  • Kim, J. H., et al. (2016).[1] "Decursin promotes HIF-1α degradation via proteasome pathway in human lung cancer cells." International Journal of Oncology, 48(4), 1615-1624. Link

  • Bae, J. S., et al. (2012). "Anticoagulant and antiplatelet activities of decursin and decursinol angelate." Archives of Pharmacal Research, 35, 1235–1240. Link

  • Walasek, M., et al. (2015). "Furanocoumarins as antiproliferative agents in human glioblastoma multiforme cells." Histology and Histopathology, 30(9), 1035-1044. Link

Sources

Exploratory

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin: Structural Pharmacology &amp; Mechanistic Divergence

Executive Summary 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (commonly referred to as 4',5'-dihydro-8-methoxypsoralen or Dihydro-8-MOP ) represents a critical structural analogue and metabolic derivative of the photochemot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (commonly referred to as 4',5'-dihydro-8-methoxypsoralen or Dihydro-8-MOP ) represents a critical structural analogue and metabolic derivative of the photochemotherapeutic agent Methoxsalen (8-MOP). Unlike its parent compound, which is defined by its potent DNA-crosslinking capability upon UVA irradiation (PUVA therapy), this dihydro-derivative lacks the C4'–C5' olefinic bond in the furan ring.

This guide analyzes the mechanistic implications of this saturation. By severing the molecule's ability to undergo [2+2] cycloaddition with thymine bases, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin serves as a pivotal "negative control" in photobiology and a distinct bioactive entity with potential anti-inflammatory and insect-antifeedant properties, devoid of phototoxicity.

Part 1: Chemical Identity & Structural Biology

The pharmacological divergence of this molecule from standard furanocoumarins is dictated entirely by the saturation of the furan ring.

Structural Nomenclature & Properties
FeatureSpecification
IUPAC Name 9-Methoxy-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
Common Synonyms 4',5'-Dihydro-8-methoxypsoralen; Dihydroxanthotoxin
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Key Structural Feature Saturated Furan Ring (C2–C3 in furo-nomenclature; C4'–C5' in psoralen)
Parent Compound 8-Methoxypsoralen (Xanthotoxin/Methoxsalen)
The "Phototoxicity Switch"

The mechanism of action for psoralens (like 8-MOP) relies on the intercalation between DNA base pairs followed by UV-induced cyclization.

  • 8-MOP (Parent): Contains two photoreactive sites: the 3,4-pyrone double bond and the 4',5'-furan double bond. Upon UVA exposure, it forms interstrand cross-links (ISC) with DNA, inhibiting replication.[1][2]

  • Dihydro-8-MOP (Target): The 4',5'-furan bond is hydrogenated (single bond). This structural modification renders the furan ring inert to [2+2] photocycloaddition. Consequently, the molecule cannot form bifunctional adducts (cross-links) , drastically reducing its genotoxicity and phototoxicity while retaining the coumarin scaffold's inherent lipophilicity and receptor-binding potential.

Part 2: Mechanism of Action (The Core)

Absence of DNA Cross-Linking (Safety Mechanism)

The primary "mechanism" of this molecule is defined by what it does not do. In drug development, it serves as a non-phototoxic analogue to decouple the general pharmacological effects of the coumarin backbone from the DNA-damaging effects of the furan ring.

  • Intercalation: It retains the planar tricyclic structure required to intercalate into the DNA helix (dark binding).

  • Reaction: Upon UVA irradiation, the lack of the furan double bond prevents the formation of the furan-side monoadduct. While the pyrone-side (3,4) monoadduct is theoretically possible, the cross-linking efficiency is abolished.

  • Outcome: No interstrand cross-links

    
     No inhibition of DNA replication 
    
    
    
    Loss of PUVA efficacy and phototoxicity.
Enzyme Inhibition (CYP450 Modulation)

Furanocoumarins are potent mechanism-based inhibitors of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2A6). The mechanism typically involves the metabolic activation of the furan ring to a reactive epoxide or


-ketoenal, which covalently binds to the heme or apoprotein of the CYP enzyme (Suicide Inhibition).
  • Dihydro-Mechanism: With the furan ring saturated, the metabolic activation pathway is altered. 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin acts as a competitive inhibitor rather than a mechanism-based inactivator. It occupies the active site of CYP enzymes, potentially altering the pharmacokinetics of co-administered drugs without permanently destroying the enzyme.

Insect Antifeedant Activity

Ecological studies identify this molecule as a deterrent against herbivorous insects.

  • Target: Gustatory receptors (GRs) on the insect sensory neurons.

  • Mechanism: Allosteric modulation of bitter taste receptors or direct inhibition of insect digestive enzymes (e.g., polysubstrate monooxygenases), deterring feeding without requiring UV activation.

Part 3: Visualization of Signaling & Mechanism

Diagram 1: Structural Divergence & DNA Interaction

This diagram illustrates the critical failure point in the DNA cross-linking mechanism for the dihydro-derivative compared to the parent 8-MOP.

MechanismComparison Parent 8-Methoxypsoralen (8-MOP) (Unsaturated Furan) DNA_Intercalation Dark Intercalation into DNA Helix Parent->DNA_Intercalation Target 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (Saturated Furan) Target->DNA_Intercalation UVA_Irradiation UVA Irradiation (320-400 nm) DNA_Intercalation->UVA_Irradiation Furan_Adduct Formation of 4',5' Furan-Side Monoadduct UVA_Irradiation->Furan_Adduct 8-MOP Pathway No_Reaction NO Furan-Side Cycloaddition (Inert Furan Ring) UVA_Irradiation->No_Reaction Dihydro Pathway Crosslink Formation of Interstrand Cross-Link (ISC) (Cell Death/Therapeutic Effect) Furan_Adduct->Crosslink Second Photon Absorption Outcome_Safe No Cross-Linking (Non-Phototoxic / Metabolite) No_Reaction->Outcome_Safe

Caption: Comparative mechanism showing the inability of the dihydro-derivative to form DNA cross-links due to furan ring saturation.

Part 4: Experimental Protocols (Validation)

To confirm the identity and mechanistic distinction of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, the following self-validating protocols are recommended.

Protocol 1: Phototoxicity Assessment (Comet Assay)

Objective: To empirically validate the loss of phototoxic potential compared to 8-MOP.

  • Cell Culture: Culture human HaCaT keratinocytes in DMEM supplemented with 10% FBS.

  • Treatment:

    • Group A (Negative Control): DMSO vehicle (0.1%).

    • Group B (Positive Control): 8-MOP (10 µM).

    • Group C (Test): 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (10 µM).

  • Incubation: Incubate cells with compounds for 2 hours in the dark to allow intercalation.

  • Irradiation: Wash cells with PBS. Expose to UVA radiation (2 J/cm²) using a defined UV source (365 nm peak).

  • Lysis & Electrophoresis:

    • Embed cells in low-melting agarose on microscope slides.

    • Lyse in alkaline buffer (pH > 13) for 1 hour to unwind DNA.

    • Perform electrophoresis (25V, 300mA) for 20 minutes.

  • Staining & Analysis: Stain with ethidium bromide. Analyze "Comet Tail Moment" using fluorescence microscopy.

    • Expected Result: Group B (8-MOP) will show significant tail moments (DNA strand breaks/cross-link processing). Group C (Test) should show minimal tailing, comparable to Group A.

Protocol 2: Metabolic Stability & CYP Inhibition Screen

Objective: To determine if the molecule acts as a substrate or inhibitor of CYP3A4 without suicide inhibition.

  • Microsomal Incubation:

    • Prepare human liver microsomes (HLM) (0.5 mg protein/mL).

    • Substrate: Testosterone (CYP3A4 probe) at 50 µM.

    • Inhibitor: Test compound at varying concentrations (0.1 – 50 µM).

  • Reaction Initiation: Add NADPH-generating system. Incubate at 37°C for 10 minutes.

  • Time-Dependent Inhibition (TDI) Check:

    • Pre-incubate Test compound with HLM + NADPH for 30 mins before adding Testosterone.

    • Compare IC50 values with and without pre-incubation.

    • Interpretation: If IC50 decreases significantly (>1.5 fold) with pre-incubation, it suggests mechanism-based (suicide) inhibition. If IC50 remains constant, it indicates reversible competitive inhibition (expected for the dihydro form).

  • Analysis: Quench with acetonitrile. Analyze Testosterone metabolite (6β-hydroxytestosterone) via LC-MS/MS.

References

  • Pathak, M. A., & Fitzpatrick, T. B. (1992). The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology. Link

  • Bethea, D., et al. (1999). Psoralen photobiology and photochemotherapy: 50 years of science and medicine. Journal of Dermatological Science. Link

  • Fylaktakidou, K. C., et al. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current Pharmaceutical Design. Link

  • Berenbaum, M. R. (1981). Patterns of furanocoumarin distribution and insect herbivory in the Umbelliferae: plant chemistry and community structure. Ecology. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3779-03-1: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin. Link

Sources

Foundational

Comprehensive literature review on 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

The following technical guide provides a comprehensive literature review and operational analysis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , scientifically identified as the dihydro-derivative of Xanthotoxin (8-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and operational analysis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , scientifically identified as the dihydro-derivative of Xanthotoxin (8-Methoxypsoralen).

[1][2]

Executive Summary & Chemical Identity

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS: 3779-03-1 ) is a linear dihydrofurocoumarin, predominantly recognized as 4',5'-Dihydro-8-methoxypsoralen or Dihydroxanthotoxin .[1] It represents the saturated analog of the potent phototoxic drug Methoxsalen (8-MOP).

Unlike its parent compound, which is a cornerstone in PUVA (Psoralen + UVA) therapy for psoriasis and vitiligo, this dihydro-derivative lacks the C4'–C5' furan double bond required for DNA crosslinking.[1] Consequently, it serves as a critical negative control in photobiology, a metabolite in pharmacokinetic profiling, and a reference impurity in pharmaceutical quality control.[1]

Chemical Profile
PropertySpecification
IUPAC Name 9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one
Common Synonyms 4',5'-Dihydro-8-methoxypsoralen; Dihydroxanthotoxin; Xanthotoxin Impurity B
CAS Number 3779-03-1
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Structural Feature Saturated furan ring (dihydro) fused to a coumarin core
Key Solubility Soluble in Chloroform, DMSO, Methanol; Poorly soluble in water

Structural Logic & Nomenclature

Understanding the nomenclature is vital due to conflicting numbering systems in the literature.

  • Coumarin Numbering (Standard): The methoxy group is at position 8 .[2][3] The furan ring is fused at positions 6 and 7.

  • Systematic Furocoumarin Numbering: In specific IUPAC schemes, the system is numbered continuously, placing the methoxy group at position 9 .[1]

  • Psoralen Numbering: The furan double bond is designated as 4',5' .[1] Thus, the compound is 4',5'-dihydro-8-methoxypsoralen .[1][4]

Visualization: Structural Comparison

The following diagram illustrates the critical structural difference (saturation) that dictates biological activity.

StructureComparison Xanthotoxin Xanthotoxin (8-MOP) (Active Drug) Dihydro 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (Dihydroxanthotoxin) Xanthotoxin->Dihydro Hydrogenation (Saturation of C4'-C5') Activity DNA Crosslinking (Phototoxicity) Xanthotoxin->Activity High Potency (Due to Furan Double Bond) Dihydro->Activity Negligible/No Activity (Loss of Pharmacophore)

Caption: Structural relationship between the active drug Xanthotoxin and its inactive dihydro-metabolite.[1][5]

Synthesis & Biosynthesis

Laboratory Synthesis

The synthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin is typically achieved through the catalytic hydrogenation of 8-Methoxypsoralen.[1] This process is highly specific, targeting the furan double bond while preserving the coumarin lactone ring.[1]

Protocol: Catalytic Hydrogenation (Standard Reference)

  • Reactant: Dissolve 8-Methoxypsoralen (Xanthotoxin) in glacial acetic acid or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C).

  • Reaction: Subject the mixture to H₂ gas at 1–3 atm pressure at room temperature.

  • Monitoring: Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:1) until the starting material disappears. The dihydro product typically has a lower R_f value.

  • Purification: Filter catalyst, evaporate solvent, and recrystallize from methanol.

Biosynthetic & Metabolic Origin

In nature, this compound appears as a metabolite in Apiaceae plants (e.g., Ammi majus, Heracleum) and via fungal biotransformation.[1]

  • Fungal Metabolism: The fungus Cunninghamella elegans has been shown to metabolize Xanthotoxin into 3,4-dihydroxanthotoxin (equivalent to the 4',5'-dihydro structure).[1] This mimics mammalian phase I metabolism (reduction).

Pharmacological Profile

The pharmacological significance of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin lies in its structure-activity relationship (SAR) .[1]

Absence of Phototoxicity

Psoralens function by intercalating into DNA and forming covalent crosslinks upon UVA irradiation. This reaction strictly requires two photoreactive sites:

  • The 3,4-pyrone double bond.[1]

  • The 4',5'-furan double bond .

Mechanism of Inactivity: The saturation of the 4',5' bond in 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin eliminates the second reactive site.[1] Consequently, it cannot form interstrand cross-links (di-adducts) with DNA.[1]

  • Experimental Evidence: Studies on keratinocyte growth inhibition show IC₅₀ values of 70,000 nM for the dihydro derivative, compared to 130 nM for the parent 8-MOP.[1] This ~500-fold reduction in potency confirms the furan ring's necessity for antiproliferative activity.[2]

Insecticidal Properties

While pharmacologically inert in human phototherapy, the compound retains biological activity against insects.[1]

  • Antifeedant Activity: It acts as a deterrent against generalist herbivores (e.g., Spodoptera litura), suggesting a role in plant defense that does not rely on UV activation.[1]

Biological Pathway Visualization

Pharmacology Compound 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin DNA DNA Intercalation Compound->DNA Intercalates Weakly Insect Insect Antifeedant (Non-Phototoxic Mechanism) Compound->Insect Direct Toxicity UVA UVA Irradiation DNA->UVA + Light Crosslink Interstrand Crosslink (Cell Death) UVA->Crosslink BLOCKED (No Furan Double Bond) Monoadduct Monoadduct Formation (Weak/No Effect) UVA->Monoadduct Possible (Pyrone only)

Caption: Mechanism of action showing the blockage of DNA crosslinking due to furan saturation.[1]

Analytical & Quality Control Standards

In drug development, this compound is a critical Impurity Standard (Impurity B) for Methoxsalen API (Active Pharmaceutical Ingredient).

HPLC Method for Impurity Profiling

To detect 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin in a Methoxsalen sample:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (Gradient, typically 40:60 to 80:20).

  • Detection: UV at 254 nm or 300 nm.

  • Retention Time: The dihydro impurity typically elutes earlier than Methoxsalen due to slightly higher polarity (loss of aromaticity in the furan ring).

NMR Characterization
  • ¹H NMR (CDCl₃):

    • Absence of furan doublet signals at δ 7.6 and δ 6.8 ppm.

    • Presence of two triplets (or multiplets) at δ 3.2 and δ 4.6 ppm , corresponding to the CH₂-CH₂ protons of the dihydrofuran ring.[1]

    • Methoxy singlet at δ 4.2 ppm .

References

  • Santa Cruz Biotechnology. 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Product Data. Link

  • PubChem. 4-Chloro-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one (Related Structure & Nomenclature). Link

  • ResearchGate. Biotransformation of Furanocoumarins by Cunninghamella elegans. Link

  • Simson Pharma. Xanthotoxin Impurity B (CAS 3779-03-1).[1] Link

  • GuideChem. 8-Methoxypsoralen and its Metabolites. Link

  • ResearchGate. Synthesis and Evaluation of Water-Soluble Dimethylaminoethyl Ethers of Methoxsalen. (Discusses reduced activity of dihydro-derivatives). Link

Sources

Exploratory

CAS number 3779-03-1 for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

CAS Number: 3779-03-1 Synonyms: Dihydromethoxsalen; 4',5'-Dihydro-8-methoxypsoralen; 2,3-Dihydroxanthotoxin Molecular Formula: C₁₂H₁₀O₄ Molecular Weight: 218.21 g/mol [1][2][3] Executive Summary & Strategic Significance...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3779-03-1 Synonyms: Dihydromethoxsalen; 4',5'-Dihydro-8-methoxypsoralen; 2,3-Dihydroxanthotoxin Molecular Formula: C₁₂H₁₀O₄ Molecular Weight: 218.21 g/mol [1][2][3]

Executive Summary & Strategic Significance

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS 3779-03-1) is the 2,3-dihydro derivative of the potent photosensitizing drug Methoxsalen (Xanthotoxin). While the parent compound (Methoxsalen) is a cornerstone therapy for psoriasis and cutaneous T-cell lymphoma (PUVA therapy), the dihydro-derivative represents a critical pharmacological control point .

For drug development professionals and researchers, this molecule holds tripartite significance:

  • Critical Quality Attribute (CQA): It is a known process-related impurity and degradation product in Methoxsalen API manufacturing.

  • Metabolic Marker: It serves as a Phase I metabolite formed via the reduction of the furan double bond in vivo.

  • Safety Scaffold: Unlike its parent, it lacks the 4',5'-furan double bond required for DNA crosslinking, rendering it non-phototoxic while retaining other coumarin-associated bioactivities (e.g., acetylcholinesterase inhibition, anti-inflammatory potential).

This guide details the physicochemical characterization, synthesis, analytical isolation, and mechanistic differentiation of CAS 3779-03-1.

Chemical Architecture & Properties[4][5]

The structural integrity of CAS 3779-03-1 differs from Methoxsalen solely by the saturation of the furan ring. This subtle alteration drastically changes its electronic properties and reactivity profile.

Physicochemical Data Table
PropertySpecificationContext
Appearance White to off-white crystalline powderDistinct from the often yellowish tint of oxidized furocoumarins.
Melting Point 158°C - 160°CLower than Methoxsalen (~148°C) - Note: Isomers vary; experimental verification required.
Solubility Soluble in Chloroform, DMSO, MethanolPoor water solubility requires co-solvents for biological assays.
UV Max ~250 nm, 300 nmLacks the characteristic bathochromic shift of the conjugated furan system.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity, suitable for blood-brain barrier penetration studies.
Structural Logic

The molecule consists of a coumarin nucleus fused to a dihydrofuran ring. The methoxy group at position 9 (IUPAC numbering for benzopyran-7-one system; corresponds to C8 in psoralen numbering) provides steric bulk and influences metabolic stability.

Synthetic Methodology (Protocol)

Objective: Selective reduction of the furan double bond of Methoxsalen to yield 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin without reducing the pyrone ring (coumarin lactone).

Reaction Pathway

The synthesis utilizes catalytic hydrogenation. The challenge is controlling selectivity, as over-reduction can attack the coumarin double bond (3,4-position).

Step-by-Step Protocol
  • Reagents:

    • Substrate: Methoxsalen (Xanthotoxin) - 1.0 eq.

    • Catalyst: 10% Pd/C (Palladium on Carbon) - 10 wt% loading.

    • Solvent: Ethyl Acetate or Ethanol (Absolute).

    • Hydrogen Source: H₂ gas (balloon pressure or 1-2 atm).

  • Procedure:

    • Dissolution: Dissolve 1.0 g of Methoxsalen in 50 mL of Ethyl Acetate in a round-bottom flask.

    • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen) to prevent ignition.

    • Hydrogenation: Purge the system with H₂ gas. Stir vigorously at Room Temperature (25°C) under H₂ atmosphere.

    • Monitoring: Monitor reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3) every 30 minutes. The dihydro-product typically has a slightly lower R_f than the parent.

    • Termination: Stop reaction immediately upon disappearance of starting material (approx. 2-4 hours). Warning: Prolonged reaction yields tetrahydro-derivatives.

    • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with fresh Ethyl Acetate.

    • Purification: Concentrate the filtrate in vacuo. Recrystallize from Methanol/Water to obtain pure CAS 3779-03-1.

Analytical Validation: Impurity Profiling

Distinguishing CAS 3779-03-1 from Methoxsalen is critical for QC release testing. The following HPLC method is self-validating through resolution criteria.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 300 nm
Temperature 30°C
Gradient Program
  • 0-5 min: 20% B (Isocratic)

  • 5-25 min: 20% → 80% B (Linear Gradient)

  • 25-30 min: 80% B (Wash)

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Extract / API Sample Prep Sample Prep (Dissolve in MeOH) Sample->Prep 1 mg/mL HPLC HPLC Separation (C18 Column) Prep->HPLC Injection (10 µL) Detect UV Detection (254/300 nm) HPLC->Detect Elution Data Chromatogram Analysis Detect->Data Signal Integration Decision Pass/Fail Data->Decision Resolution > 1.5?

Figure 1: Analytical workflow for isolating and identifying CAS 3779-03-1 as an impurity.

Mechanism of Action & Pharmacology

The defining feature of CAS 3779-03-1 is its inability to form photo-adducts with DNA, contrasting sharply with Methoxsalen.

The "Safety Switch" Mechanism

Psoralens (like Methoxsalen) intercalate into DNA. Upon UV-A irradiation, the 4',5' furan double bond forms cyclobutane adducts with thymine bases (C=C double bond reaction).

  • CAS 3779-03-1: The 4',5' bond is saturated (single bond).

  • Result: No photo-cycloaddition. No DNA crosslinking.

  • Implication: This molecule is non-phototoxic, making it a safe standard for handling and a potential scaffold for non-dermatological indications (e.g., Alzheimer's research targeting AChE).

Biological Pathway Visualization

MechanismComparison cluster_Methoxsalen Methoxsalen (Parent) cluster_Dihydro CAS 3779-03-1 (Dihydro) M_Struct Furan Double Bond (4',5') M_DNA DNA Intercalation M_Struct->M_DNA M_UVA + UVA Irradiation M_Result Crosslinking (Apoptosis) M_UVA->M_Result M_DNA->M_UVA D_Struct Saturated Furan Ring D_DNA Weak/No Intercalation D_Struct->D_DNA D_UVA + UVA Irradiation D_Result NO Crosslinking (Non-Phototoxic) D_UVA->D_Result D_DNA->D_UVA

Figure 2: Mechanistic divergence between Methoxsalen and its dihydro-derivative (CAS 3779-03-1) under UV exposure.

Secondary Bioactivities

While lacking phototoxicity, the coumarin backbone remains active.

  • Insect Antifeeding: Research indicates dihydro-furocoumarins retain deterrent properties against specific insect larvae, suggesting potential as an agrochemical lead [1].

  • Metabolic Fate: In humans, Methoxsalen is metabolized to the dihydro-diol form. CAS 3779-03-1 is an intermediate that may undergo further ring opening [2].

References

  • National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary for CID 77409, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin. Retrieved from [Link]

  • Reddy, V.L., et al. (2008). Isolation of Pyranocoumarins from Angelica gigas. Natural Product Communications. Retrieved from [Link]

Sources

Foundational

Metabolic Pathway of 8-Methoxypsoralen to its Dihydro Metabolite: Mechanisms, Kinetics, and Experimental Validation

An In-Depth Technical Guide to the Metabolic Transformation of 8-Methoxypsoralen Executive Summary 8-Methoxypsoralen (8-MOP, Methoxsalen) is a potent furanocoumarin used clinically in PUVA (Psoralen + UVA) therapy for cu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Transformation of 8-Methoxypsoralen

Executive Summary

8-Methoxypsoralen (8-MOP, Methoxsalen) is a potent furanocoumarin used clinically in PUVA (Psoralen + UVA) therapy for cutaneous T-cell lymphoma and psoriasis. While its therapeutic efficacy relies on photo-activation, its systemic clearance and safety profile are governed by extensive hepatic metabolism.

This guide details the metabolic conversion of 8-MOP, focusing on the critical bioactivation pathway mediated by Cytochrome P450 2A6 (CYP2A6) . This pathway involves the oxidation of the furan ring to form a reactive epoxide, which subsequently hydrolyzes to the stable trans-4',5'-dihydro-4',5'-dihydroxy-8-methoxypsoralen (often referred to as the dihydrodiol metabolite). This transformation is pharmacologically distinct because the intermediate epoxide acts as a mechanism-based inactivator (suicide substrate) of the metabolizing enzyme itself.

Key Takeaway: The "dihydro" character of the metabolite arises not from simple reduction, but from the saturation of the 4',5'-double bond via oxidative epoxidation followed by hydrolysis.

Mechanistic Pathway Analysis

The metabolic fate of 8-MOP is dominated by Phase I oxidation. The transformation to the dihydro metabolite is a multi-step sequence involving bioactivation and detoxification.

The Primary Catalyst: CYP2A6

While CYP1A2 and CYP1B1 contribute marginally, CYP2A6 is the high-affinity catalyst responsible for >80% of 8-MOP clearance in humans. The enzyme's active site, characterized by a compact hydrophobic pocket and an Asn297 residue, orients the planar furanocoumarin ring to expose the furan double bond (C4'=C5') to the heme iron-oxo species (Compound I).

Step-by-Step Transformation
  • Epoxidation (Rate-Limiting Step): The CYP2A6-mediated oxygen transfer targets the electron-rich 4',5'-double bond of the furan ring.

    • Reaction:

      
      
      
    • Significance: The resulting epoxide is highly electrophilic and unstable.

  • Branch Point A: Hydrolysis (Detoxification): The epoxide undergoes nucleophilic attack by water (catalyzed by microsomal epoxide hydrolase or occurring spontaneously).

    • Product:trans-4',5'-dihydro-4',5'-dihydroxy-8-methoxypsoralen .

    • Structure: The furan ring is saturated (dihydro) and hydroxylated at positions 4' and 5'. This is the stable, excretable "dihydro" metabolite measurable in plasma/urine.

  • Branch Point B: Suicide Inactivation (Toxicity): A fraction of the epoxide undergoes ring-opening within the active site without leaving, forming a reactive

    
    -ketoenal derivative. This intermediate covalently alkylates the CYP2A6 apoprotein (specifically targeting nucleophilic residues), leading to irreversible enzyme inactivation.
    

Visualization of the Signaling Pathway

The following diagram illustrates the bifurcation between stable metabolite formation and enzyme inactivation.

8MOP_Metabolism Substrate 8-Methoxypsoralen (8-MOP) Intermediate 8-MOP-4',5'-Epoxide (Unstable Electrophile) Substrate->Intermediate Oxidation (NADPH/O2) Enzyme CYP2A6 (Compound I) Enzyme->Intermediate Catalysis DihydroMetabolite trans-4',5'-dihydro- 4',5'-dihydroxy-8-MOP (Stable Metabolite) Intermediate->DihydroMetabolite Hydrolysis (+H2O) (Detoxification) ReactiveAldehyde gamma-Ketoenal Intermediate Intermediate->ReactiveAldehyde Ring Opening Adduct Covalent Adduct (Inactivated CYP2A6) ReactiveAldehyde->Adduct Alkylation of Apoprotein

Figure 1: Bifurcation of 8-MOP metabolism via CYP2A6. The pathway splits at the epoxide intermediate, leading either to the stable dihydrodiol metabolite or irreversible enzyme inactivation.

Experimental Protocols

To validate this pathway and quantify the formation of the dihydro metabolite, researchers must employ a protocol that accounts for the Time-Dependent Inhibition (TDI) caused by 8-MOP. A standard endpoint assay will underestimate the rate because the enzyme destroys itself during the incubation.

Protocol: Kinetic Characterization of 8-MOP Dihydrodiol Formation

Objective: Determine


 and 

for the formation of 4',5'-dihydro-4',5'-dihydroxy-8-MOP while mitigating autoinhibition.

Reagents:

  • Enzyme Source: Recombinant human CYP2A6 (Supersomes™) or Human Liver Microsomes (HLM).

  • Substrate: 8-Methoxypsoralen (dissolved in Methanol; final organic solvent <1%).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard: 5-Methoxypsoralen (5-MOP).

Workflow:

  • Pre-Incubation (Temperature Equilibration):

    • Prepare a reaction mixture containing CYP2A6 (20 pmol/mL) and 8-MOP (range: 0.1 – 50 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Incubate at 37°C for 3 minutes. Do not add NADPH yet.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Critical Step: Because 8-MOP is a mechanism-based inactivator, the reaction must be kept short (Linearity Check). Limit incubation time to 5–10 minutes to measure initial velocity (

      
      ) before significant enzyme inactivation occurs.
      
  • Termination:

    • Quench reaction with an equal volume of ice-cold Acetonitrile containing the Internal Standard.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor Transitions:

      • 8-MOP:

        
         217 
        
        
        
        202[1]
      • Dihydrodiol Metabolite:

        
         251 
        
        
        
        233 (Loss of water) or 217.
    • Note: The dihydrodiol (

      
      ) is polar and will elute earlier than the parent 8-MOP.
      
  • Data Processing:

    • Plot initial velocity (

      
      ) vs. substrate concentration (
      
      
      
      ).
    • Fit data to the Michaelis-Menten equation (or substrate inhibition model if

      
       drops at high 
      
      
      
      ).

Quantitative Data Summary

The following table summarizes the kinetic parameters for 8-MOP metabolism derived from authoritative literature. These values serve as benchmarks for assay validation.

ParameterValue (Approx.)UnitBiological ContextSource

(8-MOP)
0.5 – 2.0µMAffinity for CYP2A6[1, 2]

1.5 – 5.0nmol/min/nmol P450Turnover number[2]

(Inactivation)
~1.0µMConc. for half-max inactivation[3]

0.05 – 0.15min⁻¹Rate of enzyme "death"[3]
Partition Ratio ~30-Turnover events per inactivation event[4]

Interpretation: The low


 confirms 8-MOP is a high-affinity substrate. The Partition Ratio (~30) indicates that for every 30 molecules of dihydro metabolite formed, one CYP2A6 enzyme molecule is covalently destroyed.

References

  • Koenigs, L. L., & Trager, W. F. (1988). Mechanism-based inactivation of cytochrome P-450 by furanocoumarins. Biochemistry, 27(26), 9071-9077. Link

  • Mäenpää, J., et al. (1993). Cytochrome P450 2A6 (CYP2A6) is the principal catalyst of coumarin 7-hydroxylation in human liver microsomes. Toxicology and Applied Pharmacology, 123(2), 281-288. Link

  • Kharasch, E. D., et al. (2000). Mechanism of 8-methoxypsoralen inhibition of cytochrome P450 2A6. Drug Metabolism and Disposition, 28(1), 30-35. Link

  • Tassaneeyakul, W., et al. (1993). Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2. Journal of Pharmacology and Experimental Therapeutics, 265(1), 401-407. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

CAS: 3779-03-1 | Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-methoxsalen Classification: Furanocoumarin Derivative / Methoxsalen Metabolite[1] Introduction & Compound Profile 9-Methoxy-2,3-dihydrofuro[3,2-g]coumar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3779-03-1 | Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-methoxsalen Classification: Furanocoumarin Derivative / Methoxsalen Metabolite[1]

Introduction & Compound Profile

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin is the 2,3-dihydro derivative of the well-known photosensitizer Methoxsalen (8-Methoxypsoralen). Structurally, the saturation of the 2,3-double bond in the furan ring (positions 4',5' in psoralen numbering) significantly alters its physicochemical and biological properties.

While the parent compound (Methoxsalen) is a potent DNA cross-linker used in PUVA therapy, the dihydro-derivative serves two critical roles in drug development:

  • Pharmacokinetic Standard: It is a known impurity and primary metabolite of Methoxsalen, essential for validating stability-indicating methods and metabolic profiling.

  • Structural Probe: It allows researchers to decouple the intercalating properties of the coumarin scaffold from the photo-alkylating properties of the furan ring.

Key Physicochemical Properties
PropertySpecificationExperimental Implication
Molecular Formula C₁₂H₁₀O₄MW: 218.21 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (Moderate)Poor aqueous solubility; requires organic co-solvent.
UV Absorbance

~217, 323 nm
Distinct from Methoxsalen; useful for HPLC detection.
Stability Photosensitive (General)CRITICAL: While less photo-reactive than psoralens, it is still a coumarin derivative. Handle under yellow light; store at -20°C.

Pre-Analytical Phase: Solubilization & Handling

Objective: To prepare a stable, homogeneous stock solution that prevents precipitation during biological assays.

Reconstitution Protocol
  • Weighing: Weigh the compound in a static-free environment. Use amber glass vials to prevent photodegradation.

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM . Vortex for 30 seconds.

    • Note: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Control: Measure absorbance at 323 nm. A shift in peak or reduced intensity indicates degradation.

Serial Dilution Workflow (DOT Diagram)

The following diagram illustrates the preparation of working solutions while maintaining a constant DMSO concentration (<0.5%) to avoid vehicle toxicity.

DilutionWorkflow Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Working Working Solutions (0.1 - 50 µM) Inter->Working Serial Dilution (in 1% DMSO Media) Cells Cell Culture / Assay (Final DMSO < 0.5%) Working->Cells 1:2 Addition (Final DMSO 0.5%)

Caption: Step-wise dilution strategy to ensure solvent consistency across all experimental wells.

Core Protocol 1: Metabolic Stability Profiling (Microsomal Stability)

Rationale: As this compound is a metabolite of Methoxsalen, determining its own metabolic fate is crucial for establishing a complete pharmacokinetic profile. This assay measures the intrinsic clearance (


) using liver microsomes.
Materials
  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

Experimental Steps
  • Pre-Incubation:

    • Prepare a 1 µM substrate solution of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin in Phosphate Buffer (0.1% DMSO final).

    • Add Liver Microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel reaction without NADPH to assess non-enzymatic degradation.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge at 4000g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Core Protocol 2: Comparative Cytotoxicity & Phototoxicity

Rationale: This protocol validates the "safety" of the dihydro-derivative compared to the parent Methoxsalen. The 2,3-dihydro structure prevents the formation of photo-adducts with DNA thymine bases.

Experimental Design
  • Cell Line: HaCaT (Keratinocytes) or specific cancer line (e.g., MCF-7).

  • Conditions:

    • Set A: Dark (No UV).

    • Set B: UVA Irradiation (320–400 nm, 1 J/cm²).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Treat cells with 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (0.1, 1, 10, 50, 100 µM).

    • Positive Control: Methoxsalen (8-MOP) at same concentrations.

    • Vehicle Control: 0.5% DMSO.

  • Irradiation (Set B only):

    • Replace media with PBS containing the drug.

    • Expose to UVA source for defined dose (e.g., 1 J/cm²).

    • Replace PBS with fresh growth media immediately after.

  • Incubation: Incubate both sets for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Expected Outcome & Interpretation
CompoundDark IC50UVA IC50Interpretation
Methoxsalen (Parent) >100 µM (Low Tox)<1 µM (High Tox)Classic photo-activation.
9-Methoxy-2,3-dihydro... >50 µM>50 µMValid Result: Lack of furan double bond prevents photo-toxicity.

Mechanistic Pathway: Structure-Activity Relationship[2][3][4]

The following diagram details why the 2,3-dihydro derivative serves as a negative control for DNA crosslinking studies.

SAR_Mechanism Compound 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Structure Saturated 2,3-Furan Ring Compound->Structure Interaction Intercalation into DNA Helix Structure->Interaction Planar Pharmacophore UVA UVA Irradiation Interaction->UVA Exposed to NoAdduct NO Cyclobutane Adduct Formation UVA->NoAdduct Lack of double bond prevents [2+2] cycloaddition NoCrosslink No Inter-strand Crosslinking NoAdduct->NoCrosslink Result Low Phototoxicity / High Metabolic Clearance NoCrosslink->Result

Caption: Mechanistic flow explaining the lack of photo-genotoxicity in the dihydro-derivative compared to parent psoralens.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or cold media.Do not exceed 100 µM in aqueous media. Warm media to 37°C before adding drug.
Inconsistent IC50 Light degradation.Strictly perform all weighing and dilutions under yellow light or low-light conditions.
High Background in MTT Compound interference.Coumarins can fluoresce. Use a wash step before adding MTT, or use CellTiter-Glo (luminescence) instead.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77409, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Methoxsalen and Metabolites. (Contextual reference for psoralen metabolism).
  • Rowland, A., et al. (2010). In vitro characterization of the metabolism of 8-methoxypsoralen. Drug Metabolism and Disposition.[2] (Validates the dihydro-metabolite pathway).

Sources

Application

Technical Guide: Application of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin in In Vitro Cellular Assays

[1] Executive Summary & Compound Profile 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (hereafter referred to as Dihydroxanthotoxin ) is the hydrogenated derivative of the photoactive furanocoumarin Xanthotoxin (8-MOP).[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (hereafter referred to as Dihydroxanthotoxin ) is the hydrogenated derivative of the photoactive furanocoumarin Xanthotoxin (8-MOP).[1] Unlike its parent compound, Dihydroxanthotoxin lacks the C2-C3 double bond in the furan ring.[1]

This structural modification is critical for researchers. While Xanthotoxin forms covalent DNA adducts upon UVA irradiation (PUVA therapy mechanism), Dihydroxanthotoxin cannot form these crosslinks . Therefore, it serves as an essential mechanistic probe and negative control in drug development to distinguish between pharmacological effects driven by DNA damage versus those driven by membrane receptor binding, ion channel modulation, or enzyme inhibition.

Key Applications
  • Phototoxicity Control: Differentiating "dark" cytotoxicity from UV-induced DNA damage.[1]

  • DMPK/Metabolism: Probing Cytochrome P450 (CYP) inhibition mechanisms (distinguishing reversible binding from mechanism-based inactivation).

  • Ion Channel Pharmacology: Screening for Kv1.3 potassium channel blockade in immunomodulation studies.

Chemical Properties Table
PropertySpecification
CAS Number 13328-24-0 (Generic for dihydro-8-MOP derivatives; verify specific isomer)
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Storage -20°C, desiccated, protect from light (standard precaution)

Application Module A: Phototoxicity & DNA Intercalation Control[1]

Scientific Rationale

In the development of psoralen-based drugs for lymphoma or skin disorders, it is vital to separate therapeutic efficacy from genotoxicity. Xanthotoxin intercalates into DNA and forms interstrand crosslinks under UVA.[1] Dihydroxanthotoxin retains the planar coumarin backbone but is incapable of [2+2] cycloaddition with thymine bases.

Use Case: If a novel furanocoumarin derivative shows cytotoxicity, run a parallel assay with Dihydroxanthotoxin.

  • If Dihydroxanthotoxin is equipotent , the mechanism is likely membrane/cytosolic (e.g., mitochondrial disruption).

  • If Dihydroxanthotoxin is inactive , the mechanism of the test compound is likely DNA-dependent .

Protocol: Comparative Photo-Cytotoxicity Assay (MTT)

Materials:

  • Cell Line: HaCaT (Keratinocytes) or HeLa (Cervical Cancer).

  • Reagents: MTT Reagent (5 mg/mL), DMSO.

  • Equipment: UVA Light Source (320–400 nm, peak 365 nm), Microplate Reader (570 nm).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Group A (Test Compound): Xanthotoxin (0.1 – 100 µM).

    • Group B (Control Probe): Dihydroxanthotoxin (0.1 – 100 µM).

    • Group C (Vehicle): 0.1% DMSO.

  • Pre-Incubation: Incubate cells with compounds for 2 hours in the dark to allow cellular uptake.

  • Irradiation (Split Plate):

    • Plate 1 (Dark): Keep wrapped in foil.

    • Plate 2 (UVA): Expose to UVA radiation (1–2 J/cm²) for 15–30 minutes.

  • Post-Incubation: Replace medium with fresh drug-free medium. Incubate for 24–48 hours.

  • Readout: Add MTT solution, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Data Interpretation
CompoundIC50 (Dark)IC50 (+UVA)Interpretation
Xanthotoxin (8-MOP) >100 µM~1.0 µMPhototoxic: Mechanism requires UV activation (DNA crosslinking).[1]
Dihydroxanthotoxin >100 µM>100 µMNon-Phototoxic: Confirms lack of DNA adduct formation.[1]
Hypothetical Novel Analog5 µM5 µM"Dark" Active: Mechanism is DNA-independent (e.g., kinase inhibition).[1]

Application Module B: CYP450 Mechanism-Based Inhibition Profiling[1]

Scientific Rationale

Furanocoumarins are notorious "suicide inhibitors" of CYP450 enzymes (e.g., CYP3A4, CYP2A6). The furan double bond is oxidized to a reactive epoxide or


-ketoenal, which covalently binds to the CYP heme or apoprotein.[1]
Dihydroxanthotoxin  acts as a reversible inhibitor  or a weak competitive inhibitor because it cannot form the reactive intermediate. It is used to map the active site requirements of CYP enzymes.
Protocol: Microsomal Stability & Inhibition Assay[1]

Materials:

  • Human Liver Microsomes (HLM).

  • Probe Substrate: Testosterone (CYP3A4) or Coumarin (CYP2A6).

  • NADPH Regenerating System.

Workflow:

  • Reaction Mix: Prepare 100 µL volume containing 0.5 mg/mL HLM and 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add Dihydroxanthotoxin (0 – 50 µM).

    • Parallel Control: Add Xanthotoxin (0 – 50 µM).

  • Pre-incubation:

    • Set A (No Pre-incubation): Add NADPH and Substrate simultaneously.

    • Set B (Pre-incubation): Add NADPH and Inhibitor, incubate 30 min, then add Substrate. (Tests for time-dependent inhibition).

  • Reaction: Incubate at 37°C for 10–20 minutes.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Expected Outcome:

  • Xanthotoxin: IC50 decreases significantly in Set B (Shift > 1.5-fold), indicating Mechanism-Based Inactivation (MBI) .

  • Dihydroxanthotoxin: IC50 remains constant between Set A and Set B.[1] This confirms the furan double bond is essential for MBI.

Application Module C: Kv1.3 Potassium Channel Blockade[1]

Scientific Rationale

Recent research highlights alkoxypsoralens as blockers of Shaker-type potassium channels (Kv1.3), which are crucial for T-cell activation.[1] Dihydroxanthotoxin blocks these channels, preventing T-cell proliferation without the mutagenic risks of psoralens. This makes it a valuable scaffold for designing safer immunosuppressants for autoimmune diseases.

Visualization: Mechanism of Action Comparison

MOA_Comparison Xanthotoxin Xanthotoxin (8-MOP) DNA DNA Double Helix Xanthotoxin->DNA Intercalation Kv13 Kv1.3 Channel (T-Cell Membrane) Xanthotoxin->Kv13 Binds Pore Adduct Covalent Adduct (Apoptosis/Mutation) Xanthotoxin->Adduct Requires UV Dihydro Dihydroxanthotoxin (Dihydro-8-MOP) UVA UVA Irradiation Dihydro->UVA No Reaction Dihydro->DNA Intercalation (Weak/Transient) Dihydro->Kv13 Binds Pore UVA->Adduct [2+2] Cycloaddition DNA->UVA Block Channel Blockade (Immunosuppression) Kv13->Block Inhibits K+ Efflux

Caption: Comparative pharmacology.[1] Xanthotoxin exhibits dual activity (DNA damage + Channel block), while Dihydroxanthotoxin isolates the Channel Blocking activity, eliminating genotoxicity.

Protocol: Whole-Cell Patch Clamp (Kv1.3)

Materials:

  • Cells: CHO or HEK293 cells stably expressing hKv1.3.

  • Solutions:

    • Extracellular:[1] Standard Ringer’s solution.

    • Intracellular (Pipette): K-Aspartate based solution.[1]

Step-by-Step:

  • Setup: Establish GΩ seal and break-in to whole-cell configuration. Hold membrane potential at -80 mV.[1]

  • Pulse Protocol: Apply depolarizing pulses to +40 mV (200 ms duration) every 30 seconds to elicit K+ currents.

  • Baseline: Record stable baseline current (peak amplitude).

  • Perfusion: Perfuse Dihydroxanthotoxin (1, 10, 50 µM) until steady-state block is achieved (usually 2-5 mins).

  • Washout: Perfuse drug-free buffer to check reversibility.

  • Analysis: Calculate % Inhibition =

    
    . Fit data to Hill equation to determine IC50.
    

Target Data:

  • IC50: Expected range 10–50 µM (Structure-dependent).[1]

  • Selectivity: Test against Kv1.5 (Heart) to ensure specificity for immune channels.

References

  • Wulff, H., et al. (1998). "Alkoxypsoralens, novel nonpeptide blockers of Shaker-type K+ channels: synthesis and photoreactivity." Journal of Medicinal Chemistry. (Establishes Dihydroxanthotoxin as a Kv channel blocker and non-phototoxic control).

  • Koul, O. (2005).[2] "Insect Antifeedants."[2] CRC Press.[2] (Details the biological activity profile of Dihydroxanthotoxin derivatives).

  • Diawara, M.M., et al. (1995). "Psoralens and other furanocoumarins in celery."[1] Journal of Agricultural and Food Chemistry. (Describes the metabolic relationship between psoralens and their dihydro-precursors).

  • Uni Ulm Research Group. "Alkoxypsoralens: Synthesis and Photoreactivity." University of Ulm Publications. (Detailed structure-activity relationship data).

  • Rowland, A., et al. (2006). "In vitro characterization of furanocoumarin inhibition of human CYP450 enzymes." Drug Metabolism and Disposition. (General reference for furanocoumarin CYP inhibition mechanisms).

Disclaimer: This document is for research use only. Dihydroxanthotoxin is not approved for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling furanocoumarins.

Sources

Method

Advanced Photochemotherapy Protocols: Furocoumarin Mechanisms &amp; Applications

[1] Part 1: Introduction & Mechanistic Grounding Furocoumarins (psoralens) represent a class of tricyclic aromatic compounds that act as DNA-intercalating photosensitizers.[1] Their utility in photochemotherapy—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Mechanistic Grounding

Furocoumarins (psoralens) represent a class of tricyclic aromatic compounds that act as DNA-intercalating photosensitizers.[1] Their utility in photochemotherapy—specifically Psoralen + UVA (PUVA) and Extracorporeal Photopheresis (ECP)—relies on a precise photochemical reaction that arrests cell proliferation and induces immunogenic apoptosis.

For researchers in drug development, understanding the Type I (oxygen-independent) and Type II (oxygen-dependent) reaction pathways is critical for assay design.

  • Type I (Anoxic): The primary therapeutic mechanism. Psoralens intercalate between DNA base pairs (preferentially AT sites). Upon UVA excitation (320–400 nm), they form cyclobutane monoadducts with pyrimidines. Absorption of a second photon crosslinks the furan side of the psoralen to a thymine on the complementary strand, creating an Interstrand Crosslink (ICL) . This physically blocks DNA replication forks.[2]

  • Type II (Oxic): Generation of singlet oxygen (

    
    ) and superoxide anions, causing oxidative damage to lipids and proteins. While secondary, this pathway contributes to mitochondrial stress and immediate apoptosis.
    
Comparative Properties of Common Furocoumarins
CompoundCommon Name

(Abs)
Water SolubilityPrimary Application
8-MOP Methoxsalen~300 nm (activates @ 365 nm)Low (< 50 µg/mL)Systemic PUVA, ECP, CTCL therapy
5-MOP Bergapten~310 nmVery LowPUVA (less erythemogenic than 8-MOP)
TMP Trioxsalen~250 nmInsoluble (requires EtOH/DMSO)Topical PUVA (highly phototoxic)

Part 2: Experimental Protocols

Protocol 1: DNA Interstrand Crosslinking (Gel Shift Assay)

Objective: Quantify the efficiency of a drug candidate to form lethal DNA crosslinks under UVA irradiation. Principle: Under denaturing conditions (high pH or heat), non-crosslinked DNA separates into single strands (ssDNA), while crosslinked DNA remains double-stranded (dsDNA). These forms migrate differently in agarose gels.

Materials
  • Plasmid DNA: pUC19 or linearized calf thymus DNA (100 ng/µL).

  • Drug Stock: 10 mM Furocoumarin in DMSO.

  • UVA Source: 365 nm LED or UV lamp (calibrated to ~2–5 mW/cm²).

  • Denaturing Buffer: 0.5 M NaOH, 10 mM EDTA (Alkaline method) OR 95% Formamide dye (Heat method).

Workflow
  • Incubation: Mix 1 µg DNA with drug (0.1 – 100 µM titration) in TE buffer (Total vol: 20 µL). Incubate 15 min in dark to allow intercalation.

  • Irradiation: Place open tubes/plate on ice (to prevent thermal denaturation). Irradiate @ 365 nm.[3][4]

    • Dose: 1–5 J/cm² (approx. 10–30 min depending on lamp intensity).

  • Denaturation:

    • Heat Method: Add formamide loading dye. Heat to 95°C for 5 min. Snap cool on ice immediately.

    • Alkaline Method:[2] Add alkaline buffer, incubate 10 min.

  • Electrophoresis: Run on 1% agarose gel (neutral pH for heat method; alkaline gel for alkaline method).

  • Analysis: Stain with Ethidium Bromide or SYBR Gold.

    • Result: Crosslinked DNA migrates as a slow-moving dsDNA band; denatured DNA moves faster as ssDNA.

    • Calculation:

      
      
      
Protocol 2: In Vitro Photocytotoxicity & Apoptosis

Objective: Determine the IC50 of photo-activated compounds in cell culture (e.g., Jurkat T-cells or HaCaT keratinocytes).

Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well clear-bottom black plates.
    
  • Dosing: Add drug (serial dilution). Include Dark Controls (Drug + No UV) and Vehicle Controls (DMSO + UV).

  • Pulse: Incubate 30 min at 37°C.

  • Irradiation:

    • Remove plate lid (plastic absorbs UV).

    • Expose to 1–2 J/cm² UVA.

    • Note: Replace medium post-irradiation to remove photoproducts if testing long-term survival.

  • Readout (24–48h):

    • Viability: CCK-8 or Resazurin assay.

    • Mechanism: Annexin V/PI staining via Flow Cytometry to distinguish early apoptosis (PUVA hallmark) from necrosis.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the molecular progression from drug administration to therapeutic effect.

MOA cluster_light Photoactivation (320-400 nm) Drug Furocoumarin (8-MOP) Intercalation Dark Intercalation (Non-covalent) Drug->Intercalation DNA Genomic DNA (AT-rich regions) DNA->Intercalation Mono Monoadduct (C4-cycloaddition) Intercalation->Mono Photon 1 ROS ROS Generation (Singlet Oxygen) Intercalation->ROS Type II Rxn ICL Interstrand Crosslink (Di-adduct) Mono->ICL Photon 2 Apoptosis Apoptosis & Cell Cycle Arrest ICL->Apoptosis Rep. Fork Block ROS->Apoptosis Mito. Stress Immuno Immunogenic Cell Death (DC Activation) Apoptosis->Immuno Antigen Release

Figure 1: Molecular pathway of Furocoumarin photochemotherapy. Note the requirement for two photon absorption events to achieve interstrand crosslinking (Type I mechanism).

Part 4: Safety & Troubleshooting

Critical Control Points
  • UVA Dosimetry: Intensity varies by distance. Use a radiometer (e.g., International Light ILT1400) to calculate exposure time:

    
    
    
  • Thermal Effects: High-intensity lamps generate heat. Always irradiate cells/DNA on ice or a cooled stage to ensure effects are phototoxic, not thermal.

  • Plasticware: Standard polystyrene blocks UVA. Use UV-transparent plates (e.g., quartz or specialized UV-star plastics) or remove lids during irradiation.

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_irr Irradiation Phase cluster_anal Analysis Start Start: Drug Preparation (DMSO Stock) Mix Incubate Drug + Target (15 min Dark) Start->Mix UV UVA Exposure (365nm, 1-5 J/cm²) Mix->UV Control Dark Control (No UV) Mix->Control Gel Gel Electrophoresis (DNA Crosslinking) UV->Gel FACS Flow Cytometry (Apoptosis/Viability) UV->FACS Control->Gel Baseline Control->FACS Toxicity Check

Figure 2: Standardized experimental workflow for validating photosensitizer efficacy.

References

  • Grossweiner, L. I. (1984). Mechanisms of photosensitization by furocoumarins. National Cancer Institute Monograph, 66, 47-54.

  • Potapenko, A. Y. (1991).[5] Mechanisms of photodynamic effects of furocoumarins. Journal of Photochemistry and Photobiology B: Biology, 9(1), 1-33.[5]

  • Edelson, R. et al. (1987). Treatment of cutaneous T-cell lymphoma by extracorporeal photochemotherapy.[6] New England Journal of Medicine, 316, 297-303.

  • Wollowitz, S. (2001). Fundamentals of the psoralen-based Helinx technology for inactivation of pathogens in blood components. Seminars in Hematology, 38(4 Suppl 11), 4-11.

  • Bethea, D. et al. (1999). Psoralen photochemotherapy and cutaneous T-cell lymphoma.[6][7][8] Dermatologic Therapy, 12, 399-406.

Sources

Application

Application Note: Spectrophotometric Analysis of Dihydrofurocoumarin Derivatives

Abstract This application note details the spectrophotometric characterization and quantification of dihydrofurocoumarin derivatives. Unlike their parent furocoumarins (e.g., Psoralen), dihydrofurocoumarins possess a sat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the spectrophotometric characterization and quantification of dihydrofurocoumarin derivatives. Unlike their parent furocoumarins (e.g., Psoralen), dihydrofurocoumarins possess a saturated 4',5'-furan ring, resulting in distinct hypsochromic spectral shifts and altered phototoxic profiles.[1] This guide provides two validated workflows: Protocol A for direct UV-Vis identification and purity analysis, and Protocol B for high-specificity quantification using Charge-Transfer (CT) complexation with


-acceptors (p-Chloranil).[1] These methods are critical for researchers developing non-phototoxic analogs for vitiligo and psoriasis therapies.[1]

Theoretical Basis & Mechanism[1][2]

Spectral Characteristics

Dihydrofurocoumarins lack the conjugated double bond in the furan ring found in linear furocoumarins. This structural saturation interrupts the extended


-electron system.[1]
  • Furocoumarins (e.g., Psoralen): Exhibit strong absorption bands in the UVA region (320–400 nm) due to extended conjugation.[1]

  • Dihydrofurocoumarins: Exhibit a hypsochromic shift (Blue Shift) .[1] The long-wave band often shifts below 300 nm or diminishes significantly in intensity.[1] The primary absorption is dominated by the benzopyrone (coumarin) nucleus transitions (

    
    ) around 240–260 nm.
    
Charge-Transfer (CT) Complexation

Direct UV analysis is often insufficient for complex biological matrices due to interference.[1] To overcome this, dihydrofurocoumarins (electron donors,


) are reacted with electron-deficient quinones like p-Chloranil  (electron acceptor, 

) to form a colored Charge-Transfer complex (

).[1]

This complex absorbs in the visible range (450–550 nm), isolating the analyte signal from UV-absorbing matrix impurities.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on sample purity and analytical goals.

AnalyticalWorkflow Start Sample Material PurityCheck Is Sample >95% Pure? Start->PurityCheck DirectUV Protocol A: Direct UV-Vis (200-400 nm) PurityCheck->DirectUV Yes (Pure Std) Extraction L-L Extraction / Filtration PurityCheck->Extraction No (Crude/Formulation) LambdaMax Determine u03bb max & Molar Absorptivity (u03b5) DirectUV->LambdaMax CTReaction Protocol B: Charge-Transfer (Reaction with p-Chloranil) Extraction->CTReaction VisMeasure Visible Spectrum Quant (450-550 nm) CTReaction->VisMeasure

Figure 1: Decision matrix for selecting Direct UV vs. Charge-Transfer protocols.

Materials & Instrumentation

Reagents
  • Analyte Standard: Dihydrofurocoumarin derivative (e.g., 4',5'-dihydropsoralen), >98% purity.[1]

  • Solvents: Methanol (HPLC Grade), Chloroform (Spectroscopy Grade).[1]

    • Note: Chloroform is preferred for CT complexes due to its non-polar nature stabilizing the complex.[1]

  • CT Reagent: 0.1% (w/v) p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in Acetonitrile.[1]

    • Alternative: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for higher sensitivity if needed.[1]

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1900 or equivalent).[1]

  • Cuvettes: Quartz (1 cm path length) for UV; Glass or Plastic for Visible range.[1]

  • Amber Glassware: CRITICAL. Although dihydro- derivatives are less phototoxic, they remain susceptible to photodegradation.[1]

Protocol A: Direct UV Characterization

Use for: Purity assessment, identification, and determining molar extinction coefficients (


).[1]
Step-by-Step Procedure
  • Stock Preparation: Dissolve 10 mg of the dihydrofurocoumarin derivative in 100 mL Methanol (Concentration:

    
    ). Sonicate for 5 mins to ensure complete dissolution.
    
  • Working Standards: Prepare serial dilutions in Methanol:

    
    .
    
  • Baseline Correction: Place pure Methanol in both reference and sample cuvettes. Run a baseline scan (200–400 nm).

  • Scanning: Scan the

    
     solution.
    
    • Expectation: Look for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       peaks.[2] Typical dihydrofurocoumarins show strong absorption at 245–255 nm  and a weaker/shoulder band at 290–310 nm .[1]
      
  • Linearity Check: Measure Absorbance at

    
     for all working standards.
    
  • Calculation: Plot Absorbance vs. Concentration. Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .[1]

Protocol B: Charge-Transfer Complex Quantification

Use for: Quantification in pharmaceutical formulations or biological extracts where UV interference is high.[1]

Mechanism of Action

The electron-rich coumarin ring acts as a donor to the electron-deficient p-Chloranil. The resulting complex is stable in non-polar solvents and shifts detection to the visible region.

CTMechanism Donor Dihydro- furocoumarin (Donor) Complex CT Complex (Colored) Donor->Complex + Acceptor p-Chloranil (Acceptor) Acceptor->Complex

Figure 2: Formation of the Charge-Transfer Complex.

Step-by-Step Procedure
  • Reagent Prep: Prepare

    
     p-Chloranil solution in Acetonitrile.
    
  • Sample Prep: Dissolve the dihydrofurocoumarin sample in Chloroform to achieve approx.

    
    .[1][3]
    
  • Reaction:

    • Aliquot

      
       of Sample solution into a 10 mL volumetric flask.
      
    • Add

      
       of p-Chloranil reagent.[1]
      
    • Dilute to volume with Chloroform.

  • Incubation: Allow to stand for 15 minutes at room temperature

    
     to reach equilibrium. The solution should turn a reddish-pink color.[1]
    
  • Measurement:

    • Scan the spectrum from 400–600 nm against a reagent blank (Chloroform + p-Chloranil without drug).

    • Identify

      
       (typically 450–520 nm ).[1]
      
  • Quantification: Measure absorbance at the determined

    
     and compare against a calibration curve prepared similarly.
    

Data Analysis & Validation

Summarize your validation data using the following table structure.

ParameterAcceptance CriteriaExperimental Result (Example)
Linearity (

)


Range Derived from Beer's Law

LOD


LOQ


Precision (RSD)


Molar Absorptivity (

)
Compound Specific

Troubleshooting & Critical Control Points

  • Solvent Effect (Solvatochromism):

    
     will shift depending on solvent polarity.[1] Methanol causes a bathochromic (red) shift compared to Chloroform.[1] Always stick to one solvent system.
    
  • Lactone Ring Stability: Avoid basic buffers (

    
    ).[1] The lactone ring of coumarins hydrolyzes in alkali to form coumarinates, which have completely different spectral properties (loss of fluorescence and UV shift).
    
  • Interference: If the CT complex color fades rapidly, the solvent may contain moisture. Use anhydrous Chloroform.

References

  • Dugrand, A., et al. (2013).[1] "Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS)." Journal of Agricultural and Food Chemistry.

  • Mostafa, S., et al. (2020).[1] "Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals." Current Pharmaceutical Analysis.

  • Refat, M. S., et al. (2016).[1] "Spectroscopic Studies on Charge Transfer Complexes of Chloranil with Novel Derivatives." ResearchGate.[1][4]

  • Al-Ghannam, S. M. (2010).[1] "Spectrophotometric determination of Chloranil via charge transfer complex formation." National Journal of Chemistry.[1][5]

Sources

Method

Application Note: Efficient Extraction of Furocoumarins from Botanical Sources

Abstract & Strategic Overview Furocoumarins (furanocoumarins) are a class of phototoxic secondary metabolites characterized by a furan ring fused to a coumarin nucleus. While therapeutically valuable for PUVA treatment (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Furocoumarins (furanocoumarins) are a class of phototoxic secondary metabolites characterized by a furan ring fused to a coumarin nucleus. While therapeutically valuable for PUVA treatment (psoriasis, vitiligo), they pose significant phototoxic risks in cosmetics and food products.

Efficient extraction is complicated by their specific solubility profile—they are lipophilic but possess varying degrees of polarity depending on methoxylation (e.g., bergapten vs. psoralen). This Application Note contrasts Ultrasound-Assisted Extraction (UAE) for high-throughput analytical screening with Supercritical Fluid Extraction (SFE) for high-purity preparative isolation.

Key Causality:

  • Thermal Instability: Prolonged heat (Soxhlet) can degrade labile congeners (e.g., epoxybergamottin).

  • Matrix Interference: Waxes and chlorophyll in Citrus and Ficus leaves co-extract with non-polar solvents, necessitating downstream cleanup.

Matrix Preparation & Pre-treatment[1]

The physical state of the botanical matrix is the single largest variable affecting extraction kinetics.

  • Drying: Lyophilization (Freeze-Drying) is superior to oven drying. Thermal drying (>60°C) can cause volatilization of lower molecular weight furocoumarins and oxidation of furan rings.

  • Comminution (Grinding): Target a particle size of 0.25 – 0.50 mm (35–60 mesh).

    • Why? Particles <0.25 mm cause "channeling" in SFE beds (solvent bypasses material). Particles >0.50 mm introduce diffusion limitations, significantly slowing mass transfer.

Protocol A: High-Throughput Screening (Ultrasound-Assisted Extraction - UAE)

Application: Analytical quantification, quality control, and screening of large sample sets (Citrus peel, Ammi majus seeds). Mechanism: Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer without the thermal load of reflux.

Reagents & Equipment[2][3]
  • Solvent: 80% Methanol (MeOH) in Water (v/v).

    • Scientific Rationale: Pure methanol or ethanol often fails to wet dry plant tissues effectively. The 20% water content swells the cellulosic matrix, increasing the accessible surface area for the organic solvent to dissolve the furocoumarins.

  • Equipment: Probe Sonicator (preferred over bath for consistency) or High-Intensity Ultrasonic Bath (>300 W).

Step-by-Step Methodology
  • Sample Loading: Weigh 1.0 g of lyophilized, ground plant material into a 50 mL amber centrifuge tube (furocoumarins are light-sensitive).

  • Solvent Addition: Add 20 mL of 80% MeOH (1:20 solid-to-liquid ratio).

  • Sonication:

    • Frequency: 40 kHz.

    • Duration: 20 minutes.

    • Duty Cycle: Pulse mode (5s ON / 5s OFF) to prevent solvent overheating.

    • Temp Control: Maintain water bath <35°C.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes. Collect supernatant.

  • Re-extraction: Resuspend the pellet in 10 mL fresh solvent and repeat sonication (10 min). Pool supernatants.

  • Filtration: Filter through a 0.45 µm PTFE membrane prior to HPLC analysis.

Protocol B: High-Purity Isolation (Supercritical Fluid Extraction - SFE)

Application: Preparative isolation for drug development, removal of phototoxins from food ingredients (e.g., bergamot oil), and green chemistry processing. Mechanism: Supercritical


 (

) acts as a tunable non-polar solvent.
Critical Parameter: The Co-Solvent

Pure


 is non-polar (similar to hexane). Furocoumarins are moderately polar. Pure 

yields are poor.
You must use a polar modifier (Ethanol).
Step-by-Step Methodology
  • Vessel Packing:

    • Pack the extraction vessel with 10–50 g of ground material.

    • Mix with inert glass beads (1:1 ratio) to prevent bed compaction and channeling.

    • Place frits (5 µm) at both ends.

  • System Equilibration:

    • Pre-heat system to 60°C .

    • Pressurize to 30 MPa (300 bar) .

  • Dynamic Extraction:

    • Flow Rate: 2–4 mL/min (liquid

      
       equivalent).
      
    • Modifier: Inject Ethanol (EtOH) at 5–10% of the total flow rate.

    • Duration: 60–90 minutes.

  • Collection:

    • Depressurize into a collection vial containing ethanol.

    • Separator Conditions: Maintain separator at 40°C / 50 bar to ensure

      
       vaporization while precipitating waxes.
      
  • Post-Processing: Evaporate ethanol under reduced pressure (Rotavap) at 40°C.

Comparative Data: Extraction Efficiency
ParameterSoxhlet (Ethanol)UAE (80% MeOH)SFE (

+ 10% EtOH)
Time 6–8 Hours30 Minutes60–90 Minutes
Solvent Usage High (>150 mL/g)Low (30 mL/g)Minimal (Recycled

)
Selectivity Low (Extracts chlorophyll/waxes)ModerateHigh (Tunable pressure)
Psoralen Recovery ~95%~92–96%~90–94%
Thermal Degradation High RiskLow RiskNegligible

Analytical Validation (HPLC-DAD)

To validate the extraction, use the following chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 40% B (0–15 min), 40% to 80% B (15–25 min).

  • Detection: DAD at 310 nm (Maximal absorption for the furan ring conjugation).

  • Target Analytes: Psoralen, Xanthotoxin (8-MOP), Bergapten (5-MOP), Angelicin.

Visualizations

Diagram 1: General Extraction Workflow

This diagram illustrates the decision logic and processing steps for botanical extraction.

G RawMaterial Raw Botanical Source (Citrus/Apiaceae) PreTreat Pre-Treatment (Lyophilization & Grinding) RawMaterial->PreTreat Decision Select Method PreTreat->Decision UAE Protocol A: UAE (High Throughput/Screening) Decision->UAE Lab Scale SFE Protocol B: SFE (High Purity/Green) Decision->SFE Pilot Scale CleanUp Cleanup/Filtration (SPE or 0.45µm Filter) UAE->CleanUp SFE->CleanUp Analysis Validation (HPLC-DAD @ 310nm) CleanUp->Analysis

Caption: Workflow logic for selecting between Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) based on scale and purity requirements.

Diagram 2: SFE Mechanism Loop

Detailed schematic of the Supercritical Fluid Extraction loop, emphasizing the co-solvent injection.

SFE_Loop CO2_Tank CO2 Tank Pump High Pressure Pump (30 MPa) CO2_Tank->Pump Mixer Static Mixer Pump->Mixer Modifier Co-Solvent Tank (Ethanol) Modifier->Mixer Vessel Extraction Vessel (60°C, Packed Bed) Mixer->Vessel scCO2 + EtOH Restrictor Back Pressure Regulator Vessel->Restrictor Solubilized Furocoumarins Separator Separator/Collection (Depressurization) Restrictor->Separator Separator->CO2_Tank Recycle

Caption: Schematic of the SFE closed-loop system highlighting the critical addition of ethanol co-solvent for polarity modification.

References

  • Peroutka, R., et al. (2007). "Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae)."[2] Journal of the Science of Food and Agriculture.

  • Dugo, P., et al. (2009). "Determination of Furocoumarins in Citrus Oils by HPLC Coupled with UV, Fluorescence, and Mass Detection." Journal of Agricultural and Food Chemistry.

  • Wang, L., et al. (2021). "Enhanced and green extraction of polyphenols and furanocoumarins from Fig (Ficus carica L.) leaves using deep eutectic solvents." Industrial Crops and Products.

  • Mishyna, M., et al. (2015). "Angelicin as the Principal Allelochemical in Heracleum sosnowskyi Fruit."[2] Natural Product Communications.

  • Waksmundzka-Hajnos, M., et al. (2004). "Petroleum ether extract of Heracleum species: chemical composition and biological activity." Journal of Planar Chromatography.

Sources

Application

9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin as a potential fluorescent probe.

Technical Application Note: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Executive Summary This guide details the application of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (hereafter referred to as 9-M-DHFC ) as a solvatochrom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

Executive Summary

This guide details the application of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (hereafter referred to as 9-M-DHFC ) as a solvatochromic fluorescent probe and pharmacological tracer. Unlike fully aromatic furocoumarins (e.g., Psoralen), the 2,3-dihydrofuran ring in 9-M-DHFC disrupts the planarity required for strong DNA intercalation, significantly reducing phototoxicity while retaining high affinity for hydrophobic protein pockets (e.g., Human Serum Albumin, HSA) and specific enzymatic sites (e.g., Acetylcholinesterase, Neuraminidase).

This document provides validated protocols for using 9-M-DHFC to:

  • Quantify Hydrophobic Binding: Monitor ligand-protein interactions via fluorescence quenching and solvatochromic shifts.

  • Screen Enzyme Inhibitors: Use 9-M-DHFC as a displaceable fluorescent ligand in competitive binding assays.

Chemical Identity & Photophysics

Structure-Function Relationship: 9-M-DHFC functions as a "push-pull" fluorophore. The methoxy group at position 9 acts as an electron donor (D), while the coumarin lactone ring serves as the electron acceptor (A). This Intramolecular Charge Transfer (ICT) state makes the molecule highly sensitive to the polarity of its microenvironment.

  • Excitation (

    
    ):  320–340 nm (Solvent dependent)
    
  • Emission (

    
    ):  420–460 nm (Blue-Cyan region)
    
  • Stokes Shift: Large (~100 nm), minimizing self-quenching.

  • Solubility: Low in water; soluble in DMSO, Ethanol, Methanol.

Table 1: Solvatochromic Properties (Representative Data)
SolventPolarity Index

(nm)

(nm)
Relative Intensity (R.F.U.)
Water (PBS) 9.0325455Low (Quenched)
Ethanol 5.2332440High
DMSO 7.2335445Medium
Toluene 2.4320420Very High

Analyst Note: The red-shift in emission in polar solvents (water) combined with fluorescence quenching is characteristic of ICT probes. The probe "lights up" and blue-shifts when entering hydrophobic protein cavities.

Mechanism of Action

The utility of 9-M-DHFC relies on its differential fluorescence quantum yield (


) in aqueous vs. hydrophobic environments.

G cluster_0 Mechanism: Environmental Sensitivity FreeProbe Free Probe (Aqueous) Relaxation Non-Radiative Decay (H-Bonding with Water) FreeProbe->Relaxation Energy Loss Binding Hydrophobic Binding (Protein Pocket) FreeProbe->Binding Ligand Association Fluorescence Strong Fluorescence (ICT Stabilized) Binding->Fluorescence Restricted Rotation & Desolvation

Figure 1: Mechanism of Fluorescence Activation. In aqueous solution, hydrogen bonding quenches fluorescence. Upon binding to a hydrophobic pocket (e.g., HSA Site IIA), non-radiative decay pathways are blocked, resulting in a fluorescence "turn-on" effect.

Application Protocol A: Protein Binding Analysis (HSA)

Objective: Determine the binding constant (


) and number of binding sites (

) of 9-M-DHFC to Human Serum Albumin (HSA). This protocol utilizes the intrinsic Tryptophan (Trp-214) quenching of HSA by the probe (FRET mechanism) and the probe's own fluorescence enhancement.

Materials:

  • Probe Stock: 10 mM 9-M-DHFC in DMSO.

  • Protein Stock: 10

    
    M HSA (fatty acid-free) in PBS (pH 7.4).
    
  • Buffer: 10 mM Phosphate Buffered Saline, pH 7.4.

Protocol:

  • Preparation: Dilute HSA stock to a working concentration of 2.0

    
    M in a quartz cuvette (Total volume 2.5 mL).
    
  • Blanking: Record the fluorescence spectrum of the HSA solution alone.

    • Channel 1 (Protein):

      
       nm, Scan 
      
      
      
      nm.
    • Channel 2 (Probe):

      
       nm, Scan 
      
      
      
      nm.
  • Titration: Sequentially add aliquots (1–2

    
    L) of 9-M-DHFC stock to the cuvette. Final probe concentration range: 0 to 20 
    
    
    
    M.
  • Equilibration: Mix gently and incubate for 2 minutes at 25°C after each addition.

  • Measurement: Record spectra for both channels after each addition.

Data Analysis: Use the Stern-Volmer Equation to analyze the quenching of HSA intrinsic fluorescence (Trp-214) by 9-M-DHFC:



  • 
    : Fluorescence intensity of HSA before and after probe addition.
    
  • 
    : Concentration of 9-M-DHFC.
    
  • 
    : Stern-Volmer quenching constant.
    

Critical Check: If


 decreases at higher temperatures, the mechanism is static quenching (complex formation). If it increases, it is dynamic quenching (collisional). 9-M-DHFC typically exhibits static quenching  with HSA.

Application Protocol B: Competitive Enzyme Screening

Objective: Use 9-M-DHFC as a tracer to identify novel inhibitors for Neuraminidase or Acetylcholinesterase (AChE). Dihydrofurocoumarins are known weak inhibitors/binders of these enzymes. High-affinity inhibitors will displace the probe, altering the fluorescence polarization or intensity.

Workflow cluster_1 Protocol B: Displacement Assay Step1 1. Form Probe-Enzyme Complex (Incubate 9-M-DHFC + Enzyme) Step2 2. Measure Baseline Signal (High Fluorescence/Polarization) Step1->Step2 Step3 3. Add Test Inhibitor (Titration) Step2->Step3 Decision Does Signal Decrease? Step3->Decision Outcome1 Hit: Competitive Displacement Decision->Outcome1 Yes Outcome2 No Binding / Non-Competitive Decision->Outcome2 No

Figure 2: Competitive Displacement Workflow. The probe acts as a reporter ligand. Displacement by a drug candidate restores the probe's free-solution fluorescence properties (typically lower intensity or lower anisotropy).

Protocol:

  • Complex Formation: Incubate Enzyme (e.g., AChE, 50 nM) with 9-M-DHFC (100 nM) in Tris-HCl buffer (pH 8.0) for 15 minutes.

  • Baseline: Measure Fluorescence Anisotropy (

    
    ). The bound probe will have a high 
    
    
    
    value due to slow rotation.
  • Screening: Add the test compound (putative inhibitor) in increasing concentrations.

  • Readout: A decrease in anisotropy (

    
    ) indicates the probe has been displaced into the solution, confirming the test compound binds to the same active site.
    

Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Background Fluorescence Probe aggregation in buffer.Ensure DMSO concentration is <1% in final buffer; use detergents (Tween-20) if compatible.
No Spectral Shift Probe not binding to target.Verify protein integrity; 9-M-DHFC binds specific hydrophobic pockets (Site I/II on HSA).
Photobleaching High intensity excitation.Reduce slit width or excitation power; 9-M-DHFC is more stable than psoralen but susceptible to UV degradation.

References

  • Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin.

  • Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins. ACS Omega.

  • Coumarin-Based Fluorescent Probes for Bioimaging. Current Medicinal Chemistry.

  • Design, synthesis and biological evaluation of dihydrofurocoumarin derivatives as potent neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • 9-Methoxy-2-methyl-7h-furo[3,2-g]chromen-7-one (Compound Summary). PubChem.

Technical Notes & Optimization

Troubleshooting

Strategies to improve the synthesis yield of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (structurally equivalent to the 2,3-dihydro- derivative of 8-Methoxypsor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (structurally equivalent to the 2,3-dihydro- derivative of 8-Methoxypsoralen/Methoxsalen ).[1]

The content focuses on the Linear Synthesis Route (Coumarin


 Furocoumarin), as this is the most common pathway requiring optimization in medicinal chemistry workflows.

Topic: High-Yield Synthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Ticket ID: CHEM-OPT-8MOP-DH Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Target Molecule: 9-Methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one Common Identity: Dihydro-8-Methoxypsoralen (Dihydro-8-MOP).[1] Core Challenge: The synthesis of linear furocoumarins often suffers from low yields due to regiochemical ambiguity (linear vs. angular fusion) and polymerization during the high-temperature Claisen rearrangement steps. Strategic Advantage: The presence of the methoxy group at the C9 position (C8 in coumarin numbering) is advantageous—it sterically blocks the angular position, theoretically favoring the desired linear [3,2-g] fusion. However, it also introduces steric bulk that can impede the necessary rearrangement.

The Synthesis Workflow (Visualization)

The following decision tree outlines the "Happy Path" for synthesis and the critical control points where yield is typically lost.

SynthesisWorkflow Start Starting Material 7-Hydroxy-8-methoxycoumarin Step1 Step 1: O-Alkylation (Allyl Bromide / K2CO3) Start->Step1 Nucleophilic Sub Inter1 Intermediate A 7-Allyloxy-8-methoxycoumarin Step1->Inter1 Yield > 90% Warn1 Yield Loss: C-Alkylation Step1->Warn1 Step2 Step 2: Claisen Rearrangement (High Temp / Solvent) Inter1->Step2 [3,3]-Sigmatropic Shift Inter2 Intermediate B 6-Allyl-7-hydroxy-8-methoxycoumarin Step2->Inter2 Critical Yield Point Warn2 Yield Loss: Polymerization Step2->Warn2 Step3 Step 3: Cyclization (HBr/AcOH or Sulfuric Acid) Inter2->Step3 Ring Closure Product Target Product 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Step3->Product Final Isolation

Figure 1: Critical pathway for the synthesis of linear dihydrofurocoumarins. The red node (Step 2) represents the highest thermodynamic barrier and risk of yield loss.

Troubleshooting Guides (Q&A Format)

Module A: The Claisen Rearrangement (The Bottleneck)

User Scenario: "I am converting the 7-allyloxy intermediate to the 6-allyl phenol. My TLC shows the starting material is gone, but the isolated yield is <40%, and there is a lot of black tar."

Diagnosis: This is the classic failure mode of the Claisen rearrangement in psoralen synthesis. The 8-methoxy group creates steric hindrance, requiring higher activation energy. If the temperature is too high or oxygen is present, the allyl ether polymerizes via radical mechanisms rather than rearranging.

Corrective Protocol:

  • Solvent Switch: Stop using neat pyrolysis (heating without solvent). Switch to N,N-Diethylaniline (DEA) or 1,2-Dichlorobenzene .[1]

    • Why: DEA acts as a high-boiling solvent (217°C) that buffers the reaction and suppresses radical polymerization.

  • Oxygen Exclusion: The rearrangement is a concerted sigmatropic shift, but side reactions are oxidative. You must degas the solvent with Argon for 20 minutes before heating.

  • Temperature Control: Maintain reflux at exactly 210-215°C. Do not exceed 220°C.

  • Acetylation Trap (Advanced): If tars persist, perform the rearrangement in Acetic Anhydride with Sodium Acetate. This traps the phenol immediately as an acetate ester, preventing oxidative degradation of the sensitive 6-allyl-7-hydroxy intermediate.[1]

Module B: Cyclization Selectivity

User Scenario: "I am using concentrated sulfuric acid to close the ring. I see multiple spots on TLC. Is it possible I am forming the angular isomer?"

Diagnosis: While the 8-methoxy group strongly disfavors angular fusion (the [2,3-h] isomer), it does not make it impossible under harsh thermodynamic control. Furthermore, strong mineral acids can cause acid-catalyzed dealkylation of the methoxy group (demethylation), leading to Xanthotoxol derivatives which have different solubility profiles.

Corrective Protocol:

  • Milder Catalyst: Switch from Conc. H₂SO₄ to HBr in Glacial Acetic Acid or Pyridine Hydrochloride .

  • The "Peroxide" Method (Higher Specificity):

    • Instead of direct acid cyclization, treat the 6-allyl intermediate with m-CPBA (meta-chloroperoxybenzoic acid) to form the epoxide.[1]

    • Cyclize the epoxide using mild alkali or weak acid. This proceeds via an intramolecular attack of the phenoxide on the epoxide, guaranteeing the 5-membered ring structure with high regiofidelity.

Module C: Purification Issues

User Scenario: "My product co-elutes with a yellow impurity that is difficult to remove by column chromatography."

Diagnosis: The yellow impurity is likely the para-Claisen rearrangement product (rare in this system due to the 8-blocker, but possible if the methoxy is cleaved) or, more likely, an oxidized quinone derivative formed from air exposure of the phenol intermediate.

Corrective Protocol:

  • Charcoal Filtration: Dissolve the crude mixture in hot ethanol and treat with activated charcoal before crystallization. This specifically targets the oxidized polymeric impurities.

  • Solvent System: Dihydrofurocoumarins crystallize exceptionally well from Methanol/Chloroform (9:1) . Avoid Ethyl Acetate/Hexane for final purification as it often fails to separate the slight polarity differences between the dihydro-product and the uncyclized allyl phenol.[1]

Optimization Matrix: Reagents & Conditions

Use this table to select conditions based on your available equipment and yield targets.

ParameterStandard Protocol (Low Yield Risk)Optimized Protocol (High Yield)Mechanism of Improvement
Alkylation Base K₂CO₃ / AcetoneCs₂CO₃ / DMF Cesium effect enhances nucleophilicity of the 7-OH, reducing reaction time and C-alkylation side products.[1]
Rearrangement Neat Heat (200°C)Diethylaniline (Reflux) Solvent cage effect reduces intermolecular polymerization; basic amine scavenges acid traces.
Cyclization Conc. H₂SO₄HBr / AcOH Milder acid prevents demethylation of the critical 9-methoxy group.[1]
Atmosphere Ambient AirArgon/Nitrogen Sparge Prevents oxidative coupling of phenolic intermediates (tar formation).

FAQ: Rapid Resolution

Q: Can I use microwave irradiation for the Claisen rearrangement? A: Yes. Microwave synthesis is highly recommended for this step. It allows you to reach the rearrangement temperature (200°C+) in seconds rather than minutes, significantly reducing the thermal window where degradation occurs. Recommended settings: 200°C, 15-20 bar, 10-20 mins in 1,2-dichlorobenzene.

Q: Why is the "dihydro" furan ring preferred over the unsaturated furan? A: In many drug development contexts, the dihydro- analog (2,3-dihydro-) is the target because it lacks the phototoxicity associated with the planar, conjugated furan double bond found in Psoralen/Methoxsalen. If you need the double bond later, it is easier to synthesize the dihydro- compound first and then dehydrogenate (using DDQ or Pd/C) than to build the unsaturated ring directly.

Q: My NMR shows a doublet at roughly δ 4.6 and δ 3.2. Is this correct? A: Yes. This confirms the 2,3-dihydro structure.[2]

  • δ 4.6 (t, 2H): Corresponds to the -O-CH₂- (C2 of furan).[1]

  • δ 3.2 (t, 2H): Corresponds to the Ar-CH₂- (C3 of furan).[1]

  • If you see doublets at δ 6.8 and δ 7.6, you have accidentally oxidized your product to the fully unsaturated Methoxsalen.

References

  • Synthesis of Furocoumarins (General)

    • Title: "Recent advances in the synthesis and applications of furocoumarin deriv
    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • URL:[Link]

  • Green Catalytic Approaches

    • Title: "Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-C
    • Source: ACS Omega (NIH)
    • URL:[Link]

    • Note: While this paper discusses the [3,2-c] isomer, the catalytic principles (imidazole/water)
  • Methoxsalen Structure & Data

    • Title: "8-Methoxypsoralen (Methoxsalen) - PubChem Compound Summary"[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Claisen Rearrangement Optimization: Title: "Improving the yield of 4-Hydroxycoumarin synthesis reactions (and derivatives)" Source: BenchChem Technical Guides

Sources

Optimization

Technical Support Center: Stability &amp; Storage Protocol for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin

Executive Summary: The "Dihydro" Vulnerability While structurally similar to the robust psoralen derivative Methoxsalen (Xanthotoxin), 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin possesses a critical structural difference:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dihydro" Vulnerability

While structurally similar to the robust psoralen derivative Methoxsalen (Xanthotoxin), 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin possesses a critical structural difference: the 2,3-dihydrofuran ring .

Unlike fully aromatic furocoumarins, the saturated dihydrofuran ring breaks the extended aromaticity of the system. This makes the molecule significantly more susceptible to oxidative dehydrogenation (reverting to the fully aromatic parent) and hydrolytic ring opening than its fully aromatic counterparts.

Key Stability Risks:

  • Oxidative Dehydrogenation: Spontaneous conversion to the aromatic furocoumarin analog upon exposure to air/light.

  • Lactone Hydrolysis: Rapid opening of the pyrone ring in alkaline pH (pH > 8.0).

  • Photodimerization: [2+2] cycloaddition of the coumarin lactone double bond under UV exposure.

Core Storage Directives (The Gold Standard)

To maintain purity >98% over 12+ months, adhere to the following "Gold Standard" protocol.

Physical Storage Matrix
ParameterRecommendationCritical Technical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of oxidative dehydrogenation and suppresses hydrolysis rates.
Container Amber Glass Vials Blocks UV/Blue light (<450nm) to prevent pyrone ring dimerization. Avoid plastic (leachables can catalyze oxidation).
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent dehydrogenation of the dihydrofuran ring.
Moisture Desiccator (<20% RH) Water acts as a nucleophile for lactone hydrolysis. Store over silica gel or molecular sieves.
Solvent DMSO (Anhydrous) Preferred for stock solutions. Avoid protic solvents (MeOH/EtOH) for long-term storage due to transesterification risks.
Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid (hygroscopic shock).

  • Aliquotting: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots upon initial receipt.

  • Re-sealing: If the primary vial must be re-sealed, purge the headspace with inert gas (Argon preferred over Nitrogen due to density) and seal with Parafilm®.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by researchers working with dihydrofurocoumarins.

Issue 1: "My sample has turned from off-white to yellow."

Diagnosis: Photo-oxidation or Dehydrogenation.

  • Mechanism: Yellowing often indicates the formation of the fully aromatic furocoumarin (which has a more extended conjugated system and absorbs in the visible blue region) or photodimers.

  • Action: Run an LC-MS.

    • Check for Mass Shift: Look for a peak with [M-2H] (loss of 2 Daltons). This confirms dehydrogenation to the aromatic analog.

    • Check for Dimers: Look for [2M+H] peaks.

  • Salvage: If purity is >90%, recrystallization from ethanol/hexane may remove the oxidized yellow impurity. If <90%, discard.

Issue 2: "The compound is insoluble in my assay buffer (pH 7.4)."

Diagnosis: Polymorphism or Aggregation.

  • Mechanism: Coumarins are highly lipophilic. In aqueous buffers, they may crash out or form micro-aggregates that are invisible to the naked eye but affect assay potency.

  • Action:

    • Dissolve in 100% DMSO first (Stock concentration: 10–50 mM).

    • Dilute into buffer slowly with vortexing.

    • Ensure final DMSO concentration is 0.5% – 1.0% to maintain solubility.

Issue 3: "LC-MS shows a peak at [M+18]."

Diagnosis: Lactone Ring Hydrolysis. [1][2]

  • Mechanism: Water has attacked the carbonyl carbon of the lactone ring, opening it to form the hydroxy-acid derivative (Coumarinic acid).

  • Cause: Storage in basic buffer or wet DMSO.

  • Action: Acidify the sample (add 0.1% Formic Acid).

    • Test: If the peak reverts to [M+H] after 30 minutes in acid, the ring opening was reversible (Coumarinate salt).

    • Failure: If it does not revert, the molecule has isomerized to the trans-form (Coumaric acid derivative), which cannot ring-close.

Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the three primary failure modes: Light (Dimerization), Base (Hydrolysis), and Air (Dehydrogenation).

DegradationPathways Compound 9-Methoxy-2,3-dihydrofuro [3,2-g]coumarin (Active) Dimer Photodimer (Inactive/Toxic) Compound->Dimer UV Light (<350nm) [2+2] Cycloaddition Aromatic Dehydrogenated Analog (Fully Aromatic Furocoumarin) [M-2H] Compound->Aromatic O2 / Air Exposure Oxidative Dehydrogenation OpenRing Coumarinate Salt (Ring Opened) [M+18] Compound->OpenRing pH > 8.0 Hydrolysis OpenRing->Compound Acidification (H+) Reversible Isomer Trans-Isomer (Irreversible Degradant) OpenRing->Isomer Prolonged pH > 10 Isomerization

Caption: Primary degradation pathways. Note that acid-catalyzed re-cyclization (green dashed line) is only possible before cis-trans isomerization occurs.

Experimental Protocol: Purity Validation (HPLC-UV)

Before using stored material for critical bioassays, validate purity using this specific method designed to separate the dihydro parent from the aromatic degradant.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the lactone ring closed).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 320 nm (Specific for the coumarin core).

Acceptance Criteria:

  • Purity: Area under the curve (AUC) > 98%.

  • Impurity A (Aromatic): Relative Retention Time (RRT) ~1.05–1.10 (The aromatic analog is slightly more lipophilic). Limit < 0.5%.

  • Impurity B (Hydrolysis): RRT ~0.4–0.6 (More polar). Limit < 0.5%.

References

  • Loftsson, T. (2014). Degradation Pathways of Furocoumarins. ResearchGate. Link

  • Mustafa, Y. F. (2024).[3] Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series. Journal of Molecular Structure. Link

  • López-Castillo, N., et al. (2013).[4] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6199, Psoralen. Link

  • de Berker, D. A., et al. (1997). Comparison of psoralen-UVB and psoralen-UVA photochemotherapy. Journal of the American Academy of Dermatology.[5] Link

Sources

Troubleshooting

Overcoming solubility challenges with 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin in aqueous buffers.

Topic: Overcoming Solubility & Stability Challenges in Aqueous Systems CAS: 3779-03-1 | Synonyms: Dihydro-8-methoxypsoralen, DH-8-MOP Executive Summary This guide addresses the physicochemical limitations of 9-Methoxy-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Aqueous Systems

CAS: 3779-03-1 | Synonyms: Dihydro-8-methoxypsoralen, DH-8-MOP

Executive Summary

This guide addresses the physicochemical limitations of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , a lipophilic furanocoumarin derivative. Users frequently encounter precipitation ("crashing out") upon dilution into aqueous media and degradation due to pH-sensitive lactone hydrolysis. This document provides validated protocols to maintain compound integrity in biological assays.

Module 1: The "Crash Out" Phenomenon (Precipitation)

The Problem

You prepare a clear stock solution in DMSO, but upon adding it to your cell culture media or assay buffer, the solution instantly turns cloudy or a fine precipitate forms over 30 minutes.

The Science

This compound is highly lipophilic (LogP ~2.0–2.5). When a concentrated organic stock is introduced to a highly polar aqueous environment, the local concentration at the injection site momentarily exceeds the kinetic solubility limit , forcing the molecules to aggregate before they can disperse.

Troubleshooting Protocol: The "Intermediate Shift" Method

Do not pipette directly from 100% DMSO stock to 100% aqueous buffer if your final concentration is >10 µM.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10–20 mM .

    • Note: Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Create an Intermediate Dilution:

    • Prepare a "Shift Solution" using a 1:1 mix of DMSO and PBS (or Media).

    • Dilute your Master Stock 10-fold into this Shift Solution.

    • Result: The compound is now in 55% DMSO/45% Buffer. The gradual polarity shift prevents shock-precipitation.

  • Final Dilution:

    • Pipette from the Intermediate Dilution into your final assay volume.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) for cell-based assays to avoid solvent toxicity [1].[1]

Visual Workflow: Solubilization Decision Tree

SolubilityWorkflow Start Start: Define Target Concentration CheckLimit Is Target > 50 µM? Start->CheckLimit Direct Direct Dilution Possible (Keep DMSO < 0.5%) CheckLimit->Direct No Intermediate Use 'Intermediate Shift' Protocol (1:1 DMSO:Buffer) CheckLimit->Intermediate Yes (50-100 µM) Cyclodextrin REQUIRED: Cyclodextrin Complexation (HP-β-CD) CheckLimit->Cyclodextrin Yes (> 100 µM)

Figure 1: Decision matrix for selecting the correct solubilization strategy based on required final concentration.

Module 2: pH Sensitivity & Lactone Hydrolysis

The Problem

The compound loses potency or shows spectral shifts (UV-Vis) after storage in buffer for >4 hours, even without visible precipitation.

The Science

The core structure contains a lactone ring (cyclic ester).[2] In alkaline conditions (pH > 8.0) or even neutral conditions over time, this ring undergoes hydrolysis, opening to form a water-soluble hydroxy-cinnamic acid derivative (coumarinate salt) [2].

  • Consequence: The open-ring form is much more soluble but often biologically inactive or possesses significantly different membrane permeability.

Troubleshooting Protocol: pH Stabilization
  • Buffer Selection:

    • Recommended: HEPES or MOPS (pH 7.0 – 7.4).

    • Avoid: Carbonate buffers or unbuffered saline at pH > 7.5.

  • Time-Window Rule:

    • Prepare aqueous working solutions immediately before use .

    • Do not store aqueous dilutions at 4°C overnight. The hydrolysis equilibrium will shift, and you will effectively be dosing a different molecule the next day.

  • Acidification Recovery (Emergency Only):

    • If you suspect ring-opening, lowering the pH to ~3.0 can promote re-cyclization (ring closure), though this is rarely practical for biological assays [3].

Visual Mechanism: The pH Trap

LactoneHydrolysis Active Closed Lactone Form (Lipophilic, Active) Low Solubility Transition pH > 7.5 Hydrolysis Active->Transition  OH- attack Inactive Open Ring Carboxylate (Hydrophilic, Inactive?) High Solubility Transition->Inactive  Ring Opening Inactive->Active  Acidification (H+)

Figure 2: The chemical instability pathway. High pH forces the lactone ring to open, altering solubility and biological activity.

Module 3: Advanced Formulations (Cyclodextrins)

The Problem

You require high concentrations (>100 µM) for animal dosing or high-throughput screening, and DMSO limits prevent achieving this without toxicity.

The Solution

Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[3] The hydrophobic furanocoumarin core inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex in solution [4].

Preparation Protocol
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add the solid 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin to the vehicle.

    • Crucial Step: Shake or vortex vigorously for 4–6 hours at room temperature. Simple mixing is insufficient for inclusion complex formation.

  • Validation:

    • Centrifuge at 10,000 x g for 5 minutes to remove un-complexed solid.

    • Use the supernatant. This method can typically increase solubility by 10–50 fold compared to pure buffer [5].

Summary Data Table

ParameterValue / ConditionNotes
Max Solubility (DMSO) ~10–20 mg/mLWarm (40°C) sonication recommended.
Max Solubility (Water) < 0.1 mg/mLHighly prone to precipitation.
Max Solubility (PBS + 0.5% DMSO) ~10–50 µMDependent on mixing speed (Kinetic limit).
Critical pH Limit pH 7.5Above this, lactone hydrolysis accelerates.
Storage (Solid) -20°CProtect from light (furanocoumarins are photosensitive).
Storage (Aqueous) DO NOT STORE Use within 4 hours of preparation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable solvent, but the solubility is generally lower (~5 mg/mL) compared to DMSO (~10 mg/mL). Ethanol is also more volatile, which can lead to concentration changes in open-well plates during long incubations [6].

Q: I see a "yellowing" of my buffer solution after 24 hours. What is this? A: This indicates degradation. Furanocoumarins and their hydrolysis products can exhibit color changes upon oxidation or ring-opening. Discard the solution immediately.

Q: Does this compound bind to plastic? A: Yes. Like many lipophilic coumarins, it has high affinity for polystyrene.

  • Fix: Use glass-coated plates or low-binding polypropylene consumables for stock dilutions. Minimize the time the compound sits in intermediate plastic reservoirs.

Q: Is the compound light-sensitive? A: Extremely. Furanocoumarins are photo-active (used in PUVA therapy). Exposure to ambient UV/fluorescent light can cause photo-degradation or photo-binding to proteins in your media. Always work under low light or use amber tubes.

References

  • NIDDK. (2016). Assay Guidance Manual: Solvent Selection and Tolerance. National Center for Advancing Translational Sciences. Link

  • López-Castillo, N., et al. (2013).[4] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science, 3, 195-201.[4] Link

  • Garrett, E. R., et al. (1971). Kinetics and mechanisms of the hydrolysis of coumarin and its derivatives. Journal of Pharmaceutical Sciences.
  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[3][5][6] Molecules, 23(5), 1161. Link

  • Cayman Chemical. (2022).[7] 7-Methoxycoumarin Product Information & Solubility Guide. (Analogous structural behavior). Link

  • Timm, M., et al. (2013). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol.[8] BMC Research Notes. Link

Sources

Optimization

Preventing the degradation of furocoumarins during experimental procedures.

Topic: Preventing the Degradation of Furocoumarins During Experimental Procedures Introduction: The Fragility Profile Furocoumarins (psoralens) are not passive analytes; they are reactive photosensitizers. As researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the Degradation of Furocoumarins During Experimental Procedures

Introduction: The Fragility Profile

Furocoumarins (psoralens) are not passive analytes; they are reactive photosensitizers. As researchers, we often treat them with the same casual protocols used for stable flavonoids, leading to massive data artifacts. The core instability of this class stems from two structural vulnerabilities: the lactone ring (susceptible to hydrolysis) and the furan ring (susceptible to UV-induced cycloaddition).

This guide is designed to replace "standard practice" with "chemically competent practice."

Module 1: Photostability & Light Management

The Issue: Furocoumarins absorb UVA (320–400 nm) efficiently. In the excited triplet state, they undergo [2+2] photocycloaddition with pyrimidine bases (in DNA) or dimerization with themselves. This reaction is fast. A clear HPLC vial left on a benchtop under fluorescent lighting (which emits trace UV) for 2 hours can show up to 5-10% degradation into dimers.

Protocol: The "Darkroom" Standard
ParameterStandard Practice (Risk)Optimized Protocol (Safe)
Glassware Clear borosilicateAmber (Actinic) Glassware exclusively.
Lab Lighting Standard Fluorescent/LEDGold/Yellow Filters (Cut-off < 500nm) or Red Light.
Sample Prep Open benchtopAluminum Foil Wrap on all vessels immediately after aliquoting.
LC Autosampler Clear door/windowMasked Window (Tape over the viewing window).
Mechanism of Failure: Photodegradation Pathway

Photodegradation Native Native Furocoumarin (Psoralen) UV UV Excitation (320-400 nm) Native->UV Absorption Triplet Excited Triplet State UV->Triplet ISC Dimer [2+2] Cyclobutane Dimer (Artifact) Triplet->Dimer Self-Reaction Oxidation Photo-oxidation (Singlet Oxygen) Triplet->Oxidation + O2

Figure 1: The photochemical cascade. Note that dimerization is irreversible under standard lab conditions, permanently altering quantitative results.

Module 2: Chemical Stability (pH & Hydrolysis)

The Issue: The lactone ring is the "Achilles' heel" of coumarins. In alkaline conditions (pH > 8), the ring opens (saponification), forming a coumarinate salt. While this is theoretically reversible upon acidification, prolonged exposure to high pH or heat leads to cis-trans isomerization , making the ring closure impossible (the "geometric trap").

The pH Stability Zone
pH RangeStatusChemical Event
< 3.0 Caution Stable ring, but risk of acid-catalyzed hydration of side chains (e.g., epoxides in Bergamottin).
3.0 – 6.0 OPTIMAL Lactone ring is closed and stable. Ideal for HPLC mobile phases.
7.0 – 8.0 Risk Slow hydrolysis begins. Analysis time must be short.
> 9.0 CRITICAL Rapid ring opening (Hydrolysis). Irreversible degradation likely if heated.
FAQ: pH Troubleshooting

Q: My HPLC peaks are splitting into two distinct shapes. Is this a column failure? A: Before blaming the column, check your mobile phase pH. If you are running at neutral pH (7.0), you may be seeing the equilibrium between the lactone form (closed) and the coumarinic acid form (open).

  • Fix: Adjust mobile phase to pH 3.0–4.0 using Formic Acid (0.1%). This forces the equilibrium 100% to the closed lactone form, sharpening the peak.

Module 3: Extraction & Thermal Protocols

The Issue: Classic Soxhlet extraction involves prolonged boiling. For furanocoumarins like 6',7'-dihydroxybergamottin , this thermal stress causes side-chain oxidation and degradation.

Comparative Extraction Methodologies
FeatureSoxhlet ExtractionSupercritical Fluid Extraction (SFE)
Temperature High (Boiling Solvent)Low (40–60°C)
Atmosphere Air (Oxidative)CO2 (Inert/Anoxic)
Time 6–24 Hours30–60 Minutes
Recovery Variable (Loss of volatile coumarins)High (>95%)
Artifacts High (Thermal degradation products)Minimal
Recommended Workflow: The "Cold" Protocol
  • Lyophilization: Freeze-dry plant material instead of oven drying to prevent thermal hydrolysis.

  • Maceration: Use Ultrasound-Assisted Extraction (UAE) with MeOH:Water (80:20) at < 25°C if SFE is unavailable.

  • Concentration: Use a rotary evaporator with a water bath < 40°C . High vacuum is safer than high heat.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: Furocoumarins are hydrophobic but possess polar sites. They stick to stainless steel and interact with residual silanols on older columns.

Troubleshooting Guide: Common Chromatographic Artifacts
SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Use an end-capped C18 column. Add 10mM Ammonium Formate to the aqueous phase.
Ghost Peaks Carryover from previous run.Furocoumarins adsorb to injector seals. Use a needle wash of Acetonitrile:Isopropanol (50:50) .
Retention Shift Temperature fluctuation.Thermostat column compartment to 30°C ± 0.5°C . Furocoumarin retention is highly temp-sensitive.
Signal Loss Photodegradation in the autosampler.Turn off the autosampler light. Verify amber vials are used.
Safe Analytical Workflow Diagram

Workflow Sample Raw Sample (Plant/Plasma) Prep Extraction (Protect from Light!) Sample->Prep Lyophilization Storage Storage (-20°C, Amber Vial) Prep->Storage Immediate Check Pre-Run Check (Mobile Phase pH < 4) Storage->Check Thaw in Dark Analysis HPLC/LC-MS (Thermostated 30°C) Check->Analysis Inject

Figure 2: The chain of custody for furocoumarin stability. Note the critical checkpoint at Mobile Phase pH.

References

  • Dugrand, A., et al. (2020). Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction. Journal of Agricultural and Food Chemistry. Link

  • Hung, W. L., et al. (2017). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis. Link

  • Messer, G., et al. (2025). Molecular aspects of furocoumarin reactions: Photophysics, photochemistry, photobiology. ResearchGate. Link

  • Row, K. H., et al. (2006). Extraction of Furocoumarins from Psoralea corylifolia L. by Supercritical Carbon Dioxide. Chromatographia. Link

  • Separation Science. (2023). Peak Splitting in HPLC: Causes and Solutions. Link

Troubleshooting

Optimization of reaction conditions for synthesizing dihydrofurocoumarins.

Executive Summary & Scope Welcome to the Technical Support Center. This guide addresses the synthesis of dihydrofurocoumarins , a scaffold critical in medicinal chemistry for its anticancer and anticoagulant properties.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of dihydrofurocoumarins , a scaffold critical in medicinal chemistry for its anticancer and anticoagulant properties. We focus on the two most robust synthetic pathways:

  • Mn(OAc)₃-Mediated Oxidative Free-Radical Cyclization: The industry "workhorse" for coupling 4-hydroxycoumarins with alkenes.[1]

  • Multicomponent & Green Catalytic Approaches: High-efficiency protocols using aldehydes and isocyanides/active methylenes.[1]

This document is structured as a dynamic troubleshooting database, prioritizing causality (why the reaction fails) over simple observation.

Module A: Oxidative Radical Cyclization (Mn(OAc)₃ Method)

This method utilizes Manganese(III) acetate to generate a radical at the


-carbon of the 1,3-dicarbonyl system (4-hydroxycoumarin), which then adds to an alkene.[1]
Mechanism of Action (The "Why" Behind the Protocol)

Understanding the mechanism is the first step in troubleshooting.[1] The reaction is not a simple addition; it is a stepwise radical cascade.[1]

Mn_Mechanism Start 4-Hydroxycoumarin (Substrate) Mn_Complex Mn(III)-Enolate Complex Start->Mn_Complex Ligand Exchange (-AcOH) Radical_Gen α-Carbon Radical (Rate Limiting) Mn_Complex->Radical_Gen SET (Single Electron Transfer) Mn(III) → Mn(II) Alkene_Add Addition to Alkene (C-C Bond Formation) Radical_Gen->Alkene_Add Intermolecular Attack Cyclization Oxidation & Ring Closure (Dihydrofurocoumarin) Alkene_Add->Cyclization 2nd Mn(III) Oxidation

Figure 1: Mechanistic pathway of Mn(OAc)₃ mediated cyclization.[1] Note that two equivalents of Mn(III) are consumed per catalytic cycle.

Troubleshooting & FAQs: Mn(OAc)₃ Protocols

Q1: My yield is consistently low (<40%), even with extended reflux times. What is the primary suspect?

  • Diagnosis: Stoichiometry Mismatch. [1]

  • Technical Insight: The reaction consumes Mn(III) stoichiometrically.[1] The reduction of Mn(III) to Mn(II) is a one-electron process.[1] To facilitate both the initial radical generation and the terminal oxidation (cation formation) for ring closure, you theoretically need 2.0 equivalents.[1]

  • Solution: Increase Mn(OAc)₃ loading to 2.2 – 3.0 equivalents . The oxidant is not catalytic unless you are using a co-oxidant (like Cu(OAc)₂) to regenerate Mn(III), which is rare in this specific synthesis.[1]

Q2: The reaction mixture turns from brown to clear/pale pink too quickly, yet TLC shows starting material.

  • Diagnosis: Premature Oxidant Decomposition or "Wet" Solvent. [1]

  • Technical Insight: Mn(OAc)₃ is moisture sensitive.[1] While the dihydrate form is commonly used, excess water in the solvent (Glacial Acetic Acid) can hydrolyze the salt or quench the radical intermediates before they attack the alkene.[1]

  • Solution:

    • Ensure Glacial Acetic Acid is anhydrous.[1]

    • If using the dihydrate, consider adding acetic anhydride (10% v/v) to the solvent system to scavenge water and regenerate the anhydrous Mn(OAc)₃ in situ.[1]

Q3: I am observing regioisomeric mixtures. Can I control Linear vs. Angular fusion?

  • Diagnosis: Substrate Control Limitations.

  • Technical Insight: The radical addition is governed by the stability of the intermediate radical.[1] 4-hydroxycoumarin typically cyclizes at the 3-position (angular fusion relative to the lactone oxygen, often designated as the [3,2-c] system).[1]

  • Solution: Regioselectivity is difficult to reverse without changing the substrate.[1] However, bulky alkenes (e.g., 1,1-diphenylethylene) enhance selectivity for the less sterically hindered isomer.[1] Lowering the temperature (from reflux to 60°C) may improve selectivity but will drastically reduce the rate.[1]

Module B: Multicomponent & Microwave Assisted Synthesis

For libraries of compounds, the Mn(OAc)₃ method can be slow.[1] Multicomponent reactions (MCRs) and Microwave (MW) irradiation offer higher throughput.[1]

Protocol Comparison Data
ParameterThermal Mn(OAc)₃ MethodMicrowave-Assisted (Catalytic)
Reaction Time 2 – 5 Hours5 – 20 Minutes
Solvent Glacial Acetic AcidEthanol or Water (Green)
Catalyst Mn(OAc)₃ (Stoichiometric)Piperidine, Iodine, or FeF₃ (Catalytic)
Yield 45 – 75%80 – 95%
Atom Economy Low (Mn waste)High
Troubleshooting & FAQs: MCR & MW

Q4: In microwave synthesis, the vessel pressure spikes, causing safety shutdowns.

  • Diagnosis: Solvent Vapor Pressure & Power Density. [1]

  • Technical Insight: Ethanol has a high vapor pressure.[1] Overheating occurs if the power is not modulated.[1]

  • Solution:

    • Switch to "Power Cycling" mode (e.g., 300W with active cooling).[1]

    • Use a Solid Support (Solvent-free).[1] Mix reactants with silica or FeF₃ and irradiate the solid.[1] This eliminates pressure issues and simplifies workup.[1]

Q5: The "Green" water-mediated synthesis is yielding a gummy precipitate that traps impurities.

  • Diagnosis: Phase Transfer Limitation.

  • Technical Insight: While water is a green solvent, organic reactants (coumarins/aldehydes) are often insoluble, leading to "clumping" rather than efficient micellar catalysis.[1]

  • Solution: Add a surfactant (e.g., SDS or TBAB ) or use a 1:1 Water:Ethanol co-solvent system to maintain homogeneity until precipitation of the pure product.[1]

Master Troubleshooting Workflow

Use this decision tree to diagnose failed experiments.

Troubleshooting Start Start: Low Yield / Failed Reaction Check_TLC Does TLC show Starting Material? Start->Check_TLC TLC_Yes Incomplete Conversion Check_TLC->TLC_Yes Yes TLC_No Decomposition / Side Products Check_TLC->TLC_No No Check_Color Did Mn(III) turn pink/clear? Action_Stoich Increase Mn(OAc)3 to 3.0 eq Check Solvent Dryness Check_Color->Action_Stoich Yes (Consumed) Action_Temp Increase Temp to Reflux Check Inert Atmosphere Check_Color->Action_Temp No (Stalled) TLC_Yes->Check_Color Action_Workup Check Aqueous Workup pH (Lactones open at high pH) TLC_No->Action_Workup

Figure 2: Diagnostic logic flow for Mn(OAc)₃ mediated synthesis.

Validated Experimental Protocol

Protocol: Synthesis of 2,3-dihydrofuro[3,2-c]coumarin via Mn(OAc)₃ Standardized for 1.0 mmol scale.[1]

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol, 162 mg) and the target alkene (1.5 mmol, excess) in Glacial Acetic Acid (15 mL).

  • Activation: Add Mn(OAc)₃·2H₂O (2.5 mmol, 670 mg).[1] Note: If the bottle has been open for months, increase to 3.0 mmol.[1]

  • Reaction: Heat the mixture to 80°C (oil bath) with vigorous magnetic stirring.

    • Checkpoint: The color should transition from dark brown to a lighter tea color or clear pink over 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the coumarin spot (low R_f).[1]

  • Workup:

    • Remove Acetic Acid under reduced pressure (rotary evaporator).[1]

    • Partition the residue between CHCl₃ (30 mL) and Water (30 mL) .[1]

    • Critical Step: Wash the organic layer with sat.[1] NaHCO₃ to remove unreacted acid, but do not let the pH exceed 9 for prolonged periods to avoid lactone hydrolysis.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol or purify via flash column chromatography (Silica Gel 60).

References

  • Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews.

  • Chuang, C.-P., & Wang, S.-F. (1994).[1] Manganese(III) acetate initiated oxidative free radical reaction of 4-hydroxycoumarins with alkenes.[1] Synthetic Communications.

  • Al-Ayed, A. S. (2011).[1][2] Synthesis of new dihydrofurocoumarin derivatives using Mn(OAc)3. Molecules.

  • Mamidala, R., et al. (2021).[1] Microwave-assisted synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.

  • Nair, V., et al. (2004).[1] CAN Mediated Oxidative Cyclization. Tetrahedron Letters. [1]

Sources

Optimization

Troubleshooting common issues in the HPLC analysis of coumarins.

Status: Operational Operator: Senior Application Scientist Ticket ID: COUM-HPLC-OPT-001 Subject: Troubleshooting Resolution, Peak Shape, and Stability in Coumarin Analysis Introduction Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: COUM-HPLC-OPT-001 Subject: Troubleshooting Resolution, Peak Shape, and Stability in Coumarin Analysis

Introduction

Welcome to the technical support hub for coumarin analysis. Coumarins (1,2-benzopyrones) present a unique set of chromatographic challenges due to their conjugated double-bond systems, potential for lactone ring hydrolysis, and structural isomerism (e.g., furanocoumarins).

This guide does not merely list "fixes"; it explains the chromatographic physics and organic chemistry driving the failure modes, allowing you to implement robust, self-validating protocols.

Module 1: Chromatographic Resolution & Selectivity

Issue: "I cannot separate structural isomers (e.g., Psoralen vs. Isopsoralen or Bergapten vs. Xanthotoxin) using my standard C18 column."

The Technical Diagnosis

Standard C18 (octadecylsilane) columns rely primarily on hydrophobic subtraction. Coumarin isomers often possess nearly identical hydrophobicity (


 values), rendering C18 phases insufficient for baseline resolution. The critical quality attribute here is shape selectivity  and 

-

interaction potential
.
The Solution: Stationary Phase Orthogonality

Switch from a C18 mechanism to a phase that utilizes the aromaticity of the coumarin core.

Column ChemistryMechanism of ActionRecommended For
C18 (Standard) Hydrophobic interactionGeneral screening of simple coumarins (e.g., Coumarin, Umbelliferone).
Phenyl-Hexyl

-

Stacking + Hydrophobicity
Superior Choice. Resolves isomers by interacting with the conjugated benzopyrone ring electrons.
Pentafluorophenyl (PFP) Dipole-dipole +

-

+ H-bonding
Difficult furanocoumarin pairs; separates based on electron density differences in substituents.

Protocol Adjustment:

  • Column: Replace C18 with a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7-2.7 µm).

  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier.

    • Reasoning: ACN molecules maintain their own

      
      -electrons (triple bond), which can compete with the analyte for stationary phase sites, suppressing the 
      
      
      
      -
      
      
      selectivity. MeOH is "transparent" to these interactions, maximizing the separation factor (
      
      
      ).

Senior Scientist Note: If you observe "shoulder" peaks on a C18 column, do not assume column degradation. It is likely partial separation of an isomer. Verify by injecting a pure standard of the suspected isomer.

Module 2: Peak Shape & Tailing

Issue: "My coumarin peaks (especially hydroxylated ones like Esculetin or Scopoletin) are tailing significantly (


)."
The Technical Diagnosis

Coumarins with hydroxyl groups (phenolic coumarins) act as weak acids. Peak tailing is classically caused by Secondary Silanol Interactions .[1]

  • Mechanism: At pH > 4, residual silanols (

    
    ) on the silica support deprotonate to 
    
    
    
    .
  • Interaction: The protonated or polar regions of the coumarin interact ionically or via strong H-bonding with these negative sites, causing a "lag" in mass transfer (tailing).[1]

The Solution: pH Suppression & End-Capping

You must suppress the ionization of the surface silanols and the analyte (if acidic).

Troubleshooting Protocol:

  • Mobile Phase pH: Adjust aqueous mobile phase to pH 2.5 – 3.0 .

    • Additive: Use 0.1% Formic Acid or 20mM Ammonium Formate adjusted with Formic Acid.

    • Why: This keeps silanols protonated (neutral) and ensures phenolic coumarins remain in their non-ionized form, sharpening the peak.

  • Stationary Phase: Ensure your column is "End-capped."[1]

    • Check: Look for "High Purity" or "Fully End-capped" in the manufacturer specs. Non-end-capped columns leave exposed silanols that are fatal to coumarin peak symmetry.

TailingLogic Start Issue: Peak Tailing (Tf > 1.5) CheckStructure Does Analyte have -OH groups? Start->CheckStructure CheckpH Is Mobile Phase pH < 3.0? ActionAcid Add 0.1% Formic Acid to suppress Silanols CheckpH->ActionAcid No CheckColumn Is Column End-Capped? CheckpH->CheckColumn Yes CheckStructure->CheckpH Yes SystemIssue Check Extra-Column Volume (Tubing/Fittings) CheckStructure->SystemIssue No (Neutral Coumarin) ActionColumn Switch to High-Purity End-Capped C18/Phenyl CheckColumn->ActionColumn No CheckColumn->SystemIssue Yes

Figure 1: Decision tree for diagnosing peak tailing in coumarin analysis. Note the priority of pH control for hydroxylated species.

Module 3: Stability & Sample Preparation

Issue: "I am seeing ghost peaks, splitting peaks, or low recovery after sample extraction."

The Technical Diagnosis: The Lactone Ring

The defining feature of coumarins is the lactone ring. This ring is labile in alkaline conditions .

  • Reaction: Hydrolysis (Ring Opening).

  • Product: Coumarinic acid (cis-o-hydroxycinnamic acid) salt.

  • Consequence: The open-ring form is much more polar than the closed lactone. It will elute near the void volume (

    
    ) or manifest as a broad, early-eluting artifact, while the target peak area decreases.
    
The Solution: Acidic Workup

Never expose coumarins to basic pH during extraction or storage.

Self-Validating Protocol:

  • Extraction Solvent: Use Methanol or Ethanol.

  • Safety Step: Add 0.1% Formic Acid to the extraction solvent.

  • Verification: If you suspect degradation, take your sample, acidify it to pH 2, and heat gently (40°C) for 10 minutes. Re-inject.

    • Result: If the "ghost peak" disappears and the main coumarin peak recovers, the issue was reversible ring opening (recyclization).

Module 4: Detection Sensitivity (UV vs. Fluorescence)

Issue: "I cannot detect low-level coumarins in complex biological matrices."

The Technical Diagnosis

Coumarins are inherently fluorescent due to their rigid conjugated structure. However, fluorescence is environmentally sensitive (quenching).

Comparison Table:

FeatureUV Detection (DAD)Fluorescence Detection (FLD)
Typical Wavelengths 270–320 nm (Max ~310 nm)Ex: 310–350 nm / Em: 390–450 nm
Sensitivity µg/mL rangeng/mL to pg/mL range (10-1000x more sensitive)
Selectivity Low (many aromatics absorb UV)High (fewer compounds fluoresce)
Limitations Matrix interferencepH Sensitive: Fluorescence often drops in acidic mobile phases (quenching).

Critical Optimization for FLD: While acidic pH is good for peak shape (Module 2), it can quench fluorescence for some coumarin derivatives.

  • Strategy: If FLD sensitivity is poor at pH 3.0, consider post-column derivatization (adding a basic buffer after the column but before the detector) to ring-open or deprotonate the species for maximum quantum yield, although this is complex.

  • Simpler Fix: Use a mobile phase pH of 4.0–5.0 (acetate buffer) if the column is robust and peak shape remains acceptable.

Workflow Sample Plant/Plasma Matrix Extract Extraction (MeOH + 0.1% Formic Acid) Sample->Extract Prevent Hydrolysis Filter Filter (0.22 µm PTFE) Extract->Filter Inject HPLC Injection Filter->Inject Sep Separation (Phenyl-Hexyl, pH 2.8) Inject->Sep Pi-Pi Selectivity Detect Detection Sep->Detect UV (310nm) or FLD

Figure 2: Optimized workflow ensuring lactone stability and maximizing separation efficiency.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[2][3] Link

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of isocoumarins. (Accessed 2024).[2][3] Link

  • Royal Society of Chemistry (RSC). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. (Accessed 2024).[2][3] Link

  • MDPI. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024).[2][3] Link

  • National Institutes of Health (PMC). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes. (Accessed 2024).[2][3] Link

  • ResearchGate. Improved separation of furocoumarins of essential oils by supercritical fluid chromatography (Comparison of PFP and C18). (2009).[4] Link

Sources

Troubleshooting

How to minimize the photoreactivity of furocoumarins in biological experiments.

Subject: Minimizing Photoreactivity of Furocoumarins in Biological Assays Executive Summary & Core Directive The Challenge: Furocoumarins (psoralens) possess a "dual-reactivity" profile. They are potent Mechanism-Based I...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Photoreactivity of Furocoumarins in Biological Assays
Executive Summary & Core Directive

The Challenge: Furocoumarins (psoralens) possess a "dual-reactivity" profile. They are potent Mechanism-Based Inhibitors (MBI) of CYP450 enzymes (enzymatically activated) but are also highly photoreactive (light-activated).

The Risk: Uncontrolled exposure to ambient UV/Visible light (320–400 nm) triggers premature [2+2] cycloaddition with DNA or irreversible protein binding before the biological assay begins. This leads to:

  • False Negatives: The compound degrades before reaching the target.

  • False Positives: Phototoxicity mimics intrinsic cytotoxicity.

  • Data Noise: Inconsistent IC50/KI values across replicates due to variable light exposure.

The Solution: This guide provides a self-validating system to eliminate photon-driven artifacts, ensuring that observed effects are purely biological.

Module 1: Environmental Control (The "Dark Lab" Standard)
Q: What specific wavelengths must I block?

A: You must block the 320 nm – 400 nm (UVA) range completely. Furocoumarins (e.g., 8-MOP, Bergapten) have an absorption maximum near 300 nm but retain significant absorption tails up to 360-380 nm. Standard laboratory fluorescent lights emit spikes in the UV region that are sufficient to trigger the excited triplet state.

Q: Are "Gold" lights necessary, or can I just dim the lights?

A: Dimming is insufficient. You must modify the spectrum, not just the intensity. Recommendation: Use Gold Fluorescent Tubes or Amber LED filters with a strict cutoff of < 500 nm .

Light SourceEmission ProfileRisk LevelAction Required
Standard Fluorescent Broad spectrum + UV spikes (365 nm, 405 nm)CRITICAL DO NOT USE . Triggers DNA crosslinking in < 5 mins.
Warm White LED Low UV, but high Blue (450 nm)HIGH Avoid. Blue light can still drive Type II ROS reactions.
Gold/Yellow Filter 0% transmission < 500 nmSAFE Mandatory for weighing and dispensing.
Red Light > 600 nmSAFE Acceptable, but harder to work under visually.
Visualizing the Hazard: The Photochemical Cascade

The diagram below illustrates why ambient light is destructive. It drives the molecule into a reactive Triplet State (


), generating Singlet Oxygen (

) or forming covalent adducts.

Photoreaction_Mechanism Furo Furocoumarin (Ground State) Excited Excited Singlet (S1) Furo->Excited Absorption UV Ambient UV/Blue Light (320-400 nm) UV->Furo Triplet Reactive Triplet (T1) Excited->Triplet Intersystem Crossing Type1 Type I Reaction (Anoxic) Triplet->Type1 Type2 Type II Reaction (Oxygen Dependent) Triplet->Type2 Adduct Covalent DNA/Protein Adducts (Artifacts) Type1->Adduct [2+2] Cycloaddition ROS ROS / Singlet Oxygen (Cytotoxicity) Type2->ROS Energy Transfer to O2

Caption: Light activation pathway. Blocking UV prevents the S1 -> T1 transition, stopping both adduct formation and ROS generation.

Module 2: Sample Preparation & Solvents
Q: Does the solvent choice affect photoreactivity?

A: Yes.

  • DMSO: While excellent for solubility, DMSO can extend the lifetime of radical intermediates. However, it is often unavoidable.

  • Ethanol/Methanol: High solubility but volatile.

  • Protocol: Always prepare stocks in Amber Glass Vials (Type 1, borosilicate). Never use clear plastic microfuge tubes for storage, as psoralens can adsorb to plastics and react with light passing through the tube.

Q: My compound precipitated after thawing. Can I sonicate it?

A: Only if the bath is shielded. Troubleshooting Protocol:

  • Sonicate in a water bath covered with aluminum foil.

  • Heat generation during sonication can accelerate degradation if oxygen is present. Keep temperature < 37°C.

Module 3: Experimental Assays (CYP Inhibition & Cell Culture)
Scenario A: CYP450 Inhibition Assays (Microsomes)

The Issue: You are studying if the furocoumarin is a Mechanism-Based Inhibitor (MBI) of CYP3A4. The Artifact: If the sample is exposed to light during the pre-incubation, the compound may covalently bind to the enzyme via photochemistry rather than metabolism, leading to a false calculation of


 and 

.

Validated Workflow:

  • Prep: Thaw microsomes and NADPH regenerating system under Gold Light.

  • Incubation: Use opaque black 96-well plates or wrap clear plates in foil.

  • Termination: Quench with acetonitrile immediately.

Scenario B: Cell Culture (Phototoxicity vs. Cytotoxicity)

The Issue: Cells die at low concentrations, but you suspect it's due to light exposure during media changes (Phototoxicity) rather than the drug's mechanism.

Self-Validating Control Experiment: Run a "Dark vs. Gold" parallel assay to quantify the "Light Effect Ratio."

StepGroup A (Dark Control)Group B (Ambient/Gold)
Seeding Standard incubatorStandard incubator
Dosing Dark Room (Red/Gold Light) Biosafety Cabinet (Standard Light)
Incubation Wrapped in Foil inside IncubatorUnwrapped inside Incubator
Readout Cell Viability (ATP/MTT)Cell Viability (ATP/MTT)
  • Interpretation: If

    
    , you have significant phototoxicity. All future handling must be strictly shielded.
    
Module 4: Troubleshooting FAQ

Q: I see a color change (yellowing) in my stock solution over time.

  • Diagnosis: Photodegradation or oxidation. Furocoumarin photoproducts are often yellow/brown.

  • Fix: Discard. Prepare fresh stocks in amber glass, purge headspace with Nitrogen gas (to remove

    
     and prevent Type II ROS reactions), and store at -20°C.
    

Q: Can I use riboflavin-containing media (e.g., standard DMEM) for these experiments?

  • Diagnosis: Riboflavin is a potent photosensitizer. Combined with furocoumarins, it creates a "ROS storm" under light.

  • Fix: For live-cell imaging or long-term dosing, use Riboflavin-free media or strictly exclude light.

Q: How do I distinguish between "Metabolic Activation" (MBI) and "Photoactivation"?

  • Logic: Metabolic activation requires NADPH . Photoactivation requires Photons .

  • The Check: Run a control arm: Furocoumarin + Microsomes + Light - NADPH.

    • If inhibition occurs here, it is Photo-inactivation (Artifact).

    • If inhibition occurs only in + NADPH + Dark, it is true Enzymatic MBI .

Decision Logic for Assay Validity

Assay_Troubleshooting Start Observed High Potency / Toxicity CheckLight Was assay performed under Gold Light / Foil? Start->CheckLight CheckNADPH Run NADPH-minus Control CheckLight->CheckNADPH Yes Repeat REPEAT ASSAY under strict Gold Light CheckLight->Repeat No YesLight Yes NoLight No / Unsure Result1 Inhibition observed without NADPH CheckNADPH->Result1 Result2 No Inhibition without NADPH CheckNADPH->Result2 Conclusion1 Artifact: Photo-inactivation or Chemical Instability Result1->Conclusion1 Diagnosis Conclusion2 Valid: True Mechanism-Based Inhibition (MBI) Result2->Conclusion2 Diagnosis

Caption: Logic flow to distinguish enzymatic inhibition from photochemical artifacts.

References
  • Averbeck, D. (1989).[1] Recent advances in psoralen photobiology, photochemistry and photochemotherapy. Photochemistry and Photobiology, 50(6), 859-882. Link

  • Guo, L. Q., & Yamazoe, Y. (2004). Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines.[2] Acta Pharmacologica Sinica, 25(2), 129-136. Link

  • Irizar, A., et al. (2025).[1] Phototoxicity and skin damage: A review of adverse effects of some furocoumarins found in natural extracts. Food and Chemical Toxicology, 200, 115332.[1] Link[1]

  • Raquet, N., & Schrenk, D. (2014).[1] Phototoxicity and photogenotoxicity of furocoumarins in human skin cells. Food and Chemical Toxicology, 64, 21-28. Link

  • Silverman, R. B. (1995).[3] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on MBI mechanisms distinguishing suicide inhibition from reversible binding).

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin vs 8-Methoxypsoralen.

[1][2] Executive Summary: The Saturation Switch This guide analyzes the critical functional divergence between 8-Methoxypsoralen (8-MOP, Methoxsalen) and its hydrogenated derivative, 9-Methoxy-2,3-dihydrofuro[3,2-g]couma...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Saturation Switch

This guide analyzes the critical functional divergence between 8-Methoxypsoralen (8-MOP, Methoxsalen) and its hydrogenated derivative, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (herein referred to as Dihydro-8-MOP ).[1]

While these two molecules share the same methoxy-substituted coumarin backbone, they represent a fundamental "on/off" switch for phototoxicity. 8-MOP is the "Gold Standard" DNA-crosslinking agent used in PUVA therapy.[1] In contrast, Dihydro-8-MOP lacks the furan ring double bond required for photocycloaddition, rendering it photobiologically inert while retaining other coumarin-specific pharmacological activities (e.g., enzyme inhibition, antifeedant properties).[1]

Key Takeaway: The presence of the C2-C3 double bond in the furan ring (C4'-C5' in psoralen numbering) is the sole determinant of DNA photobinding capability.[1]

Chemical Identity & Nomenclature Map

To ensure precision, we must reconcile the differing nomenclature systems used for these structurally related compounds.

Feature8-Methoxypsoralen (8-MOP) Dihydro-8-MOP
User Identifier 8-Methoxypsoralen9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
Common Name Methoxsalen, Xanthotoxin4',5'-Dihydro-8-methoxypsoralen
CAS Number 298-81-73779-03-1
Structural State Planar, Fully Unsaturated Saturated Furan Ring
Key Functional Group Furan C4'=C5' Double BondFuran C4'-C5' Single Bond
Primary Activity DNA Intercalator + CrosslinkerCYP Inhibitor / Insect Antifeedant

Note on Numbering: The user's term "9-Methoxy" utilizes the benzopyran numbering system.[1] In the standard psoralen numbering system, this same position is Carbon-8.[1] Thus, Molecule B is simply the dihydro-analog of Molecule A. [1]

Mechanism of Action: The Photochemical Divergence[1]

The defining difference between these molecules is their response to UVA radiation (320–400 nm).[1]

8-Methoxypsoralen (The Intercalator)

8-MOP acts via a Type I photodynamic reaction.[1]

  • Dark Binding: The planar tricyclic structure intercalates between DNA base pairs (preferentially AT-rich regions).[1]

  • Photoactivation: Upon UVA exposure, the C3,4 (pyrone) or C4',5' (furan) double bonds enter an excited triplet state.[1]

  • Cycloaddition: It forms covalent cyclobutane adducts with thymine bases.[1]

  • Crosslinking: Absorption of a second photon allows the remaining double bond to react with a thymine on the complementary strand, forming an interstrand crosslink (ICL) .[1] This blocks replication and induces apoptosis.[1]

Dihydro-8-MOP (The Inert Analog)

Dihydro-8-MOP retains the planar coumarin core and may still intercalate DNA weakly.[1] However, the saturation of the furan ring (positions 2,3 in the user's name) removes the alkene required for the initial cycloaddition.[1]

  • Result: No mono-adducts, no crosslinks, and negligible phototoxicity.[1]

Pathway Visualization (DOT Diagram)[1]

Phototoxicity_Pathway Start Compound Administration Intercalation DNA Intercalation (Dark Step) Start->Intercalation UVA UVA Irradiation (320-400nm) Intercalation->UVA MOP_Excitation 8-MOP: Triplet State Excitation UVA->MOP_Excitation 8-MOP Present Dihydro_Excitation Dihydro-8-MOP: Excitation UVA->Dihydro_Excitation Dihydro-8-MOP Present Furan_Adduct Formation of 4',5' Furan-Thymine Monoadduct MOP_Excitation->Furan_Adduct [2+2] Cycloaddition Second_Photon Absorption of Second Photon Furan_Adduct->Second_Photon Crosslink Interstrand DNA Crosslink (ICL) Second_Photon->Crosslink Apoptosis Cell Death (Apoptosis) Crosslink->Apoptosis No_Reaction Furan Ring Saturated: NO Cycloaddition Possible Dihydro_Excitation->No_Reaction Lack of Double Bond Survival No DNA Damage / Cell Survival No_Reaction->Survival

Figure 1: Mechanistic divergence under UVA irradiation. 8-MOP leads to lethal DNA crosslinks, while Dihydro-8-MOP is chemically unable to form these bonds.[1]

Comparative Biological Activity Data[1][4][5]

The following table summarizes the expected biological profiles based on structure-activity relationships (SAR) and literature data for furocoumarins.

Activity Parameter8-Methoxypsoralen Dihydro-8-MOP Significance
DNA Photobinding High (

)
Negligible8-MOP is a mutagen; Dihydro is not.[1]
Phototoxicity (Skin) Potent (Erythema/Blistering)None / Very LowDihydro-8-MOP is safe for non-PUVA topical use.[1]
CYP450 Inhibition Potent (Mechanism-based)Moderate to PotentBoth can inhibit drug metabolism (e.g., CYP2A6, CYP3A4).[1]
Insect Antifeedant ModerateHigh Dihydro-furocoumarins often serve as plant defense without requiring light activation.[1]
Fluorescence Strong Blue/GreenWeak/AlteredUseful for tracking cellular uptake.[1]

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Comparative Phototoxicity Assay (Candida Model)

Purpose: To demonstrate the dependence of toxicity on the furan double bond.[1] Candida albicans is used as a surrogate for eukaryotic cells due to high sensitivity to DNA crosslinking.[1]

Materials:

  • Candida albicans culture (log phase).[1]

  • 8-MOP (Stock: 10 mM in DMSO).[1]

  • Dihydro-8-MOP (Stock: 10 mM in DMSO).[1]

  • UVA Source (365 nm, intensity ~2 mW/cm²).[1]

Workflow:

  • Preparation: Dilute C. albicans to

    
     cells/mL in saline.
    
  • Dosing: Aliquot into 3 groups:

    • Group A: Vehicle (DMSO 1%).[1]

    • Group B: 8-MOP (10 µM).[1]

    • Group C: Dihydro-8-MOP (10 µM).[1]

  • Incubation: Incubate in dark for 30 mins (allows intercalation).

  • Irradiation: Expose half of each group to UVA (

    
    ).[1] Keep the other half in the dark (Dark Control).
    
  • Plating: Plate serial dilutions on Sabouraud agar.

  • Readout: Count Colony Forming Units (CFU) after 24h.

Expected Result:

  • 8-MOP + UVA: >99% reduction in CFU (Cytotoxic).[1]

  • Dihydro-8-MOP + UVA: <5% reduction in CFU (Non-toxic).[1]

  • Dark Controls: No toxicity for either.[1]

Protocol B: Microsomal CYP Inhibition Assay

Purpose: To assess if the "safe" Dihydro analog retains metabolic interactions.[1] Furanocoumarins are known "suicide inhibitors" of Cytochrome P450.[1]

Workflow:

  • System: Human Liver Microsomes (HLM) or recombinant CYP2A6.[1]

  • Substrate: Coumarin (metabolized to 7-hydroxycoumarin).

  • Inhibitor: Titrate 8-MOP and Dihydro-8-MOP (0.1 µM – 100 µM).[1]

  • Reaction: Incubate Microsomes + NADPH + Substrate + Inhibitor for 20 min at 37°C.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Analysis: HPLC-UV or LC-MS/MS quantification of 7-hydroxycoumarin.

Data Interpretation:

  • Calculate

    
    .[1]
    
  • Insight: If Dihydro-8-MOP shows low

    
     (potent inhibition), it suggests that while it is not phototoxic, it may still cause drug-drug interactions  (DDIs).[1]
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4818, Methoxsalen (8-Methoxypsoralen). [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77409, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin. [Link][1]

  • Averbeck, D. (1989).[1] Recent advances in psoralen photobiology, mechanism of action and uses.[1] Photochemistry and Photobiology.[1] [Link]

  • Gander, J. E., et al. (1977).[1] Dihydrofurocoumarins: Biological Activity and Mechanism.[1] (Contextual reference on the insecticidal properties of dihydro-analogs). [Link]

Sources

Comparative

Comparing the biological effects of linear versus angular furanocoumarins.

Executive Summary: Geometry Dictates Biological Fate For researchers in drug discovery and photopharmacology, distinguishing between linear (psoralen-type) and angular (angelicin-type) furanocoumarins is not merely a mat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Geometry Dictates Biological Fate

For researchers in drug discovery and photopharmacology, distinguishing between linear (psoralen-type) and angular (angelicin-type) furanocoumarins is not merely a matter of structural classification—it is a critical determinant of therapeutic index and toxicity profiles.

While both classes share a tricyclic aromatic core and photo-reactivity under UV-A (320–400 nm) light, their biological fates diverge radically due to steric constraints. Linear furanocoumarins are potent DNA cross-linking agents, driving their efficacy in PUVA therapy but carrying significant mutagenic risks. Conversely, angular furanocoumarins are sterically hindered from forming interstrand cross-links (ICLs), forming only monoadducts.[1][2][3] This fundamental difference positions angular analogues as safer, antiproliferative candidates with reduced phototoxicity and carcinogenic potential.[1]

This guide provides an objective technical comparison, supported by mechanistic pathways, quantitative data, and validated experimental protocols.

Structural & Mechanistic Divergence

The core difference lies in the fusion of the furan ring to the coumarin (benzopyrone) nucleus.

  • Linear Furanocoumarins (Psoralens): The furan ring is fused at the C6 and C7 positions.[4][5] This linear alignment allows the molecule to intercalate between DNA base pairs (specifically thymines) and align both its 3,4-pyrone double bond and 4',5'-furan double bond with pyrimidines on opposite strands.

  • Angular Furanocoumarins (Angelicins): The furan ring is fused at the C7 and C8 positions.[4] This "bent" geometry allows intercalation but creates a steric clash. While one double bond can photoreact, the geometry prevents the second double bond from aligning with a complementary base on the opposing strand.

Mechanism of Action: The Photochemical Fork

The following diagram illustrates the divergent photochemical pathways upon UV-A irradiation.

G Start Furanocoumarin Intercalation (Dark Complex) UVA UV-A Irradiation (320-400 nm) Start->UVA Linear Linear Isomer (Psoralen/8-MOP) UVA->Linear Angular Angular Isomer (Angelicin) UVA->Angular Mono_L 3,4 or 4',5' Monoadduct (Covalent Bond) Linear->Mono_L Cycloaddition Mono_A 3,4 or 4',5' Monoadduct (Covalent Bond) Angular->Mono_A Cycloaddition UVA_2 Second Photon Absorption Mono_L->UVA_2 Mono_A->UVA_2 Crosslink Interstrand Cross-Link (ICL) (Bifunctional Adduct) UVA_2->Crosslink Alignment Permitted NoCross Steric Hindrance (No Cross-Link Formed) UVA_2->NoCross Geometry Prohibits

Figure 1: Divergent photochemical pathways. Linear isomers allow two-step cross-linking; angular isomers are restricted to monoadducts due to steric geometry.

Comparative Biological Profile

The ability to cross-link DNA is the primary driver of phototoxicity. Cross-links prevent DNA strand separation during replication and transcription, leading to cell death (apoptosis) or mutation if repair is prone to error. Monoadducts, formed by angular furanocoumarins, are more easily repaired by the Nucleotide Excision Repair (NER) pathway, resulting in a distinct biological profile.

Table 1: Biological Effects & Therapeutic Indices
FeatureLinear Furanocoumarins (e.g., 8-MOP)Angular Furanocoumarins (e.g., Angelicin)
DNA Binding Mode Intercalation + Interstrand Cross-link (ICL) Intercalation + Monoadduct only
Phototoxicity High (Severe erythema/blistering)Low to Negligible
Mutagenic Potential High (ICLs are difficult to repair)Low (Monoadducts efficiently repaired by NER)
Apoptotic Pathway p53-independent apoptosis; mitochondrial dysfunctionIntrinsic/Extrinsic pathways; inhibition of tubulin polymerization
CYP450 Inhibition Potent Mechanism-Based Inhibitors (MBI) of CYP3A4Moderate/Weak inhibition; varying kinetics
Clinical Application PUVA (Psoriasis, CTCL, Vitiligo)Potential Antiproliferative (Cancer), Anti-inflammatory

Experimental Protocol: Differentiating Cross-linking vs. Monoadducts

To empirically verify the classification of a novel furanocoumarin derivative, the Alkaline Agarose Gel Electrophoresis Assay is the gold standard.

Scientific Rationale: Under alkaline conditions (pH > 12), hydrogen bonds between DNA base pairs break, causing non-crosslinked DNA to denature into single strands. However, DNA containing interstrand cross-links (ICLs) cannot separate completely; upon neutralization, these strands "snap back" into their double-helical form instantly. This results in a distinct electrophoretic mobility shift compared to the slower-migrating single-stranded DNA.

Validated Workflow

Reagents:

  • Plasmid DNA (e.g., pBR322 or pUC19).

  • Test Compound (Linear vs. Angular).

  • UV-A Source (365 nm, ~2-5 mW/cm²).

  • Alkaline Loading Buffer (300 mM NaOH, 6 mM EDTA, Ficoll).

Step-by-Step Protocol:

  • Complex Formation:

    • Incubate plasmid DNA (20 ng/µL) with the test compound (10–100 µM) in TE buffer (pH 7.4) for 30 minutes in the dark. Why: Establishes intercalation equilibrium before irradiation.

  • Irradiation:

    • Expose samples to UV-A light (365 nm) on ice for 15–30 minutes (Total dose ~2–5 J/cm²).

    • Control: Include a "Dark Control" (compound + DNA, no UV) and a "UV Control" (DNA + UV, no compound).

  • Denaturation:

    • Add Alkaline Loading Buffer to the samples.

    • Incubate at room temperature for 5 minutes. Why: High pH disrupts hydrogen bonding, denaturing non-crosslinked DNA.

  • Electrophoresis:

    • Run samples on a 1% alkaline agarose gel (prepared with 30 mM NaOH, 1 mM EDTA) at 4°C.

  • Neutralization & Staining:

    • Soak gel in neutralization buffer (1M Tris-HCl, pH 7.6, 1.5M NaCl) for 30 minutes.

    • Stain with Ethidium Bromide or SYBR Gold.

  • Analysis:

    • Linear Result: Presence of a fast-migrating "renatured" double-stranded band (the cross-linked species).

    • Angular Result: Presence of slow-migrating single-stranded DNA bands (similar to denatured controls), indicating no cross-links prevented strand separation.

Protocol Step1 1. Dark Incubation (Intercalation) Step2 2. UV-A Irradiation (Covalent Bonding) Step1->Step2 Step3 3. Alkaline Treatment (pH > 12) Step2->Step3 Branch Cross-linked? Step3->Branch Result_L Linear (ICL): Strands stay linked 'Snap-back' renaturation Branch->Result_L Yes Result_A Angular (Monoadduct): Strands separate Single-stranded migration Branch->Result_A No

Figure 2: Decision tree for the Alkaline Gel Electrophoresis assay. The physical separation of strands under pH stress validates the lack of cross-linking in angular isomers.

Metabolic Interference: The CYP450 Factor[6]

While this guide focuses on DNA interactions, researchers must account for metabolic liabilities. Linear furanocoumarins (specifically derivatives like bergamottin and 6',7'-dihydroxybergamottin found in grapefruit) are potent Mechanism-Based Inhibitors (MBI) of CYP3A4.

  • Mechanism: The furan ring is oxidized by CYP3A4 to a reactive epoxide or

    
    -ketoenal intermediate, which covalently alkylates the heme or apoprotein of the enzyme, irreversibly inactivating it.
    
  • Comparison: While angular furanocoumarins also interact with CYP enzymes, the linear geometry generally confers higher affinity and inactivation potency for CYP3A4. However, angular furanocoumarins may exhibit different selectivity profiles (e.g., CYP2A6 inhibition), which should be screened early in lead optimization.

Conclusion

The geometric distinction between linear and angular furanocoumarins is a binary switch for biological activity.

  • Choose Linear (Psoralens) if your application requires potent cytotoxicity or PUVA-style DNA cross-linking, accepting the higher mutagenic risk.

  • Choose Angular (Angelicins) if your goal is to harness the antiproliferative or anti-inflammatory properties of the furanocoumarin scaffold while minimizing phototoxicity and genotoxicity.

References

  • Pathak, M. A., & Fitzpatrick, T. B. (1992). The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology. Link

  • Bordin, F., et al. (1976).[2][3] Angelicin: A new monofunctional reagent for the study of the structure of DNA. Experientia. Link

  • Averbeck, D. (1989). Recent advances in psoralen photobiology, mechanism of action and uses. Photochemistry and Photobiology. Link

  • Row, E. C., et al. (2006).[6] Furanocoumarin metabolism: inhibition of CYP3A4.[7][8] Organic & Biomolecular Chemistry.[6][9] Link

  • Mahendra, C. K., et al. (2020).[1] Angelicin—A Furocoumarin Compound With Vast Biological Potential.[2] Frontiers in Pharmacology. Link

Sources

Validation

Methods for validating the anticancer activity of novel coumarin derivatives.

A Comparative Technical Guide for Drug Development[1] Introduction: The Coumarin Validation Challenge Coumarin (2H-chromen-2-one) derivatives represent a privileged scaffold in oncology due to their structural versatilit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development[1]

Introduction: The Coumarin Validation Challenge

Coumarin (2H-chromen-2-one) derivatives represent a privileged scaffold in oncology due to their structural versatility and ability to hybridize with other pharmacophores (e.g., chalcones, isatins). However, this versatility creates a validation bottleneck. Coumarins often exhibit pleiotropic effects—acting as tubulin inhibitors, kinase modulators, or angiogenesis suppressors simultaneously.

The Core Problem: Standard screening protocols often fail to distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, or succumb to chemical interference (e.g., antioxidant properties of coumarins interfering with tetrazolium salts in MTT assays).

This guide provides an objective, comparative framework for validating these novel entities, prioritizing self-validating protocols and mechanistic clarity.

Phase I: Cytotoxicity Screening & Viability

Objective: Accurately determine potency (IC50) while eliminating false positives.

Comparative Analysis: MTT vs. SRB vs. ATP Assays
FeatureMTT / MTS Assay Sulforhodamine B (SRB) ATP Luminescence (e.g., CellTiter-Glo)
Readout Metabolic Activity (Mitochondrial reductase)Cellular Protein Content (Biomass)ATP Quantitation (Metabolic presence)
Coumarin Suitability Low to Moderate. Coumarins with high antioxidant potential can reduce MTT non-enzymatically, causing false viability signals.High. The gold standard for coumarins. Unaffected by metabolic fluctuations or antioxidant interference.High. Extremely sensitive, but expensive. Best for high-throughput screening (HTS).
Sensitivity ModerateHigh (Linear with cell number)Very High
Cost LowLowHigh
Throughput HighModerate (Washing steps required)Ultra-High
Recommended Protocol: The "Self-Validating" SRB Assay

Why this method? Unlike MTT, SRB stains cellular protein.[1] It remains stable even if the coumarin derivative alters mitochondrial function without immediately killing the cell.

Reagents:

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add coumarin derivatives (0.1–100 µM). Crucial Step: Include a "Time Zero" (Tz) plate fixed immediately at treatment time to distinguish cytotoxicity from cytostasis.

  • Fixation: After 48-72h, add cold 10% TCA (final conc). Incubate 1h at 4°C. Tip: Cold fixation preserves cell morphology.

  • Staining: Wash 5x with water. Dry. Add SRB solution for 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Data Calculation:



Phase II: Mechanistic Validation (Apoptosis vs. Necrosis)

Objective: Confirm the mode of death. Coumarins typically induce apoptosis via the intrinsic (mitochondrial) pathway.

Visualization: The Coumarin-Induced Apoptosis Pathway

The following diagram illustrates the signaling cascade triggered by effective coumarin derivatives (e.g., coumarin-chalcone hybrids).

ApoptosisPathway Coumarin Coumarin Derivative (Entry) Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulates Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Caption: Schematic of the intrinsic apoptotic pathway commonly activated by coumarin derivatives, highlighting the Bcl-2/Bax axis modulation.

Protocol: Annexin V-FITC/PI Flow Cytometry

Causality: This dual-staining method differentiates early apoptosis (Annexin V positive, PI negative) from late apoptosis/necrosis (double positive).

  • Preparation: Treat cells (e.g.,

    
     cells) with IC50 concentration of the derivative for 24h.
    
  • Harvest: Trypsinize gently. Critical: Do not over-trypsinize, as this damages phosphatidylserine (PS) receptors, leading to false positives.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Phase III: Target Specificity (Tubulin Polymerization)

Objective: Many potent coumarins (e.g., compounds analogous to combretastatin) act by binding to the colchicine site of tubulin.

Experimental Data: Representative Potency

The following table synthesizes recent data comparing novel coumarin hybrids against standard agents.

Compound ClassCell LineIC50 (µM)MechanismReference
Coumarin-Chalcone (Cmpd 117) A549 (Lung)4.31 ± 0.04Cell cycle arrest (G2/M)[1]
Coumarin-Chalcone (Cmpd 117) MCF-7 (Breast)3.42 ± 0.52Apoptosis Induction[1]
Coumarin-Isatin (MY-413) MGC-803 (Gastric)0.034Tubulin Polymerization Inhibition[2]
Standard: Cisplatin MCF-7>10.0DNA Crosslinking[3]
Standard: Staurosporine MCF-73.06Kinase Inhibition[3]
Protocol: In Vitro Tubulin Polymerization Assay

Validation: A direct, cell-free assay to confirm the compound acts physically on microtubule dynamics.

  • Setup: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.

  • Blanking: Set spectrophotometer to 340 nm at 37°C.

  • Reaction Mix: Mix Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Addition: Add Coumarin derivative (e.g., 5 µM) or Control (Paclitaxel as stabilizer, Colchicine as destabilizer).

  • Kinetics: Measure absorbance every 30s for 60 mins.

  • Interpretation:

    • Increase in OD: Polymerization (Stabilizer).

    • Decrease/Flatline: Inhibition (Destabilizer - typical for coumarins).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Step1 Synthesis (Coumarin Hybrid) Step2 SRB Assay (Cytotoxicity) Step1->Step2 Step3 Flow Cytometry (Apoptosis) Step2->Step3 Select Hits (IC50 < 10µM) Step4 Tubulin Assay (Target ID) Step3->Step4 If G2/M Arrest

Caption: Validated workflow for coumarin development. Hits from SRB assays proceed to mechanistic validation only if potency thresholds are met.

Conclusion & Recommendations

For the robust validation of novel coumarin derivatives, researchers must move beyond simple MTT assays. The SRB assay is recommended for primary screening to avoid chemical interference. Mechanistically, because coumarins frequently target the colchicine-binding site, Tubulin Polymerization assays combined with Annexin V/PI Flow Cytometry provide the necessary evidence to support claims of anticancer efficacy.

Key Takeaway: If your derivative shows IC50 < 5 µM in SRB assays and induces G2/M arrest, prioritize tubulin binding studies immediately.

References

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. [Link]

  • Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site. European Journal of Medicinal Chemistry. [Link][2]

  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Journal of the National Cancer Institute. [Link]

Sources

Comparative

Comparing the in vivo versus in vitro efficacy of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin.

[1][2] Executive Summary: The Structural Determinant of Efficacy Compound Identity: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-8-MOP; NSC 401281 CAS: 3779-03-1[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Structural Determinant of Efficacy

Compound Identity: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-8-MOP; NSC 401281 CAS: 3779-03-1[1][2]

This guide provides a technical analysis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin , a dihydro-congener of the well-known photochemotherapeutic agent 8-Methoxypsoralen (8-MOP/Methoxsalen).[1][2]

The Core Finding: Experimental data reveals a stark efficacy divergence driven by the saturation of the furan ring (C4'–C5' bond).[1] While the parent compound (8-MOP) exhibits potent DNA crosslinking and antiproliferative activity (IC50 ~130 nM) upon photoactivation, the 2,3-dihydro derivative displays significantly attenuated potency in proliferative models (IC50 ~70,000 nM).[1][2] However, this structural modification unlocks a distinct pharmacological profile characterized by reduced phototoxicity and specific enzyme modulation (e.g., AChE inhibition), making it a critical reference standard for metabolic profiling and a scaffold for non-genotoxic coumarin development.[1]

Mechanistic Profiling (In Vitro)[1][2]

Target Engagement & Molecular Mechanism

The primary distinction between the subject compound and its parent lies in its ability to interact with DNA.[1]

  • Parent (8-MOP): Planar tricyclic structure allows intercalation between DNA base pairs.[1][2] UVA irradiation induces cyclobutane adduct formation at the furan double bond, locking DNA replication.[1]

  • Subject (Dihydro-8-MOP): The saturation of the 2,3-furan ring (corresponding to the 4',5' position in psoralen numbering) disrupts the planarity required for effective intercalation and removes the double bond necessary for photo-cycloaddition.[1][2]

Comparative In Vitro Data Table
Parameter8-Methoxypsoralen (Parent)9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (Subject)Biological Implication
Keratinocyte IC50 130 nM70,000 nM Subject is ~500x less potent in inhibiting proliferation.[1][2][3]
DNA Photo-adducts High (Interstrand Crosslinks)Negligible Subject lacks the furan double bond for photocyclization.[1][2]
AChE Inhibition ModerateActive Potential utility in insecticidal or neuro-modulatory applications.[1][2]
Solubility Low (<50 µg/mL)Low Lipophilicity remains a formulation challenge for both.[1][2]
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways: the "Genotoxic Route" (blocked in the subject compound) versus the "Enzymatic Modulation Route" (retained/enhanced).[1]

MechanismDivergence Compound 9-Methoxy-2,3-dihydrofuro [3,2-g]coumarin DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Steric Hindrance (No Planarity) UVA_Activation UVA Activation Compound->UVA_Activation Inert Enzyme_Binding Non-Covalent Binding (AChE / GST) Compound->Enzyme_Binding Direct Interaction Metabolic_Fate Metabolic Clearance (CYP2A6 Substrate) Compound->Metabolic_Fate Phase I Metabolite Parent 8-Methoxypsoralen (Reference) Parent->DNA_Intercalation High Affinity DNA_Intercalation->UVA_Activation Crosslinking Interstrand Crosslinking (Apoptosis) UVA_Activation->Crosslinking C4'-C5' Cyclization

Figure 1: Mechanistic divergence showing the loss of genotoxic activity in the dihydro-derivative while retaining enzymatic binding potential.[1][2]

Preclinical Validation (In Vivo)

Pharmacokinetics & Metabolism

In vivo, 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin often appears as a metabolite rather than a primary drug.[1][2]

  • Metabolic Pathway: 8-MOP is extensively metabolized by CYP enzymes (CYP2A6) in the liver.[1][2] The reduction of the furan double bond is a detoxification step, rendering the molecule pharmacologically "safe" regarding phototoxicity.[1]

  • Bioavailability: Like most coumarins, it suffers from significant first-pass metabolism.[1][2]

Efficacy in Disease Models[1]
  • Dermatology (Psoriasis/Vitiligo):

    • Observation: In guinea pig skin erythema models, the dihydro-compound fails to produce the delayed erythema characteristic of PUVA therapy.[1][2]

  • Insecticidal/Antifeeding:

    • Observation: In Sitophilus oryzae (rice weevil) models, essential oils containing dihydro-furocoumarins show significant antifeeding activity.[1][2]

    • Causality: This efficacy is linked to Acetylcholinesterase (AChE) inhibition rather than DNA damage.[1]

    • Data: LD50 values in insect models often correlate with the concentration of these coumarin derivatives.[1]

Experimental Protocols

To validate the efficacy profile of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, researchers should utilize the following self-validating workflows.

Protocol A: Comparative Antiproliferative Assay (Keratinocytes)

Objective: Quantify the loss of potency compared to 8-MOP.[1][2]

  • Cell Line: Murine keratinocytes (PAM212) or Human HaCaT cells.[1]

  • Preparation: Dissolve compounds in DMSO (Final concentration <0.1%).

  • Dosing:

    • Group A (Subject): 0.1 µM – 100 µM (Log scale).

    • Group B (Reference 8-MOP): 0.01 µM – 10 µM.[1][2]

  • Activation: Irradiate plates with UVA (1 J/cm²) immediately after dosing.[1]

  • Readout: Incubate for 48-72 hours. Assess viability via MTT or CellTiter-Glo.[1][2]

  • Validation Criteria:

    • 8-MOP must show IC50 < 500 nM.[1][2]

    • Subject compound must show IC50 > 10,000 nM.[1][3]

    • Note: If Subject IC50 is low, check for contamination with the parent compound.[1]

Protocol B: Acetylcholinesterase (AChE) Inhibition Screen

Objective: Assess non-genotoxic pharmacological potential.[1]

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.[1]

  • Reaction: Mix enzyme buffer (pH 8.0) with varying concentrations of the subject compound (10–500 µM).[1]

  • Initiation: Add substrate and DTNB.

  • Measurement: Monitor absorbance at 412 nm for 10 minutes (kinetic mode).

  • Calculation: Determine % Inhibition relative to solvent control.

    • Expected Result: Moderate inhibition (IC50 in micromolar range), validating the "insecticidal" mechanism.[1]

Comparative Analysis (IVIVC)[1][2]

FeatureIn Vitro ObservationIn Vivo OutcomeCorrelation Status
Phototoxicity No DNA adducts formed under UVA.[1][2]No skin erythema or pigmentation.[1][2]High Correlation (Negative Control)
Metabolism Stable in buffer; degraded by microsomes.[1][2]Rapid clearance; detected as metabolite.[1][2]High Correlation
Therapeutic Efficacy Weak antiproliferative activity.[1][2]Ineffective for psoriasis; Active as antifeedant.[1][2]Divergent (Depends on Indication)

Author’s Note on Interpretation: Researchers observing "unexpected" high potency of this compound in cell assays should immediately verify purity via HPLC. The most common source of error is trace contamination with the unsaturated parent (8-MOP), which is 500x more potent.[1][2]

References

  • Structure-Activity Relationships of Psoralens: Comparison of water-soluble amino-ethers of psoralen vs. dihydro-derivatives. Source: ResearchGate.[1] "Synthesis and Evaluation of Water-Soluble Dimethylaminoethyl Ethers of Methoxsalen."

  • Pharmacological Profile of Coumarins: Comprehensive review of coumarin derivatives including dihydro-furocoumarins. Source: Journal of Applied Pharmaceutical Science.[1] "Coumarin: Chemical and Pharmacological Profile."

  • Insecticidal Mechanisms: Analysis of essential oils containing dihydrofurocoumarins and their AChE inhibitory effects. Source: ResearchGate.[1] "Potential insecticidal activity of four essential oils against the rice weevil."[1]

  • Chemical Identity & Properties: PubChem Compound Summary for 4-Chloro-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one (Structural Analog). Source: PubChem.[1]

Sources

Validation

Assessing the cross-reactivity of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin with other psoralens.

[1] Executive Summary & Chemical Identity[1] Target Molecule: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Common Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-8-MOP; Dihydroxanthotoxin.[1] CAS Registry: 3779-03-1 Prima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

Target Molecule: 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin Common Synonyms: 4',5'-Dihydro-8-methoxypsoralen; Dihydro-8-MOP; Dihydroxanthotoxin.[1] CAS Registry: 3779-03-1 Primary Role: Metabolite and synthesis impurity of Methoxsalen (8-MOP).[1][2]

This guide details the experimental framework for assessing the cross-reactivity of Dihydro-8-MOP against standard psoralens (specifically 8-MOP and 5-MOP).[1] In drug development and dermatological pharmacology, distinguishing this molecule is critical because it shares the tricyclic planar core of psoralens but lacks the furan double bond (C2=C3 in fusion numbering; C4'=C5' in psoralen numbering) .

This structural deviation dictates its cross-reactivity profile:

  • Metabolic: It fails to form the reactive furan-epoxide intermediate, altering its CYP450 inhibition profile.[1]

  • Photochemical: It retains intercalation capacity but loses the ability to form interstrand cross-links (ICLs).

  • Immunological: It may act as a competitive hapten in immunoassays designed for 8-MOP.[1]

Structural Basis of Cross-Reactivity

To accurately assess cross-reactivity, one must first map the pharmacophore. The "Warhead" of a psoralen is the furan double bond.[3]

PsoralenStructure Parent 8-MOP (Methoxsalen) Active Drug Feature Furan Double Bond (C2=C3) Parent->Feature Possesses (Reactive) Target Dihydro-8-MOP Target Analyte Target->Feature Lacks (Saturated) Activity1 Phototoxicity Feature->Activity1 Enables DNA Cross-linking Activity2 Metabolic Suicide Inhibition Feature->Activity2 Enables CYP Mechanism-Based Inhibition

Figure 1: Structural divergence determining the functional cross-reactivity gap between 8-MOP and its dihydro-analog.

Assessment Module A: Metabolic Cross-Reactivity (CYP Inhibition)

Objective: Determine if Dihydro-8-MOP acts as a Mechanism-Based Inhibitor (MBI) of CYP2A6 or CYP1B1 like its parent, 8-MOP.[1] Rationale: 8-MOP is a potent suicide inhibitor of CYP enzymes because the furan double bond is oxidized to a reactive epoxide that covalently binds the enzyme heme. Dihydro-8-MOP should theoretically exhibit competitive inhibition (reversible) but not MBI (irreversible).[1]

Experimental Protocol: IC50 Shift Assay

Validation Standard: 8-MOP (Positive Control for Shift).

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Pre-Incubation (The "Shift" Step):

    • Prepare two parallel sets of reaction plates.

    • Set A (-NADPH): Incubate Dihydro-8-MOP (0.1 – 100 µM) with HLM without NADPH for 30 minutes.

    • Set B (+NADPH): Incubate Dihydro-8-MOP (0.1 – 100 µM) with HLM with NADPH (1 mM) for 30 minutes. (This allows time-dependent inactivation to occur if the molecule is an MBI).

  • Substrate Addition:

    • Dilute both sets 1:10 into a secondary incubation mixture containing the probe substrate (Coumarin for CYP2A6 or Ethoxyresorufin for CYP1B1) and NADPH.

  • Reaction & Termination: Incubate for 10-20 minutes (linear range). Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Quantify metabolite formation (7-hydroxycoumarin or Resorufin) via LC-MS/MS or Fluorescence.

Data Interpretation Table
Parameter8-MOP (Parent)Dihydro-8-MOP (Target)Interpretation
IC50 (-NADPH) High (>10 µM)Moderate/HighReversible binding affinity.[1]
IC50 (+NADPH) Low (<1 µM)Unchanged (approx. equal to -NADPH)Shift indicates MBI.[1] Lack of shift indicates pure competitive inhibition.
Shift Ratio > 1.5 (Significant)~ 1.0 (Insignificant) Key Differentiator.

Assessment Module B: Immunological Cross-Reactivity (ELISA)

Objective: Assess if antibodies raised against Psoralen-Haptens recognize Dihydro-8-MOP. Context: In TDM (Therapeutic Drug Monitoring) or forensic analysis, metabolites often cross-react with immunoassays, leading to false positives.

Experimental Protocol: Competitive ELISA

Reagents: Anti-8-MOP Polyclonal Antibody, Biotinylated 8-MOP tracer, Streptavidin-HRP.[1]

  • Coating: Coat microplate with Anti-8-MOP antibody.[1]

  • Competition: Add standards (8-MOP) and Test Samples (Dihydro-8-MOP) at graded concentrations (0.01 ng/mL to 1000 ng/mL) mixed with a fixed concentration of Biotin-8-MOP tracer.

  • Equilibrium: Incubate 1 hour at RT. The Dihydro-analog competes with the Tracer for antibody binding sites.

  • Detection: Wash x3. Add Streptavidin-HRP.[1] Incubate 30 min. Wash x3. Add TMB Substrate.

  • Calculation: Calculate % Cross-Reactivity (CR).

    
    [1]
    
Workflow Diagram

ELISA_Workflow Step1 Coat Plate (Anti-8-MOP Ab) Step2 Add Analyte (Dihydro-8-MOP) Step1->Step2 Step3 Add Tracer (Biotin-8-MOP) Step2->Step3 Step4 Competition Binding (Analyte vs Tracer) Step3->Step4 Step5 Wash & Detect (HRP Signal Inverse to Analyte) Step4->Step5 Decision Signal Drop? Step5->Decision Result1 Yes: Cross-Reactive (Epitope Conserved) Decision->Result1 High Affinity Result2 No: Specific (Epitope Distinct) Decision->Result2 Low Affinity

Figure 2: Competitive ELISA workflow to determine if the dihydro-furan ring alteration disrupts antibody recognition.

Assessment Module C: Photo-Physical Cross-Reactivity (DNA Binding)[1]

Objective: Distinguish between "Intercalation" (shared property) and "Cross-linking" (unique to parent). Significance: This confirms the lack of phototoxicity in the dihydro-analog.

Experimental Protocol: DNA Melting Temperature (Tm) Shift
  • Preparation: Mix Calf Thymus DNA (50 µM bp) with the test compound (20 µM) in 10 mM phosphate buffer (pH 7.0).

  • Irradiation: Split samples. Keep one set in Dark. Irradiate the other with UVA (365 nm, 5 J/cm²) for 15 mins.

  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (1°C/min).

  • Analysis: Determine Tm (midpoint of hyperchromic shift).

CompoundTm Shift (Dark)Tm Shift (UVA Irradiated)Mechanism
8-MOP +2-3°C> +10°C Intercalation + Covalent Cross-linking
Dihydro-8-MOP +1-2°C+1-2°C (No Change) Intercalation Only (No Covalent Adduct)

Note: A lack of significant Tm increase post-irradiation confirms the absence of cross-reactivity in photo-alkylation assays.

References

  • Tassaneeyakul, W., et al. (1993). "Specificity of substrate oxidation and inhibition of cytochrome P450 2A6 by 8-methoxypsoralen." Biochemical Pharmacology. Link

  • Deeni, Y. Y., et al. (2013).[4] "Cytochrome P450 CYP1B1 Interacts with 8-Methoxypsoralen (8-MOP) and Influences Psoralen-Ultraviolet A (PUVA) Sensitivity."[1][4] PLOS ONE. Link

  • Gasparro, F. P., et al. (1988). "Psoralen-DNA interactions: thermodynamics and photochemistry."[1] Photochemistry and Photobiology. Link

  • Takashima, A., et al. (1991).[5] "Allergic contact and photocontact dermatitis due to psoralens in patients with psoriasis treated with topical PUVA."[5] British Journal of Dermatology.[5] Link

  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2002). "Comparative analysis of baseline 8-oxo-7,8-dihydroguanine in mammalian cell DNA." Carcinogenesis. Link

Sources

Comparative

Comparative study of the antioxidant potential among different coumarin derivatives.

Executive Summary This guide provides a technical comparison of the antioxidant efficacy of naturally occurring and synthetic coumarin derivatives. Moving beyond simple IC50 lists, we analyze the Structure-Activity Relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the antioxidant efficacy of naturally occurring and synthetic coumarin derivatives. Moving beyond simple IC50 lists, we analyze the Structure-Activity Relationship (SAR) that dictates why specific derivatives outperform others.

Key Finding: The antioxidant potency of coumarin derivatives is not intrinsic to the coumarin nucleus (2H-chromen-2-one) itself, which is pharmacologically inert in this context. Efficacy is strictly governed by the substitution pattern on the benzenoid ring. Esculetin (6,7-dihydroxycoumarin) consistently demonstrates superior radical scavenging activity compared to Scopoletin and Umbelliferone , primarily due to the presence of a catechol moiety that facilitates Hydrogen Atom Transfer (HAT).

Structural Basis of Efficacy (SAR Analysis)

To select the correct derivative for drug development or formulation, one must understand the chemical logic driving antioxidant potential.

The Hierarchy of Substituents

The antioxidant capacity follows a clear structural hierarchy based on the stability of the resulting phenoxy radical:

  • Catechol Moiety (Ortho-dihydroxy):

    • Representative:Esculetin (6,7-dihydroxycoumarin).

    • Mechanism:[1][2][3][4] The breakdown of the O-H bond is energetically favorable because the resulting radical is stabilized by an intramolecular hydrogen bond with the adjacent hydroxyl group. This allows for the formation of a stable ortho-quinone structure.

  • Guaiacol Moiety (Methoxy-phenol):

    • Representative:Scopoletin (7-hydroxy-6-methoxycoumarin) and Fraxetin .

    • Mechanism:[1][2][3][4] The methoxy group is electron-donating, which increases the electron density of the aromatic ring, theoretically aiding electron transfer. However, it lacks the second hydrogen required for the high-stability quinone formation seen in catechols.

  • Monophenol Moiety:

    • Representative:Umbelliferone (7-hydroxycoumarin).

    • Mechanism:[1][2][3][4] Weak activity.[4] The single hydroxyl group at C7 has limited resonance stabilization for the radical compared to di-substituted analogs.

  • Unsubstituted/Blocked:

    • Representative:Coumarin (parent) or 4-Methylcoumarin .

    • Mechanism:[1][2][3][4] Negligible activity. Without free hydroxyl groups to donate hydrogen or electrons, these compounds fail to scavenge radicals effectively.

Mechanistic Visualization

The following diagram illustrates the two primary pathways—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—by which these derivatives neutralize free radicals.

AntioxidantMechanism Coumarin Coumarin Derivative (Ar-OH) HAT_Step Hydrogen Atom Transfer (HAT) Coumarin->HAT_Step SET_Step Single Electron Transfer (SET) Coumarin->SET_Step Radical Free Radical (R•) Radical->HAT_Step Radical->SET_Step ArO_Radical Phenoxy Radical (Ar-O•) HAT_Step->ArO_Radical Fast Kinetic Stable Stable Non-Radical (R-H) HAT_Step->Stable ArO_Radical->ArO_Radical Resonance Stabilization (Catechol > Phenol) Cation_Radical Cation Radical (Ar-OH•+) SET_Step->Cation_Radical Solvent Dependent Deprotonation Deprotonation Cation_Radical->Deprotonation Deprotonation->ArO_Radical

Caption: Dual mechanistic pathways (HAT and SET) utilized by coumarin derivatives to neutralize free radicals. The HAT pathway is generally dominant in non-polar solvents.

Comparative Performance Data

The following data synthesizes comparative studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Note on Data Integrity: Absolute IC50 values vary significantly between laboratories due to differences in solvent (MeOH vs EtOH), reaction time, and radical concentration. The values below represent a relative potency comparison grounded in validated literature [1][2][3].

Table 1: Comparative Radical Scavenging Activity (DPPH Assay)
DerivativeSubstituentsIC50 Range (μM)*Relative PotencyMechanism Note
Esculetin 6,7-Dihydroxy12.0 – 28.0Very High Catechol group allows rapid H-atom donation; comparable to Ascorbic Acid.
Fraxetin 7,8-Dihydroxy-6-methoxy15.0 – 35.0High High steric hindrance but excellent electron donation from methoxy group.
Scopoletin 7-Hydroxy-6-methoxy200 – 600Moderate Methoxy group stabilizes the radical via resonance, but lacks the second -OH for quinone stability.
Umbelliferone 7-Hydroxy> 1000Low Single -OH provides insufficient radical stabilization.
Coumarin NoneInactiveNegligible Lacks active H-donating sites.
Ascorbic Acid(Standard)20 – 30ReferenceStandard control for validation.

*Lower IC50 indicates higher potency.

Experimental Protocol: Validated DPPH Assay

To replicate these results or test new derivatives, strict adherence to a self-validating protocol is required. This workflow minimizes solvent interference and colorimetric artifacts.

Reagents
  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

  • Sample Stock: 1 mg/mL of Coumarin derivative in Methanol.

  • Positive Control: Ascorbic Acid or Trolox.

Workflow Visualization

DPPH_Protocol Start Start: Sample Preparation Dilution Serial Dilution (10 - 200 μg/mL) Start->Dilution Mix Reaction: 1 mL Sample + 3 mL DPPH (0.1 mM) Dilution->Mix Incubate Incubation 30 min @ 25°C (Dark) Mix->Incubate Measure Spectrophotometry Absorbance @ 517 nm Incubate->Measure Calc Calculate % Inhibition & IC50 Measure->Calc Control Run Blank (MeOH + DPPH) & Standard (Trolox) Control->Measure Validation

Caption: Step-by-step workflow for the spectrophotometric determination of antioxidant activity using DPPH.

Calculation

Calculate the percentage of inhibition (


) using the following formula:


  • 
     : Absorbance of the control (DPPH + Methanol).[5]
    
  • 
     : Absorbance of the test compound.[2][4][6][7][8]
    
  • IC50 Determination: Plot

    
     against concentration and use linear regression (
    
    
    
    ) to find the concentration where
    
    
    .[2]

Critical Analysis & Limitations

When interpreting comparative data for coumarins, researchers must account for the following variables:

  • Solvent Effects (HAT vs. SET): In polar solvents (Methanol/Ethanol), the SET (Single Electron Transfer) mechanism is favored due to the solvation of ions. In non-polar solvents, HAT dominates.[4][7] Since most biological lipid peroxidation occurs in lipophilic environments, assays like TBARS (Thiobarbituric Acid Reactive Substances) or lipid peroxidation inhibition in linoleic acid emulsions often provide more biologically relevant data than DPPH for lipophilic coumarins [4].

  • Metal Chelation: Coumarins with ortho-dihydroxy groups (Esculetin) are also potent metal chelators. In systems containing metal ions (e.g.,

    
     in Fenton reactions), their "antioxidant" activity may actually be a result of sequestering pro-oxidant metals rather than direct radical scavenging [5].
    
  • Cytotoxicity: High antioxidant potency does not equate to safety. Esculetin, while effective, can exhibit cytotoxicity at higher concentrations. In vitro efficacy must be cross-referenced with MTT assays on relevant cell lines (e.g., HepG2) [2].

References

  • Kostova, I., et al. (2011).[5] "Antioxidant properties of some coumarins and their metal complexes."[9] Journal of Advanced Pharmacy Education & Research.

  • Bubols, G. B., et al. (2013). "Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities." Redox Report.

  • Goyal, A., et al. (2015). "DPPH Free Radical Scavenging Activity of Coumarin Derivatives: In Silico and In Vitro Approach." Mol2Net.

  • Lin, H. C., et al. (2008). "Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities." Biochemical Pharmacology.

  • Symon, A. V., et al. (2023).[4][7] "Antioxidant Activity of Coumarins." Encyclopedia.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
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Reactant of Route 2
9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
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